molecular formula C13H10BrF B185652 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl CAS No. 147497-57-2

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Cat. No.: B185652
CAS No.: 147497-57-2
M. Wt: 265.12 g/mol
InChI Key: BBPHEOAKLBGRSZ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a high-value biphenyl derivative engineered for use as a versatile synthetic intermediate in advanced research and development. The biphenyl scaffold is a fundamental structure in medicinal chemistry, recognized for its prevalence in active pharmaceutical ingredients (APIs) and biologically active compounds . The specific substitution pattern on this molecule makes it a critical precursor for constructing more complex target molecules; the reactive bromomethyl group serves as an efficient handle for further functionalization, while the fluoro substituent can influence electronic properties, metabolic stability, and molecular recognition . Biphenyl derivatives analogous to this compound are extensively utilized in the synthesis of substances with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, anti-proliferative, and antihypertensive agents . Furthermore, such functionalized biphenyls serve as essential building blocks in the creation of organic materials, such as the fluorescent layers in organic light-emitting diodes (OLEDs) . In a laboratory setting, this reagent is typically handled under an inert atmosphere and stored at 2-8°C to preserve its stability . As a specialized chemical tool, it enables researchers to explore novel chemical space in drug discovery programs and the development of new functional materials. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-(4-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPHEOAKLBGRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596926
Record name 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
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Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147497-57-2
Record name 4-(Bromomethyl)-4′-fluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147497-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its molecular architecture, featuring a metabolically stable 4-fluorobiphenyl scaffold and a highly reactive benzylic bromide, establishes it as a versatile synthetic intermediate. The fluorobiphenyl moiety is a privileged structure in modern drug design, often incorporated to enhance binding affinity and improve pharmacokinetic profiles by blocking metabolic oxidation. The bromomethyl group serves as a key electrophilic handle, enabling covalent linkage to a wide array of nucleophilic partners. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, offering field-proven insights for its effective application.

Physicochemical and Spectroscopic Profile

The unique properties of this compound are a direct consequence of its constituent parts. The biphenyl system imparts rigidity and aromaticity, the fluorine atom introduces polarity and metabolic stability, and the bromomethyl group provides a site for controlled reactivity.

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 147497-57-2[1]
Molecular Formula C₁₃H₁₀BrF[1]
Molecular Weight 265.12 g/mol [1]
Appearance Solid, Off-white to light yellow powder[2]
Melting Point 83 - 86 °C[2]
Purity Typically ≥95%[1]
Storage Conditions Inert atmosphere, 2-8°C[3]
Spectroscopic Elucidation

Structural confirmation of this compound relies on standard spectroscopic techniques. The data presented below are typical and serve as a benchmark for sample validation.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen atoms. Key expected signals include two distinct sets of doublets in the aromatic region (approximately δ 7.2-7.6 ppm) corresponding to the protons on the two different phenyl rings, and a characteristic singlet for the benzylic protons of the -CH₂Br group at approximately δ 4.5 ppm.[4][5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a number of signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (JC-F). The benzylic carbon of the -CH₂Br group is expected to appear around δ 33-35 ppm.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic rings (~3030 cm⁻¹), C=C stretching within the rings (~1600 and 1485 cm⁻¹), a strong C-F stretching band (~1220 cm⁻¹), and a C-Br stretching frequency (~670 cm⁻¹).[4]

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a two-step sequence: a palladium-catalyzed cross-coupling reaction to construct the fluorobiphenyl core, followed by a selective benzylic bromination.

Step 1: Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two aromatic rings is efficiently accomplished using the Suzuki-Miyaura reaction.[6][7] This reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. For this synthesis, 1-bromo-4-fluorobenzene is coupled with 4-methylphenylboronic acid.

Causality: The choice of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand, is critical as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step. The solvent system, often a mixture of an organic solvent like dioxane or toluene and water, ensures that both the organic and inorganic reagents are sufficiently solubilized.

Step 2: Benzylic Bromination

The resulting 4-fluoro-4'-methyl-1,1'-biphenyl is then subjected to benzylic bromination. This is a radical substitution reaction where a bromine atom selectively replaces a hydrogen atom on the methyl group.

Causality: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic addition.[9] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. Non-polar solvents like carbon tetrachloride or cyclohexane are used to promote the radical chain mechanism.

Synthetic_Workflow Reactant1 1-Bromo-4-fluorobenzene + 4-Methylphenylboronic Acid Step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) Reactant1->Step1 Intermediate 4-Fluoro-4'-methyl-1,1'-biphenyl Step1->Intermediate Step2 Benzylic Bromination (NBS, AIBN) Intermediate->Step2 Product 4-(Bromomethyl)-4'-fluoro- 1,1'-biphenyl Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Protocol: Two-Step Synthesis of this compound

PART A: Suzuki-Miyaura Coupling to form 4-Fluoro-4'-methyl-1,1'-biphenyl [10]

  • To a round-bottom flask, add 4-methylphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

  • Add 1-bromo-4-fluorobenzene (1.0 eq) to the mixture via syringe.

  • Heat the reaction mixture to reflux (e.g., 90-100°C) and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-fluoro-4'-methyl-1,1'-biphenyl.

PART B: Benzylic Bromination [9]

  • Dissolve the 4-fluoro-4'-methyl-1,1'-biphenyl (1.0 eq) from Part A in a non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a heat lamp or UV lamp to initiate the reaction.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from hexanes) to yield this compound as a solid.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems almost exclusively from the reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions, typically via an SN2 mechanism.[3][11]

The electron-withdrawing nature of the adjacent biphenyl system stabilizes the transition state of the SN2 reaction, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles, including:

  • Amines (primary, secondary) to form substituted benzylamines.

  • Alcohols and phenols to form ethers.

  • Thiols to form thioethers.

  • Carboxylates to form esters.

  • Anions of active methylene compounds for C-C bond formation.

This reactivity makes it an invaluable building block for introducing the 4-fluorobiphenyl pharmacophore into lead compounds during drug development. This moiety is found in numerous biologically active molecules, including inhibitors of Factor Xa for anticoagulation therapy and inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy.[12][13] The fluorine atom often enhances metabolic stability by preventing para-hydroxylation of the phenyl ring, a common metabolic pathway.[14]

Caption: Generalized SN2 reaction mechanism at the benzylic carbon.

Experimental Protocol: Nucleophilic Substitution

Protocol: Synthesis of a Benzylamine Derivative

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Add a primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq) to act as a scavenger for the HBr byproduct.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove the solvent and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting benzylamine derivative by column chromatography or recrystallization as needed.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

  • Signal Word: Danger.

  • Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[2][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere as recommended.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is a high-value synthetic intermediate whose chemical properties are defined by the interplay between its stable fluorobiphenyl core and its reactive benzylic bromide handle. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective use in the development of novel pharmaceuticals and advanced materials. Its ability to readily undergo nucleophilic substitution allows for the strategic incorporation of a key pharmacophore, making it a powerful tool for researchers and scientists in the field of drug discovery.

References

A-Z Guide to 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl: Synthesis, Applications, and Experimental Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (CAS No. 147497-57-2) is a pivotal, bifunctional reagent in modern medicinal chemistry and materials science. Its unique structure, featuring a reactive bromomethyl group and a fluorinated biphenyl scaffold, makes it an invaluable building block for synthesizing complex molecular architectures. This guide provides an in-depth technical overview of its physicochemical properties, validated synthesis and purification protocols, and core applications in drug development. Detailed experimental procedures and safety protocols are included to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective and safe utilization in the laboratory.

Physicochemical and Structural Profile

This compound is a solid organic compound at room temperature, typically appearing as a white to light yellow powder. The molecule's core is a biphenyl system, where one phenyl ring is substituted with a bromomethyl group at the 4-position and the other with a fluorine atom at the 4'-position. This substitution pattern imparts specific reactivity and properties:

  • Bromomethyl Group (-CH₂Br): This is a highly reactive functional group, acting as a potent electrophile. It readily participates in nucleophilic substitution reactions (S_N2), making it ideal for alkylating a wide range of nucleophiles such as amines, phenols, thiols, and carbanions.

  • Fluorobiphenyl Scaffold: The fluorine atom enhances metabolic stability and can improve pharmacokinetic properties like membrane permeability and bioavailability in drug candidates by blocking potential sites of oxidative metabolism. The biphenyl core provides a rigid, aromatic spacer crucial for orienting pharmacophores in three-dimensional space to interact with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueReference(s)
CAS Number 147497-57-2[1][2]
Molecular Formula C₁₃H₁₀BrF[1][2]
Molecular Weight 265.12 g/mol [2]
Appearance Solid, white to light yellow powder[3]
Purity Typically ≥95%[4]
Melting Point 83 - 86 °C[3]
Storage Temperature 2-8°C, under inert atmosphere[1]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the radical bromination of its precursor, 4-methyl-4'-fluoro-1,1'-biphenyl. This reaction is typically initiated by light or a radical initiator.

Synthetic Scheme

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 4-Methyl-4'-fluoro-1,1'-biphenyl

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Standard glassware for reflux and workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-4'-fluoro-1,1'-biphenyl (1.0 eq) in CCl₄.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of Benzoyl Peroxide (approx. 0.02 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the radical reaction. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure this compound as a crystalline solid.

Causality and Protocol Validation:

  • Choice of Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions like di-bromination.

  • Radical Initiator: BPO or AIBN is crucial for initiating the radical chain reaction. The choice depends on the reaction temperature.

  • Solvent: CCl₄ is a classic solvent for radical reactions due to its inertness. However, due to its toxicity, other solvents like cyclohexane or acetonitrile can be used.

  • Purification: Recrystallization is an effective method for purifying the solid product, ensuring high purity required for subsequent synthetic steps.

Applications in Medicinal Chemistry and Drug Development

The primary application of this compound is as a versatile building block for introducing the 4'-fluorobiphenylmethyl moiety into drug candidates. This structural motif is found in numerous biologically active compounds, including enzyme inhibitors and receptor modulators.

Role as a Key Synthetic Intermediate

The compound serves as an essential precursor in multi-step syntheses. Its reactive handle allows for the covalent attachment to various molecular scaffolds. For instance, it is used in the synthesis of inhibitors for targets like Factor Xa, a critical enzyme in the blood coagulation cascade, and in the development of small-molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction in cancer immunotherapy.[5][6] The biphenyl structure provides a rigid backbone, which is often essential for high-affinity binding to protein targets.

Example Application: Synthesis of PD-1/PD-L1 Inhibitors

Small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore the immune system's ability to recognize and eliminate cancer cells. The 4'-fluorobiphenylmethyl group can serve as a key pharmacophore that occupies a hydrophobic pocket on the PD-L1 protein.

PD-L1_Inhibition cluster_0 Immune Synapse cluster_1 Inhibitory Interaction (No Drug) cluster_2 Inhibition by Small Molecule T-Cell T-Cell PD1 PD-1 Receptor Tumor_Cell Tumor_Cell PDL1 PD-L1 Ligand PD1->PDL1 Binding -> T-Cell Exhaustion Inhibitor Biphenyl-based Inhibitor PDL1_blocked PD-L1 Ligand Inhibitor->PDL1_blocked Blocks Interaction PD1_free PD-1 Receptor T_Cell_Activation T-Cell Activation & Tumor Cell Killing

Caption: Mechanism of action for small-molecule PD-L1 inhibitors.

Core Experimental Protocol: N-Alkylation

This section provides a detailed protocol for a typical N-alkylation reaction using this compound, a common step in drug synthesis.

Workflow Diagram

Alkylation_Workflow A 1. Reagent Setup Dissolve amine substrate and base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile). B 2. Addition of Alkylating Agent Add a solution of this compound (1.0-1.2 eq) dropwise at room temperature. A->B C 3. Reaction Monitoring Stir the reaction at room temperature or with gentle heating. Monitor progress via TLC or LC-MS until completion. B->C D 4. Aqueous Workup Quench the reaction with water. Extract the product with an organic solvent (e.g., Ethyl Acetate). C->D E 5. Purification Wash the organic layer with water and brine. Dry over Na₂SO₄, filter, and concentrate. D->E F 6. Final Product Purify the crude residue by column chromatography to obtain the pure N-alkylated product. E->F

Caption: Standard workflow for an N-alkylation reaction.

Step-by-Step Protocol

Materials:

  • Amine-containing substrate (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate, water, brine

Procedure:

  • To a solution of the amine substrate in DMF, add the base (e.g., K₂CO₃).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60°C if necessary. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Table 2: GHS Hazard Information

Pictogram(s)Signal WordHazard Statement(s)
alt text
alt text
Danger H302: Harmful if swallowed.[7] H314: Causes severe skin burns and eye damage.[8]

Handling and Personal Protective Equipment (PPE):

  • Always handle this compound in a well-ventilated chemical fume hood.[3][9]

  • Wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves (e.g., nitrile).[7][10]

  • Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[3][9]

  • Wash hands thoroughly after handling.[3][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Recommended storage is at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

First-Aid Measures:

  • If on skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[3][8]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][8]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[3][8]

References

Introduction: The Strategic Importance of a Fluorinated Biphenyl Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl: Properties, Reactivity, and Applications

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, certain molecular scaffolds emerge as exceptionally valuable due to their inherent structural and reactive properties. This compound is one such compound. Its architecture, featuring a fluorinated biphenyl core coupled with a reactive benzylic bromide handle, positions it as a strategic building block for the synthesis of complex molecular targets. The biphenyl moiety is a well-established pharmacophore found in numerous approved drugs, prized for its rigid yet conformationally adaptable nature which facilitates effective binding to biological targets. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The bromomethyl group serves as a versatile electrophilic site, enabling covalent linkage to a wide array of nucleophiles and forming the cornerstone of its synthetic utility. This guide provides a comprehensive technical overview of its properties, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in experimental settings. Understanding these properties is crucial for appropriate handling, storage, and application in synthesis.

Core Data Summary

A compilation of the key physicochemical properties of this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 147497-57-2[1][2]
Molecular Formula C₁₃H₁₀BrF[1][2]
Molecular Weight 265.12 g/mol [1][2]
IUPAC Name 4-(bromomethyl)-4'-fluorobiphenyl[1]
Physical Form Solid[1]
Purity Typically ≥95%[1][2]
Storage Temperature 2-8°C, under inert atmosphere[1]
Molecular Structure Visualization

The spatial arrangement of atoms dictates the molecule's reactivity and interactions. The structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Spectroscopic Profile

Structural elucidation and confirmation rely on key spectroscopic techniques. While raw spectra are proprietary, the expected data provides a reliable fingerprint for compound verification.[3]

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the two biphenyl rings would appear as multiplets in the ~7.2-7.8 ppm range. The most characteristic signal is the singlet for the two benzylic protons of the -CH₂Br group, anticipated around 4.5 ppm, shifted downfield due to the adjacent bromine atom.

  • ¹³C NMR (Carbon NMR): The carbon spectrum would display multiple signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic coupling (C-F coupling). The benzylic carbon of the -CH₂Br group would appear at approximately 32-35 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would confirm the presence of specific functional groups. Expected peaks include C-H stretching for the aromatic rings (~3030-3100 cm⁻¹), C=C aromatic ring stretching (~1400-1600 cm⁻¹), a strong C-F stretching band (~1150-1250 cm⁻¹), and a C-Br stretching absorption (~500-600 cm⁻¹).[3]

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the distinctive isotopic signature of a monobrominated compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions (S_N2). This reactivity allows for the facile introduction of the 4-fluoro-1,1'-biphenyl moiety into a wide range of molecules.

This compound is a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs and other bioactive compounds.[4] The biphenyl framework is a key structural feature in various therapeutic agents, including inhibitors of the PD-1/PD-L1 interaction for cancer therapy and Factor Xa inhibitors for anticoagulation.[5][6] The fluorinated biphenyl motif can be strategically employed to enhance the pharmacological profile of a drug candidate.

The general workflow for utilizing this building block is illustrated below.

G reagent 4-(Bromomethyl)-4'-fluoro- 1,1'-biphenyl product Substituted Product (4'-fluoro-1,1'-biphenyl-4-yl)methyl-Nu reagent->product S_N2 Reaction nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH nucleophile->product base Base e.g., K₂CO₃, Et₃N base->product

Caption: General synthetic workflow using this compound.

Experimental Protocol: Synthesis of a Benzylamine Derivative

This section provides a representative, field-proven protocol for the N-alkylation of a primary amine using this compound. This is a foundational reaction for building more complex molecules in drug discovery.

Objective: To synthesize N-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)aniline.

Causality Behind Experimental Choices:

  • Solvent (Acetonitrile): A polar aprotic solvent is chosen because it effectively dissolves the reactants while not interfering with the nucleophilic attack, thus favoring the S_N2 mechanism.

  • Base (Potassium Carbonate): A mild inorganic base is used to deprotonate the amine nucleophile, increasing its nucleophilicity. It also neutralizes the HBr byproduct formed during the reaction, driving the equilibrium towards the product. It is easily removed by filtration.

  • Temperature (Room Temperature to 50°C): The reaction is typically initiated at room temperature. Gentle heating may be applied to increase the reaction rate without promoting significant side reactions.

Materials and Reagents
  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Thin Layer Chromatography (TLC) plate

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous acetonitrile (20 mL), and aniline (1.1 eq).

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the mixture. The base acts as a proton scavenger.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-6 hours). If the reaction is slow, gently heat the mixture to 50°C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain the pure N-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)aniline.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the obtained data with the expected spectroscopic profile.

Safety and Handling

Proper handling of this compound is essential due to its hazardous nature. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[1][7]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[7][8]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[1][8]

References

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl for Research and Development

This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound. It is intended for researchers, chemists, and drug development professionals who may work with this compound. The information herein is synthesized from established safety data sheets and chemical databases to ensure a high standard of accuracy and practical utility.

Understanding the Hazard Profile

This compound is a bifunctional organic compound used in scientific research and as a building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring a reactive bromomethyl group on a biphenyl scaffold, dictates its hazard profile. The primary concerns are its corrosive nature, toxicity upon ingestion, and environmental hazards.

The reactivity of the benzylic bromide functional group is the root cause of many of the compound's hazards. This group can act as an alkylating agent, meaning it can react with various nucleophiles, including biological macromolecules like DNA and proteins. This reactivity is responsible for its corrosive and irritant properties.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 1H314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[1][2]
Aquatic Hazard (Acute)Category 1H400: Very toxic to aquatic life.[3]
Aquatic Hazard (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.[1]

The assigned Signal Word is "Danger" .[1][2][4]

Physicochemical Properties

A clear understanding of the compound's physical properties is essential for safe handling and storage.

PropertyValue
Molecular Formula C13H10BrF[5]
Molecular Weight 265.12 g/mol [5]
Appearance Light yellow to off-white solid/powder[4]
Melting Point 83 - 86 °C[4]
Storage Temperature 2-8°C, under an inert atmosphere[6]

Risk Assessment and Control

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. The following diagram outlines a logical workflow for this assessment.

RiskAssessment cluster_plan Planning Phase cluster_assess Assessment Phase cluster_control Control Measures cluster_review Review & Approval A Identify Quantity and Use of Compound B Review Safety Data Sheet and Literature A->B is prerequisite for C Evaluate Hazards: - Corrosivity (H314) - Toxicity (H302) - Environmental (H410) B->C informs D Assess Exposure Potential: - Inhalation (dust) - Dermal contact - Ingestion C->D and E Select Engineering Controls (e.g., Fume Hood) D->E dictates need for F Determine Required PPE (See PPE Workflow) E->F complements G Establish Safe Work Procedures & Emergency Plan F->G are part of H Final Protocol Review by Safety Officer G->H requires I Proceed with Experiment H->I grants approval to

Risk assessment workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7]

  • Closed Systems: For larger scale reactions, the use of a closed system is recommended to minimize the release of the substance.[4][6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical. The following diagram illustrates the decision-making process for PPE selection.

PPE_Selection cluster_body Body Protection cluster_hands Hand Protection cluster_eyes Eye & Face Protection cluster_respiratory Respiratory Protection Start Task: Handling This compound Body Wear a flame-retardant laboratory coat. Start->Body Hands Wear chemical-resistant gloves (e.g., Nitrile). Inspect before use. Start->Hands Eyes Wear tightly fitting safety goggles with side shields. Start->Eyes Resp Is work being done outside of a fume hood or is dust generation high? Start->Resp DoubleGlove Consider double-gloving for handling neat material or during spill cleanup. Hands->DoubleGlove FaceShield Use a face shield in addition to goggles when there is a significant splash risk. Eyes->FaceShield RespYes Use a full-face respirator with appropriate cartridges. Resp->RespYes Yes RespNo Fume hood provides adequate protection. Resp->RespNo No

Decision workflow for selecting appropriate Personal Protective Equipment (PPE).
Protocol for Weighing and Handling the Solid

  • Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place a weigh boat, spatula, and the compound's container inside the fume hood.

  • Dispensing: Carefully open the container. Avoid creating dust. Use a clean spatula to transfer the desired amount of solid to the weigh boat.

  • Closure: Securely close the main container immediately after dispensing.

  • Cleanup: Gently wipe down the spatula and any minor dust particles on the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as hazardous waste.

  • Transfer: Carefully transfer the weighed solid to your reaction vessel within the fume hood.

Storage Conditions
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]

  • The recommended storage temperature is between 2-8°C.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Store locked up in a designated area for hazardous chemicals.[4][8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]

Spill Response

The following workflow should be followed in the event of a spill.

SpillResponse Spill Spill Occurs! A Alert personnel in the immediate area. Evacuate if necessary. Spill->A B Assess the spill size. Is it a minor or major spill? A->B C Minor Spill: (Small quantity, contained) B->C Minor D Major Spill: (Large quantity, uncontained) B->D Major E Don appropriate PPE, including respiratory protection and double gloves. C->E J Contact Emergency Services and the Safety Officer. Evacuate the area. D->J F Contain the spill with an inert absorbent material (e.g., sand, vermiculite). E->F G Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. F->G H Decontaminate the spill area with a suitable solvent, followed by soap and water. G->H I Dispose of all contaminated materials as hazardous waste. H->I

Workflow for responding to a spill of this compound.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste.[1][4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or the environment.[1][6]

Conclusion

This compound is a valuable research chemical with significant hazards. Its corrosive and toxic properties demand rigorous adherence to safety protocols. By understanding its chemical reactivity, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. A culture of safety, underscored by thorough risk assessment and procedural discipline, is paramount.

References

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl: Synthesis, Reactivity, and Applications

Introduction

This compound is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide handle on one phenyl ring and a fluorine atom on the other, makes it a versatile synthetic intermediate. The fluorinated biphenyl motif is a privileged scaffold in modern drug discovery, known for enhancing metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules.[1] This guide provides a comprehensive overview of the compound's properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundational step in any research endeavor. The nomenclature and key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name 4-(bromomethyl)-4'-fluorobiphenyl
CAS Number 147497-57-2[2]
Molecular Formula C₁₃H₁₀BrF[2][3]
Molecular Weight 265.12 g/mol [2]
InChI Key BBPHEOAKLBGRSZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCBr)C2=CC=C(C=C2)F
Physical Form Solid
Purity (Typical) ≥95%[2]

Synthesis Strategy: A Two-Stage Approach

The synthesis of this compound is most efficiently achieved through a two-step sequence: first, the construction of the core biphenyl structure, followed by the functionalization of the methyl group. This strategy allows for high yields and purity by separating the robust C-C bond formation from the more delicate radical bromination step.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization A 4-Fluorophenylboronic Acid C 4-Fluoro-4'-methyl-1,1'-biphenyl A->C Suzuki-Miyaura Coupling B 1-Bromo-4-methylbenzene B->C F This compound C->F Wohl-Ziegler Bromination D N-Bromosuccinimide (NBS) D->F E Radical Initiator (AIBN) E->F

Caption: Overall synthetic workflow for this compound.
Step 1: Suzuki-Miyaura Cross-Coupling

The biaryl motif is a cornerstone of many pharmaceuticals.[4] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the gold standard for its construction due to its mild conditions, high functional group tolerance, and excellent yields.[4][5] In this step, the carbon-carbon bond between the two phenyl rings is formed.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, is used. The palladium catalyst is central to the reaction, cycling through oxidative addition, transmetalation, and reductive elimination to couple the two aryl partners.

  • Base: An aqueous base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is crucial. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.

  • Solvent System: A two-phase system, typically toluene and water, is used. Toluene solubilizes the organic reactants and the palladium catalyst, while water dissolves the inorganic base and byproducts, facilitating both the reaction and subsequent purification.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-fluorophenylboronic acid (1.0 eq), 1-bromo-4-methylbenzene (1.05 eq), and toluene (100 mL).

  • Reagent Addition: Add a 2M aqueous solution of sodium carbonate (2.5 eq).

  • Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-fluoro-4'-methyl-1,1'-biphenyl, can be purified by recrystallization from ethanol or column chromatography on silica gel.

Step 2: Wohl-Ziegler Benzylic Bromination

With the biphenyl core constructed, the next step is the selective bromination of the benzylic methyl group. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) and a radical initiator, is the classic method for this transformation.[6]

Causality of Experimental Choices:

  • Brominating Agent: NBS is the preferred source of bromine. It maintains a low, steady concentration of molecular bromine (Br₂) in the reaction mixture, which is critical for favoring radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[6]

  • Initiator: A radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the radical chain reaction upon heating.

  • Solvent: A non-polar, halogenated solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene is traditionally used.[7] These solvents are inert to the reaction conditions and effectively solubilize the reactants.

  • Light: The reaction is often initiated by light, which promotes the homolytic cleavage of the initiator to form radicals.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 100W lamp), dissolve 4-fluoro-4'-methyl-1,1'-biphenyl (1.0 eq) in 1,2-dichlorobenzene (5 mL per mmol of substrate).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and AIBN (0.05 eq).

  • Reaction: Heat the mixture to 80 °C under nitrogen while irradiating with the lamp. The reaction progress can be monitored by TLC. A key indicator of the reaction is the consumption of the solid NBS (which is denser than the solvent) and the formation of succinimide (which is less dense and will float).

  • Workup: Once the starting material is consumed (typically 6-8 hours), cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Dilute the filtrate with a suitable organic solvent like dichloromethane and wash with a 10% sodium thiosulfate solution to remove any residual bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization from a solvent mixture such as hexanes/ethyl acetate to yield this compound as a solid.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of its benzylic bromide group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. This allows for the straightforward installation of the 4'-fluoro-1,1'-biphenyl moiety onto diverse molecular scaffolds, a common strategy in the development of small-molecule therapeutics.[8]

G cluster_nuc Nucleophiles cluster_prod Products main This compound Amine_P Amine Adduct (C-N Bond) main->Amine_P Sₙ2 Reaction Ether_P Ether Adduct (C-O Bond) main->Ether_P Sₙ2 Reaction Thioether_P Thioether Adduct (C-S Bond) main->Thioether_P Sₙ2 Reaction Ester_P Ester Adduct (C-O Bond) main->Ester_P Sₙ2 Reaction Amine R₂NH (Amines) Amine->Amine_P Alcohol ROH (Alcohols) Alcohol->Ether_P Thiol RSH (Thiols) Thiol->Thioether_P Carboxylate RCOO⁻ (Carboxylates) Carboxylate->Ester_P

Caption: Key nucleophilic substitution reactions of the title compound.

This reactivity has been leveraged in the synthesis of inhibitors for various biological targets, including:

  • Immune Checkpoint Inhibition: Small-molecule inhibitors targeting the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy, have been developed using biphenyl scaffolds.[8][9]

  • Coagulation Cascade: The biphenyl structure is a feature in potent and selective inhibitors of blood coagulation factor Xa, which are important antithrombotic agents.[10]

  • Kinase Inhibition: Derivatives of quinazoline featuring biphenyl moieties have been explored as orally active and selective inhibitors of Aurora Kinase B, a target in oncology.[11]

Safety and Handling

As a reactive benzylic bromide, this compound must be handled with appropriate care. It is classified as a hazardous substance.

Hazard InformationDetails
Signal Word Danger
GHS Pictograms Corrosion, Health Hazard, Environmental Hazard
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H410: Very toxic to aquatic life with long lasting effects.[12]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] P310: Immediately call a POISON CENTER or doctor/physician.

Handling and Storage:

  • Always handle this compound inside a certified chemical fume hood.

  • Use personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[13]

  • Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Recommended storage temperature is 2-8 °C to maintain long-term stability.

Conclusion

This compound is a high-value building block for chemical synthesis, particularly within the pharmaceutical industry. Its preparation via a robust Suzuki coupling followed by a selective Wohl-Ziegler bromination is a well-established and scalable route. The compound's primary utility stems from the electrophilic nature of its benzylic carbon, enabling facile conjugation to a variety of nucleophilic partners. This reactivity, combined with the favorable properties imparted by the fluorobiphenyl core, ensures its continued importance in the design and synthesis of novel therapeutic agents. Proper understanding of its synthesis, reactivity, and handling protocols is essential for its safe and effective use in research and development.

References

Preparation of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Biphenyls

The this compound scaffold is a deceptively simple yet powerful structural motif in modern medicinal chemistry and materials science. Its biphenyl core provides a rigid, well-defined three-dimensional structure, while the fluorine atom offers a means to modulate electronic properties, metabolic stability, and binding affinity through subtle stereoelectronic effects. The reactive bromomethyl group serves as a versatile chemical handle, enabling covalent linkage to a wide array of molecular targets or polymer backbones. This guide provides a comprehensive overview of the synthetic strategies, mechanistic underpinnings, and practical considerations for preparing these valuable compounds, aimed at researchers and professionals in drug development and chemical synthesis.

Part 1: A Bifurcated Synthetic Strategy

The most efficient synthesis of this compound is not a single, linear process but rather a two-stage strategy. This approach ensures high yields and minimizes competing side reactions by first constructing the stable biphenyl core and then introducing the reactive benzylic bromide.

  • Stage 1: Construction of the Biphenyl Core. The initial phase focuses on creating the C-C bond that links the two phenyl rings to form 4-fluoro-4'-methyl-1,1'-biphenyl. The premier method for this transformation is the Suzuki-Miyaura cross-coupling reaction.[1][2]

  • Stage 2: Functionalization via Benzylic Bromination. The second phase involves the selective bromination of the methyl group on the biphenyl core. This is a free-radical substitution reaction where precision and control are paramount.[3][4]

This bifurcated approach allows for the purification of the biphenyl intermediate before introducing the more labile bromomethyl group, a critical consideration for achieving high final purity.

G cluster_0 Stage 1: Biphenyl Core Synthesis cluster_1 Stage 2: Benzylic Bromination A Aryl Halide (e.g., 4-Bromotoluene) C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid (e.g., 4-Fluorophenylboronic Acid) B->C D 4-Fluoro-4'-methyl-1,1'-biphenyl C->D C-C Bond Formation E Free Radical Bromination (NBS, Initiator) D->E F This compound E->F C-H to C-Br caption Overall Synthetic Strategy.

Caption: High-level overview of the two-stage synthetic approach.

Part 2: Synthesis of the 4-Fluoro-4'-methyl-1,1'-biphenyl Core

Mechanistic Insight: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone for constructing biaryl systems due to its mild conditions, tolerance of diverse functional groups, and the general stability and low toxicity of its boronic acid reagents.[2][5] The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle.

The choice of catalyst, base, and solvent system is critical for optimizing reaction yield and purity. Palladium catalysts supported on carbon (Pd/C) are often used for their ease of removal via filtration.[2] A base, typically a carbonate like K₂CO₃, is essential for the transmetalation step.[5]

Suzuki_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X Pd0->PdII Oxidative Addition Transmetal Ar-Pd(II)-Ar' PdII->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Reactants Ar-X + Ar'-B(OR)₂ Base Base Base->PdII caption Catalytic Cycle of Suzuki Coupling.

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of 4-fluoro-4'-methyl-1,1'-biphenyl from 4-bromotoluene and 4-fluorophenylboronic acid.

Materials & Reagents:

  • 4-Bromotoluene

  • 4-Fluorophenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Toluene

  • Ethanol

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromotoluene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Preparation: In a separate small vessel, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene until a homogeneous solution is formed.

  • Initiation: Add the catalyst solution to the main reaction flask. Add a 4:1 mixture of toluene and ethanol as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 4-fluoro-4'-methyl-1,1'-biphenyl as a white solid.

Part 3: Benzylic Bromination

Mechanistic Insight: Free-Radical Halogenation

The conversion of the methyl group to a bromomethyl group proceeds via a free-radical chain reaction.[4] This reaction is highly selective for the benzylic position because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring, lowering the activation energy for its formation.[3][6]

The reagent of choice is N-Bromosuccinimide (NBS).[6][7] Using elemental bromine (Br₂) directly can lead to electrophilic aromatic substitution on the electron-rich biphenyl rings. NBS serves as a source of a consistent, low concentration of Br₂, which is generated in situ by the reaction of NBS with trace amounts of HBr produced during the propagation steps.[6] The reaction requires a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or UV light, to start the chain reaction.[8][9]

The mechanism involves three key stages:

  • Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals.[8][10]

  • Propagation: A bromine radical abstracts a benzylic hydrogen to form the resonance-stabilized benzylic radical. This radical then reacts with Br₂ to form the product and a new bromine radical, continuing the chain.[4][10]

  • Termination: Two radicals combine to end the chain.[4]

Bromination_Mechanism cluster_init Initiation cluster_prop Propagation Cycle cluster_source Br₂ Source AIBN AIBN Rad 2 R• AIBN->Rad Heat Br_rad Br• Benzyl_H Ar-CH₃ Benzyl_rad Ar-CH₂• Benzyl_H->Benzyl_rad + Br• - HBr Product Ar-CH₂Br Benzyl_rad->Product + Br₂ Br2 Br₂ Product->Br_rad - Br• NBS NBS Br2_source Br₂ NBS->Br2_source + HBr HBr HBr Succinimide Succinimide caption Mechanism of Benzylic Bromination with NBS.

Caption: Key steps in the free-radical benzylic bromination.

Experimental Protocol: Benzylic Bromination

This protocol details the bromination of 4-fluoro-4'-methyl-1,1'-biphenyl.

Materials & Reagents:

  • 4-Fluoro-4'-methyl-1,1'-biphenyl

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 4-fluoro-4'-methyl-1,1'-biphenyl (1.0 eq) in carbon tetrachloride. Note: Acetonitrile is a less hazardous solvent alternative.[11]

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a heat lamp to facilitate initiation. Monitor the reaction by TLC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating at the surface.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Washing: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any remaining HBr, followed by a water wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent like hexane to yield this compound.

Part 4: Purification and Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product. A combination of chromatographic and spectroscopic techniques is employed.

G Crude Crude Product from Synthesis Purification Purification (Recrystallization or Chromatography) Crude->Purification PureSample Purified Solid Sample Purification->PureSample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) PureSample->NMR MS Mass Spectrometry (MS) PureSample->MS IR Infrared (IR) Spectroscopy PureSample->IR Data Data Analysis & Interpretation NMR->Data MS->Data IR->Data Final Structure & Purity Confirmed Data->Final caption Analytical Workflow for Product Characterization.

Caption: A typical workflow for the purification and analysis process.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for the successful synthesis of this compound.

Analysis Type Functional Group / Protons Expected Observation / Chemical Shift (δ) Rationale
¹H NMR Aromatic Protons (Ar-H)7.20 - 7.80 ppm (multiplets)Protons on the two different phenyl rings.
Bromomethyl Protons (-CH₂Br)~4.5 - 4.7 ppm (singlet)Deshielded protons of the benzylic methylene group adjacent to the electronegative bromine atom.[12]
¹³C NMR Aromatic Carbons (Ar-C)115 - 145 ppmMultiple signals for the aromatic carbons.
Bromomethyl Carbon (-CH₂Br)~32 - 34 ppmAliphatic carbon attached to bromine.
Carbon-Fluorine CouplingObserved as doubletsThe ¹³C signals for the fluorinated ring will show coupling to the ¹⁹F nucleus.
IR Spectroscopy Aromatic C-H Stretch~3030 - 3100 cm⁻¹Characteristic of sp² C-H bonds.
Aromatic C=C Stretch~1475 - 1610 cm⁻¹Vibrations within the aromatic rings.
C-F Stretch~1150 - 1250 cm⁻¹Strong absorption indicating the presence of the C-F bond.
C-Br Stretch~500 - 600 cm⁻¹Stretching vibration of the bromomethyl group.[12]
Mass Spectrometry Molecular Ion Peak [M]⁺m/z ≈ 264 & 266Characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br isotopes).

Conclusion

The synthesis of this compound is a robust and reproducible process when approached with a clear, two-stage strategy. The Suzuki-Miyaura coupling provides an efficient route to the core biphenyl structure, while the subsequent use of N-Bromosuccinimide allows for selective and controlled benzylic bromination. Careful execution of the experimental protocols and thorough characterization are key to obtaining a high-purity product, ready for its intended application as a critical building block in the development of next-generation pharmaceuticals and advanced materials.

References

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility and Mechanistic Potential of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Abstract

This compound is a versatile bifunctional organic molecule that has garnered significant interest in medicinal chemistry and materials science. Its rigid biphenyl scaffold, combined with a reactive bromomethyl group and a metabolically stable fluoro substituent, makes it an ideal building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical reactivity of this compound, its applications in the synthesis of biologically active compounds, and the potential mechanisms of action of its derivatives. We will delve into the experimental protocols for synthesizing and evaluating these compounds, providing a framework for researchers and drug development professionals to leverage the unique properties of this important chemical intermediate.

Chapter 1: The Chemical Reactivity of this compound: The Key to its Synthetic Utility

The primary utility of this compound in synthetic chemistry stems from the high reactivity of the bromomethyl group. This group acts as a potent electrophile, making it susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the 4'-fluoro-1,1'-biphenyl moiety onto a wide range of molecules.

The most common reaction involving the bromomethyl group is nucleophilic substitution, where a nucleophile (Nu:) displaces the bromide ion. This reaction typically proceeds via an SN2 mechanism, leading to the formation of a new carbon-nucleophile bond.

A variety of nucleophiles can be employed in this reaction, including:

  • Alcohols (ROH) to form ethers.

  • Thiols (RSH) to form thioethers.

  • Amines (RNH2, R2NH, R3N) to form ammonium salts or, after deprotonation, amines.

  • Carboxylates (RCOO-) to form esters.

  • Azides (N3-) to form azides, which can be further reduced to primary amines.

  • Cyanides (CN-) to form nitriles, which can be hydrolyzed to carboxylic acids.

The fluorine atom at the 4'-position serves two important purposes. Firstly, it enhances the metabolic stability of the biphenyl core by blocking a potential site of oxidative metabolism. Secondly, its electron-withdrawing nature can subtly influence the reactivity of the bromomethyl group and the overall electronic properties of the molecule.

Below is a diagram illustrating the general reactivity of this compound with various nucleophiles.

G cluster_reactants Reactants cluster_products Products main This compound product Substituted Product (4-((Nu)methyl)-4'-fluoro-1,1'-biphenyl) main->product SN2 Reaction Br Bromide Ion (Br-) main->Br Displaced Nu Nucleophile (Nu:) Nu->product

Caption: General SN2 reaction of this compound.

Chapter 2: Application in the Synthesis of Bioactive Molecules

The synthetic versatility of this compound has been exploited in the development of a number of biologically active compounds. The 4'-fluoro-1,1'-biphenyl moiety is a common structural motif in many pharmaceutical agents, where it can participate in favorable protein-ligand interactions, such as pi-stacking and hydrophobic interactions.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

One notable application of this compound is in the synthesis of derivatives of flurbiprofen, a well-known NSAID. The biphenyl core is a key pharmacophore for this class of drugs. By using this compound as a starting material, medicinal chemists can create novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties.

Development of Novel Anticancer Agents

The biphenyl scaffold is also present in a number of anticancer agents. The ability to easily introduce this moiety via the reactive bromomethyl group allows for the rapid synthesis of libraries of compounds for screening against various cancer cell lines. For example, the 4'-fluoro-1,1'-biphenyl group can be attached to heterocyclic scaffolds known to interact with key oncogenic proteins.

Probes for Chemical Biology

Beyond drug development, this compound can be used to synthesize chemical probes to study biological systems. For instance, it can be used to attach the fluorobiphenyl group to fluorescent dyes, affinity tags, or photo-crosslinkers, enabling researchers to investigate the localization, interactions, and dynamics of target proteins.

Chapter 3: Potential Mechanisms of Action of Derivatives

While this compound itself is not typically considered a bioactive agent, the molecules synthesized from it can possess a wide range of mechanisms of action. The specific mechanism is determined by the nature of the group that is attached to the 4'-fluoro-1,1'-biphenylmethyl core.

  • Enzyme Inhibition: If the attached group is a pharmacophore that can bind to the active site of an enzyme, the resulting molecule can act as an enzyme inhibitor. For example, derivatives resembling the structure of known kinase inhibitors could potentially target specific kinases involved in cancer progression.

  • Receptor Antagonism/Agonism: The 4'-fluoro-1,1'-biphenyl moiety can be incorporated into ligands that target cell surface or nuclear receptors. Depending on the overall structure of the molecule, it could act as either an antagonist (blocking the receptor) or an agonist (activating the receptor).

  • DNA Intercalation/Alkylation: Although less common for derivatives where the bromomethyl group has been substituted, if the attached group has DNA binding properties, the resulting molecule could potentially intercalate into DNA or, in the case of incomplete reaction, the remaining bromomethyl group could alkylate DNA bases.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a derivative of this compound designed as a kinase inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Gene Gene Expression TF->Gene Activates Proliferation Cell Proliferation Gene->Proliferation Leads to Inhibitor Biphenyl Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Chapter 4: Experimental Workflows for Synthesis and Characterization

This chapter provides a general framework for the synthesis and biological evaluation of a novel derivative of this compound.

General Synthetic Protocol

The following is a generalized procedure for the nucleophilic substitution reaction. The specific conditions (solvent, temperature, reaction time) will need to be optimized for each specific nucleophile.

Materials:

  • This compound

  • Nucleophile of interest

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

  • Inert gas (e.g., nitrogen, argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Dissolve the nucleophile in the anhydrous solvent under an inert atmosphere.

  • If the nucleophile is not already deprotonated, add a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) and stir until deprotonation is complete.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Biological Evaluation Workflow

Once the desired compound has been synthesized and purified, its biological activity can be assessed using a variety of in vitro and in vivo assays. The specific assays will depend on the intended therapeutic target.

The following diagram outlines a general workflow for the biological evaluation of a newly synthesized compound.

G cluster_flow Drug Discovery Cascade Start Synthesized Compound Assay In Vitro Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) Start->Assay CellAssay Cell-Based Assay (e.g., Cytotoxicity, Reporter Gene) Assay->CellAssay Active? ADME In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) CellAssay->ADME Potent & Efficacious? Animal In Vivo Animal Model (e.g., Efficacy, PK/PD) ADME->Animal Good Profile? Lead Lead Compound Animal->Lead Safe & Effective?

Caption: General workflow for biological evaluation of a new compound.

Data Summary

The results from the biological assays should be summarized in a clear and concise manner. A tabular format is often the most effective way to present quantitative data.

Compound IDTargetIC50 / EC50 (nM)Cell Viability (CC50, µM)Microsomal Half-life (t1/2, min)
Control Kinase X10>5030
Derivative 1 Kinase X5>5045
Derivative 2 Kinase X252015

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined reactivity, combined with the favorable properties of the 4'-fluoro-1,1'-biphenyl scaffold, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. By understanding its chemical properties and employing systematic experimental workflows, researchers can effectively utilize this compound to develop novel therapeutics and chemical probes to advance our understanding of biology and disease.

The Ascendant Role of Fluorine in Biphenyl Scaffolds: A Technical Guide to Biological Activity and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into biphenyl scaffolds has emerged as a potent and versatile strategy in modern medicinal chemistry.[1][2] This in-depth technical guide provides a comprehensive exploration of the multifaceted world of fluorinated biphenyl compounds, designed for researchers, scientists, and drug development professionals. By leveraging the unique physicochemical properties of fluorine—including its high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—scientists have successfully modulated the metabolic stability, binding affinity, and overall biological activity of biphenyl-based molecules.[2][3][4] This guide will traverse the synthetic landscape, delve into diverse biological activities with mechanistic insights, elucidate structure-activity relationships, and provide detailed experimental protocols. We aim to equip the scientific community with the foundational knowledge and practical tools necessary to accelerate innovation in this promising area of drug discovery.

Introduction: The Strategic Incorporation of Fluorine into Biphenyl Scaffolds

The Biphenyl Moiety: A Privileged Scaffold in Medicinal Chemistry

The biphenyl framework is a recurring and valuable motif in the design of biologically active compounds. Its rigid, yet conformationally flexible nature allows it to engage with a wide array of biological targets through various non-covalent interactions. The ability of the two phenyl rings to rotate around the central C-C bond provides a degree of conformational freedom that can be crucial for optimal binding to protein pockets.

The Unique Properties of Fluorine and its Impact on Pharmacological Parameters

Fluorine is the most electronegative element, and its introduction into organic molecules imparts a range of unique properties.[5] When substituted for hydrogen, fluorine, being only slightly larger, typically does not introduce significant steric hindrance.[5] However, its powerful electron-withdrawing nature can profoundly alter the electronic distribution within a molecule.[2][6] This can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5][7] This can block sites of metabolism, leading to increased drug half-life and bioavailability.[7]

  • Modulation of pKa: Fluorine's inductive effect can lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.

  • Increased Binding Affinity: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing binding affinity and potency.[7]

Synergistic Effects: Why Fluorinated Biphenyls are More Than the Sum of Their Parts

The combination of the biphenyl scaffold and fluorine substitution creates a powerful synergy. The biphenyl core provides the foundational structure for target interaction, while fluorine acts as a "magic bullet" to fine-tune its pharmacological properties.[8] This combination has led to the development of drugs and clinical candidates across a broad spectrum of therapeutic areas.[5][6]

Synthesis and Chemical Space of Fluorinated Biphenyls

Key Synthetic Methodologies

The construction of the C-C bond between the two phenyl rings is the cornerstone of biphenyl synthesis. The Suzuki-Miyaura cross-coupling reaction is one of the most widely used and robust methods for this purpose.[2][4] This palladium-catalyzed reaction between an aryl halide and an arylboronic acid offers high yields and excellent functional group tolerance.[2][4]

Other notable methods include:

  • Stille Coupling: Utilizes organotin reagents.

  • Negishi Coupling: Employs organozinc reagents.

  • Ullmann Condensation: A copper-catalyzed reaction, particularly useful for biphenyl ether synthesis.[9]

Regioselective Fluorination Strategies

Introducing fluorine at specific positions on the biphenyl rings is crucial for optimizing biological activity. This can be achieved through various "late-stage fluorination" techniques or by using pre-fluorinated starting materials in the coupling reactions.

Diverse Biological Activities and Mechanisms of Action

The versatility of the fluorinated biphenyl scaffold is evident in its wide range of biological activities.

Anti-inflammatory Agents: From NSAIDs to Novel Modulators
  • Case Study: Diflunisal and its Derivatives Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), is a classic example of a fluorinated biphenyl.[10] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[10] The difluoro substitution on one of the phenyl rings is a key feature of its structure.

    More recently, diflunisal has been repurposed for the treatment of transthyretin (TTR) amyloidosis.[11][12] It acts by stabilizing the native tetrameric structure of TTR, preventing its dissociation into amyloidogenic monomers.[11][12][13][14] This highlights the polypharmacology that can be achieved with this scaffold.

  • Flurbiprofen and its Derivatives Flurbiprofen is another potent NSAID from this class.[15][16] Studies on its derivatives have shown that it is possible to retain potent anti-inflammatory activity with reduced ulcerogenic potential.[1]

Anticancer Therapeutics: Targeting Key Oncogenic Pathways
  • Inhibition of Heat Shock Protein 90 (Hsp90) Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer progression.[17][18] Fluorinated biphenyl compounds have been developed as C-terminal inhibitors of Hsp90.[17][19] By inhibiting Hsp90, these compounds lead to the degradation of oncoproteins, resulting in anti-proliferative effects in cancer cell lines.[17][19][20]

  • Inhibition of Cytochrome P450 17A1 (CYP17A1) Fluorinated biphenyl methylene imidazoles have been identified as potent inhibitors of CYP17A1, a crucial enzyme in the androgen biosynthesis pathway.[1] This makes them promising candidates for the treatment of androgen-dependent prostate cancer.[1]

Neuroprotective and CNS-Active Compounds
  • Application in Neurodegenerative Diseases The ability of certain fluorinated biphenyls to stabilize TTR has significant implications for familial amyloid polyneuropathy, a debilitating neurodegenerative condition.[12][14]

  • Use as PET Imaging Ligands for Amyloid-β The development of non-invasive diagnostic tools for Alzheimer's disease is a major area of research. Fluorine-18 labeled biphenyl derivatives, such as florbetaben, have been developed as positron emission tomography (PET) tracers for imaging amyloid-β plaques in the brain.[21][22][23][24] These agents can cross the blood-brain barrier and selectively bind to amyloid deposits, allowing for their visualization and quantification.[22]

Other Therapeutic Areas
  • Anti-HIV Activity: Diarylpyrimidine (DAPY) analogues containing a fluorinated biphenyl moiety have shown exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] The fluorine substitution enhances their antiviral activity and improves their pharmacokinetic profile.[1]

Structure-Activity Relationship (SAR) and Rational Drug Design

The biological activity of fluorinated biphenyls is highly dependent on the number and position of the fluorine atoms, as well as the overall conformation of the molecule.

Influence of Fluorine Position and Number on Biological Activity

The placement of fluorine can dramatically alter a compound's efficacy. For instance, in a series of CYP17A1 inhibitors, meta-fluoro substitution was found to improve activity.[1] Similarly, for inhibitors of focal adhesion kinase (FAK), an ortho-fluoro substituent resulted in better inhibitory activity compared to meta or para substitution.[25]

Impact of Torsional Angles and Conformation

The degree of ortho substitution on the biphenyl rings influences the torsional angle between them. This, in turn, affects the molecule's planarity and its ability to fit into a receptor's binding site.[26] While a certain degree of planarity can be beneficial for some targets, non-planar conformations are often preferred for others.

Pharmacokinetics, Metabolism, and Toxicology

Fluorine's Role in Modulating ADME Properties

As previously mentioned, the strategic placement of fluorine can block metabolic hotspots, leading to improved metabolic stability.[27][28][29] Fluorination can also influence a molecule's lipophilicity, which affects its absorption, distribution, and ability to cross biological membranes.[27]

Metabolic Pathways and Potential for Bioactivation

While the C-F bond is generally stable, metabolic defluorination can occur under certain circumstances, potentially leading to the formation of reactive metabolites.[28] Understanding the metabolic fate of fluorinated compounds is crucial for assessing their safety profiles.[9][28]

Toxicological Considerations and Safety Profiles

The toxicology of fluorinated compounds is highly structure-dependent.[30][31] While many fluorinated pharmaceuticals have excellent safety profiles, some classes of fluorinated compounds, such as certain perfluoroalkyl substances (PFAS), have been associated with environmental and health concerns.[32][33] It is essential to conduct thorough toxicological assessments for any new fluorinated biphenyl candidate.

Key Experimental Protocols and Workflows

General Protocol for Suzuki Coupling Synthesis of a Model Fluorinated Biphenyl
  • Reactant Preparation: In a pressure tube, add the aryl halide (e.g., 1-bromo-3,4-difluorobenzene, 1.0 eq), the desired arylboronic acid (1.5 eq), and a base (e.g., K₃PO₄, 1.5 eq).[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol %).[4]

  • Solvent Addition: Add a mixture of dioxane and water (e.g., 3:1 v/v).[4]

  • Reaction: Seal the tube and heat the mixture at an elevated temperature (e.g., 105 °C) for a specified time (e.g., 8.5 hours).[4]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Workup and Purification: Upon completion, cool the reaction mixture, perform an appropriate aqueous workup, and extract the product with an organic solvent. Purify the crude product using column chromatography.[4]

  • Characterization: Confirm the structure of the final product using techniques such as NMR and mass spectrometry.

In Vitro Assay for Assessing Cyclooxygenase (COX) Inhibition
  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 or COX-2 enzyme and the substrate (e.g., arachidonic acid).

  • Compound Preparation: Prepare serial dilutions of the test compound (fluorinated biphenyl) and a reference inhibitor (e.g., indomethacin).

  • Incubation: Pre-incubate the enzyme with the test compound or vehicle control for a specified time at 37 °C.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Reaction Termination: Stop the reaction after a defined period by adding a quenching solution.

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for Evaluating Anticancer Activity in Cell Lines

anticancer_workflow start Select Cancer Cell Lines (e.g., Breast, Prostate) cell_culture Cell Culture and Seeding in 96-well plates start->cell_culture treatment Treat with serial dilutions of Fluorinated Biphenyl Compound cell_culture->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay gi50 Calculate GI50 Values viability_assay->gi50 western_blot Mechanism of Action Study: Western Blot for Target Proteins (e.g., Hsp90 clients, p-Akt) gi50->western_blot conclusion Determine Potency and Confirm Mechanism western_blot->conclusion

Caption: Workflow for assessing the in vitro anticancer activity of fluorinated biphenyl compounds.

Future Directions and Emerging Opportunities

The field of fluorinated biphenyls is poised for continued growth and innovation.

Novel Fluorination Techniques

Advances in late-stage fluorination will continue to expand the accessible chemical space, allowing for the rapid synthesis and evaluation of novel analogues.

Exploring New Biological Targets

The versatility of this scaffold suggests that it can be adapted to target a wide range of other enzymes and receptors implicated in various diseases.

Integration with Other Drug Modalities

Fluorinated biphenyls could be incorporated into newer therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs), to enhance their cell permeability and pharmacokinetic properties.

Data Presentation

Table 1: Comparative Anti-inflammatory Activity of Flurbiprofen [15]

AssayFlurbiprofen (FP-70) Potency Relative to:
Ibuprofen
Inhibition of Capillary Permeability (mice)7.8x
Inhibition of Carrageenan-induced Edema (rat)52x
Inhibition of UV Erythema (guinea pig)26x

Table 2: Anti-HIV-1 Activity of Fluorinated NH2-Biphenyl-Diarylpyrimidines [1]

CompoundTargetEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
JK-4b (non-fluorinated)WT HIV-11.02.082059
5t (fluorinated derivative)WT HIV-11.811766,443
Etravirine (Reference)WT HIV-12.9>1600>1600

Signaling Pathway Visualization

cox_pathway mem_phospho Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation fb Fluorinated Biphenyls (e.g., Diflunisal) fb->cox inhibit

Caption: Inhibition of the Cyclooxygenase (COX) pathway by fluorinated biphenyl NSAIDs.

References

Methodological & Application

Applications of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl in Modern Organic Synthesis

Authored by a Senior Application Scientist

Preamble: The Strategic Value of a Fluorinated Biphenyl Building Block

In the landscape of modern medicinal chemistry and materials science, the 1,1'-biphenyl scaffold is a privileged structure, prized for its rigid, well-defined geometry that allows for precise spatial orientation of functional groups.[1][2] The strategic introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] this compound (CAS No. 147497-57-2) emerges as a highly valuable building block that combines these features with a reactive bromomethyl handle, positioning it as a key intermediate for complex molecular architectures.[5]

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals, offering in-depth application notes and validated protocols for the effective use of this versatile reagent. We will delve into the causality behind experimental choices, providing not just procedures, but a framework for rational synthetic design.

Molecular Profile:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₀BrF[5]

  • Molecular Weight: 265.12 g/mol [5]

  • Core Utility: A bifunctional reagent featuring a stable, fluorinated biphenyl backbone and a highly reactive benzylic bromide suitable for electrophilic substitution reactions.

Part 1: Core Application in Pharmaceutical Synthesis - The Gateway to Modern "Sartans"

The most prominent application of this compound and its structural analogs is in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans."[1] These drugs are a cornerstone in the management of hypertension. The synthesis of blockbuster drugs such as Losartan, Valsartan, Candesartan, and Olmesartan often involves the alkylation of a heterocyclic core with a substituted bromomethylbiphenyl moiety.[1][6][7]

The this compound unit serves as the crucial "upper" portion of the sartan pharmacophore, which binds to the AT₁ receptor. The fluorine atom can introduce favorable electronic properties and enhance metabolic resistance, potentially leading to drug candidates with improved efficacy and duration of action.[8] The primary synthetic transformation is a nucleophilic substitution (SN2) reaction, where the nitrogen atom of a heterocyclic system (like an imidazole or tetrazole) displaces the bromide.[4][9]

General Synthetic Workflow for Fluorinated ARB Candidates

The following diagram illustrates the logical flow for incorporating the 4-(4'-fluorobiphenyl)methyl moiety into a potential drug candidate.

G cluster_reactants Reactants & Conditions reagent This compound alkylation N-Alkylation (SN2 Reaction) reagent->alkylation heterocycle Heterocyclic Core (e.g., substituted imidazole, tetrazole) heterocycle->alkylation base Base (e.g., K₂CO₃, NaH) base->alkylation activates nucleophile solvent Aprotic Polar Solvent (e.g., DMF, ACN) solvent->alkylation provides medium intermediate Crude Product Mixture alkylation->intermediate workup Aqueous Work-up (Extraction & Washing) intermediate->workup purification Purification (Column Chromatography) workup->purification product Final Product: Fluorinated ARB Intermediate purification->product

Caption: General workflow for synthesizing a fluorinated ARB intermediate.

Part 2: Detailed Application Protocols

As a senior scientist, it is understood that a protocol is more than a recipe; it is a system of validated steps where each choice has a consequence. The following protocols are designed with this principle in mind, ensuring reproducibility and a high degree of success.

Protocol 1: Synthesis of a Fluorinated Angiotensin II Receptor Antagonist Precursor

This protocol details the N-alkylation of a model imidazole heterocycle, a common core in sartan drugs, with this compound.

Objective: To synthesize Ethyl 1-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)-2-propyl-1H-imidazole-5-carboxylate.

Reaction Scheme: (A chemical structure diagram would be placed here in a formal document, showing the imidazole derivative reacting with this compound to form the N-alkylated product.)

Causality-Driven Experimental Choices:

Parameter Choice Scientific Rationale
Solvent N,N-Dimethylformamide (DMF), anhydrousAn aprotic polar solvent is essential. It effectively solvates the cation of the base (e.g., K⁺) while poorly solvating the anionic nucleophile, thereby increasing its reactivity for the SN2 attack. Its high boiling point allows for elevated reaction temperatures if needed.[6]
Base Potassium Carbonate (K₂CO₃), anhydrousA moderately strong, non-nucleophilic base. It is sufficient to deprotonate the imidazole nitrogen, generating the nucleophile. It is heterogeneous and can be easily filtered off post-reaction, simplifying the work-up. Stronger bases like NaH could be used but require stricter anhydrous conditions.
Temperature 60-80 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction without promoting significant side reactions or decomposition of the starting materials. The reaction progress should be monitored to avoid prolonged heating.
Atmosphere Inert (Nitrogen or Argon)While not strictly required for all alkylations, using an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, ensuring the integrity of the reagents and solvent, which is good laboratory practice.[10]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the imidazole starting material (e.g., Ethyl 2-propyl-1H-imidazole-5-carboxylate, 1.0 equiv).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

    • Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.[10]

  • Reagent Addition:

    • Under a positive flow of inert gas, add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent). Stir the suspension for 15 minutes at room temperature.

    • In a separate vial, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DMF.

    • Add the solution of the biphenyl reagent to the flask dropwise via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 70 °C in an oil bath with vigorous stirring.

    • Trustworthiness Checkpoint: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 4-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3 x 15 mL). The organic solvent choice is critical for efficient extraction of the product.

    • Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Validation:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the pure fractions and evaporate the solvent to yield the final product.

    • Self-Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of signals corresponding to both the imidazole and the fluorobiphenyl moieties, along with the correct mass, validates the synthesis.

Part 3: Advanced Applications & Future Directions

While its primary role is in pharmaceutical synthesis, the unique properties of this compound open doors to other advanced fields.

Agrochemical Synthesis

The introduction of fluorinated moieties is a proven strategy for enhancing the efficacy and tuning the properties of agrochemicals like fungicides and herbicides.[11][12] The 4-fluorobiphenyl scaffold can be incorporated into new chemical entities to develop next-generation crop protection agents. The bromomethyl group allows for its attachment to various pharmacophores, similar to its use in drug discovery.[13]

Materials Science

The rigid biphenyl core is a fundamental component in the design of liquid crystals and materials for Organic Light-Emitting Diodes (OLEDs).[1] The fluorine atom can be used to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, of these materials. The bromomethyl group provides a reactive site for polymerization or for grafting the fluorobiphenyl unit onto a polymer backbone or a surface.

Mechanism Spotlight: The SN2 Alkylation

The core utility of this compound hinges on the SN2 reaction at the benzylic carbon. This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time the leaving group (bromide) departs.

Caption: Concerted SN2 mechanism for N-alkylation.

References

The Strategic Application of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl emerges as a pivotal intermediate, particularly in the synthesis of targeted therapies. Its unique structural features—a reactive benzylic bromide for covalent bond formation and a strategically placed fluorine atom for modulation of physicochemical properties—render it an invaluable tool for medicinal chemists. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an elucidation of the scientific rationale underpinning its use.

The Biphenyl Moiety: A Privileged Scaffold with a Fluorine Advantage

The 1,1'-biphenyl core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of clinically successful drugs. Its rigid, yet conformationally adaptable, nature allows it to engage in specific interactions with biological targets. The introduction of a fluorine atom onto this scaffold, as in this compound, is a deliberate design element aimed at enhancing the drug-like properties of the final molecule.

Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, yet it can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] By replacing a hydrogen atom with fluorine, medicinal chemists can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[3] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein residues, potentially enhancing binding affinity and target selectivity.[1]

Key Applications in Drug Discovery

The primary utility of this compound lies in its role as an electrophilic building block for the alkylation of various nucleophilic moieties, most notably nitrogen-containing heterocycles. This reaction is fundamental to the synthesis of a range of therapeutic agents.

Angiotensin II Receptor Antagonists (Sartans)

A prominent application of biphenylmethyl bromide derivatives is in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as "sartans."[4] These drugs are a cornerstone in the management of hypertension. The general structure of many sartans features a biphenyl scaffold that connects a heterocyclic core (often an imidazole or tetrazole) to an acidic group. This compound can serve as a key intermediate in the synthesis of novel, fluorinated sartan analogues. The fluorine atom in these analogues can contribute to improved pharmacokinetic profiles.[1]

CYP17 Inhibitors for Prostate Cancer Therapy

Another significant area of application is in the development of inhibitors of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[5][6] Inhibition of CYP17 is a validated therapeutic strategy for the treatment of castration-resistant prostate cancer. Non-steroidal CYP17 inhibitors often feature a central heterocyclic core linked to a biphenyl moiety. The use of this compound allows for the introduction of a fluorinated biphenyl tail, which has been shown to enhance the potency and pharmacokinetic properties of these inhibitors.[1]

Physicochemical Properties and Data

PropertyValueSource
CAS Number 147497-57-2[7]
Molecular Formula C₁₃H₁₀BrF[7]
Molecular Weight 265.12 g/mol [7]
Purity ≥95%[7]

Experimental Protocols

The following protocols are representative of the key synthetic transformations involving this compound. These are intended as a guide for trained chemists and may require optimization for specific substrates and scales.

Protocol 1: N-Alkylation of an Imidazole Core for CYP17 Inhibitor Synthesis

This protocol describes a typical N-alkylation of a substituted imidazole with this compound, a core reaction in the synthesis of non-steroidal CYP17 inhibitors.

Reaction Scheme:

reagents Imidazole Derivative + this compound base Base (e.g., K₂CO₃) reagents->base 1. solvent Solvent (e.g., DMF) base->solvent 2. product N-Alkylated Imidazole Product solvent->product Heat

A representative N-alkylation reaction.

Materials:

  • Substituted Imidazole (e.g., 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted imidazole (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the suspension at room temperature for 15-30 minutes. The base deprotonates the imidazole nitrogen, increasing its nucleophilicity.

  • Alkylation: Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Washing and Drying: Combine the organic layers and wash with water followed by brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Outcome: This procedure typically affords the N-alkylated imidazole product in good to excellent yields, depending on the specific imidazole substrate.

Protocol 2: N-Alkylation of a Tetrazole Moiety

This protocol outlines the alkylation of a 5-substituted tetrazole, a key step in the synthesis of certain sartan analogues.

Reaction Scheme:

reagents 5-Substituted Tetrazole + this compound base Base (e.g., K₂CO₃) reagents->base 1. solvent Solvent (e.g., Acetone) base->solvent 2. product N-Alkylated Tetrazole Product solvent->product Stir at RT

A representative N-alkylation of a tetrazole.

Materials:

  • 5-Substituted 1H-tetrazole (1.0 eq)

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.1 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-substituted 1H-tetrazole (1.0 eq) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.1 eq) and stir the suspension for 15 minutes at room temperature.

  • Alkylation: Add this compound (1.0 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. It is important to note that alkylation of tetrazoles can lead to a mixture of N1 and N2 regioisomers, which may require careful chromatographic separation.

Experimental Workflow Visualization

start Start: Reagents in Flask dissolve Dissolve Heterocycle in Anhydrous Solvent start->dissolve add_base Add Anhydrous Base (e.g., K₂CO₃) dissolve->add_base stir1 Stir at Room Temperature add_base->stir1 add_alkylating_agent Add this compound stir1->add_alkylating_agent react Heat and Monitor Reaction (TLC/LC-MS) add_alkylating_agent->react workup Aqueous Work-up react->workup extract Extract with Organic Solvent workup->extract wash_dry Wash and Dry Organic Phase extract->wash_dry purify Concentrate and Purify (Chromatography) wash_dry->purify end End: Purified Product purify->end

General experimental workflow for N-alkylation.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potential therapeutics, such as angiotensin II receptor antagonists and CYP17 inhibitors, highlights its importance. The presence of the fluorine atom is a key feature that allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The protocols provided herein offer a solid foundation for the utilization of this important synthetic intermediate in drug discovery and development programs.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Complex Diarylmethane Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate.[2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[2]

This guide focuses on a specific, yet highly relevant, application: the Suzuki-Miyaura coupling of 4-(bromomethyl)-4'-fluoro-1,1'-biphenyl. This substrate is of particular interest to researchers in drug development and materials science. The resulting diarylmethane structures are key components in a variety of biologically active compounds and functional materials.[3][4] The presence of the fluorine atom provides a valuable tool for modulating pharmacokinetic properties and can serve as a spectroscopic handle for analytical studies.

This document provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and practical insights to empower researchers to successfully utilize this powerful synthetic tool.

The Mechanism: A Palladium-Catalyzed Ballet

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The coupling of a benzylic bromide, such as this compound, follows this general pathway.

  • Oxidative Addition : The cycle initiates with the oxidative addition of the benzylic bromide to a palladium(0) complex. This is often the rate-determining step of the reaction.[5] The palladium atom inserts itself into the carbon-bromine bond, forming a new palladium(II) complex.

  • Transmetalation : This step involves the transfer of the organic group from the boron atom of the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base.[6] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8][9][10] This activated species then exchanges its organic moiety with the halide on the palladium center.

  • Reductive Elimination : The final step is the reductive elimination of the newly formed diarylmethane product from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln PdII_complex [Ar-CH₂-Pd(II)Ln(Br)] Pd0->PdII_complex Ar-CH₂-Br OxAdd Oxidative Addition PdII_R [Ar-CH₂-Pd(II)Ln(R')] PdII_complex->PdII_R [R'-B(OH)₃]⁻ Transmetalation Transmetalation PdII_R->Pd0 Product Ar-CH₂-R' PdII_R->Product RedElim Reductive Elimination Boronic_Acid R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Substrate Ar-CH₂-Br (this compound)

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )StoichiometryAmount (for 1 mmol scale)
This compound5794-93-4265.131.0 equiv265 mg
Arylboronic Acid (e.g., Phenylboronic acid)98-80-6121.931.2 equiv146 mg
Pd(OAc)₂ (Palladium(II) acetate)3375-31-3224.502 mol %4.5 mg
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.514 mol %16.4 mg
K₂CO₃ (Potassium carbonate)584-08-7138.212.5 equiv345 mg
Toluene108-88-392.14-5 mL
Water7732-18-518.02-1 mL
Safety Precautions
  • This compound : This compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents : Toluene is flammable and has associated health risks. Use in a fume hood and away from ignition sources.

  • Bases : Potassium carbonate is an irritant. Avoid contact with skin and eyes.

Reaction Setup and Procedure

The following workflow diagram outlines the key steps of the experimental procedure.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add solid reagents to a flame-dried Schlenk flask B 2. Add a magnetic stir bar A->B C 3. Seal the flask with a septum B->C D 4. Evacuate and backfill with inert gas (N₂ or Ar) three times C->D E 5. Add solvents (Toluene, Water) via syringe D->E F 6. Heat the reaction mixture to 80-100 °C with stirring E->F G 7. Monitor reaction progress by TLC or LC-MS F->G H 8. Cool to room temperature and quench with water G->H I 9. Extract with an organic solvent (e.g., Ethyl Acetate) H->I J 10. Wash the organic layer with brine I->J K 11. Dry over anhydrous Na₂SO₄, filter, and concentrate J->K L 12. Purify the crude product by column chromatography K->L

A typical experimental workflow for the Suzuki-Miyaura coupling.

Detailed Steps:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.5 equiv).

  • Seal the flask with a rubber septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Under a positive pressure of inert gas, add toluene (5 mL) and water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add deionized water (10 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired diarylmethane product.

Key Considerations and Troubleshooting

  • Choice of Catalyst and Ligand : While Pd(OAc)₂ with SPhos is a robust system for many Suzuki couplings, other catalyst systems may be more suitable depending on the specific arylboronic acid used. For instance, Pd(PPh₃)₄ is a classic catalyst, and other phosphine ligands like JohnPhos have shown efficacy in couplings of benzylic halides.[13] Ligand-free systems using catalysts like PdCl₂ have also been reported for benzylic halides under certain conditions.[14]

  • Base Selection : The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[9] The base not only activates the boronic acid but can also influence the reaction rate and selectivity.[7][8] For substrates sensitive to strong bases, milder options like K₂CO₃ or even organic bases can be considered.

  • Solvent System : A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water is frequently employed. Water is often necessary for the dissolution of the inorganic base and to facilitate the formation of the active boronate species.[15]

  • Side Reactions : A common side reaction is the homocoupling of the boronic acid. This can often be minimized by carefully controlling the stoichiometry and ensuring an oxygen-free environment. Protodeboronation, the cleavage of the C-B bond by a proton source, can also occur, leading to the formation of an arene byproduct.[16]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of complex diarylmethane derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this reaction to construct molecules of significant interest in medicinal chemistry and materials science. The protocol provided herein serves as a robust starting point, which can be further optimized to suit specific synthetic targets.

References

Palladium-catalyzed cross-coupling reactions of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Introduction: Unlocking the Synthetic Potential of a Versatile Biphenyl Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. This compound stands out as a highly valuable scaffold.[1][2] Its structure offers two distinct points for chemical modification: a reactive benzylic bromide (a C(sp³)-Br bond) and a fluorinated biphenyl core. The bromomethyl group is an excellent electrophile for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.[3][4] Simultaneously, the 4'-fluoro substituent can modulate the electronic properties, metabolic stability, and intermolecular interactions of the final products, a feature of significant interest in medicinal chemistry.[5]

This document serves as a detailed application guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and rationale behind protocol design for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions using this versatile substrate.

Pillar 1: The General Mechanism of Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a common catalytic cycle involving palladium, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this fundamental pathway is crucial for troubleshooting and optimizing reaction conditions.

The cycle consists of three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond) of the electrophile. For this compound, this step forms a benzylpalladium(II) complex. This is often the rate-determining step of the overall cycle.[8]

  • Transmetalation: A nucleophilic coupling partner (e.g., an organoboron, organocopper, or organotin species) transfers its organic group to the palladium(II) center, displacing the halide. This step regenerates the halide salt as a byproduct.[7][9]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

General_Pd_Catalytic_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n (F-Biphenyl)-CH2-Pd(II)(Br)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition R-X 4-(F-Biphenyl)-CH2-Br R-X->R-Pd(II)(X)L_n Oxidative_Addition Oxidative Addition R-Pd(II)(Nu)L_n (F-Biphenyl)-CH2-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(Nu)L_n Transmetalation Nu-M Nucleophile (e.g., R'-B(OH)2, R'-C≡CH, R'2NH) Nu-M->R-Pd(II)(Nu)L_n Transmetalation Transmetalation R-Pd(II)(Nu)L_n->Pd(0)L_n Reductive Elimination R-Nu Product (F-Biphenyl)-CH2-R' R-Pd(II)(Nu)L_n->R-Nu Reductive_Elimination Reductive Elimination Catalyst Pd Catalyst Species Intermediate1 Oxidative Adduct Intermediate2 Transmetalated Complex Final_Product Coupled Product

Caption: General Palladium(0)/Palladium(II) Catalytic Cycle.

Pillar 2: Application Notes & Detailed Protocols

The following sections provide specific, field-tested protocols for key cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical and is tailored to the unique reactivity of the benzylic bromide substrate.

Suzuki-Miyaura Coupling: Forging Diaryl- and Benzyl-Aryl Methane Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for the operational simplicity and the stability and low toxicity of its organoboron reagents.[9][10] For benzylic halides, this reaction provides a powerful route to diarylmethane derivatives.[3][11]

Causality Behind Component Selection:

  • Catalyst/Ligand: Benzylic sp³-C-Br bonds are generally more challenging electrophiles than sp²-C-Br bonds. Catalyst systems incorporating bulky, electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or SPhos are highly effective.[3] These ligands promote the oxidative addition step and stabilize the resulting palladium(II) intermediate, preventing unwanted side reactions like β-hydride elimination (though not a risk for this specific substrate).

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for efficient transmetalation.[10] Cesium carbonate (Cs₂CO₃) is often the base of choice for these couplings due to its high solubility in organic solvents and its ability to facilitate the reaction with challenging substrates.[3]

  • Solvent: A mixed solvent system, such as THF/water, is commonly used to dissolve both the organic substrate and the inorganic base and boronic acid.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-CH₂-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-CH₂-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-CH₂-Ar' Transmetal->Product Substrate Ar-CH₂-Br Substrate->OxAdd BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., Cs₂CO₃) Base->Boronate Boronate->OxAdd Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-CH₂-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition RedElim Ar-CH₂-Pd(II)(C≡CR')L₂ OxAdd->RedElim Transmetalation RedElim->Pd0 Reductive Elimination Product Ar-CH₂-C≡CR' RedElim->Product CuBr Cu(I)Br CuAcetylide Cu(I)-C≡CR' CuBr->CuAcetylide + R'C≡CH + Base CuAcetylide->OxAdd CuAcetylide->CuBr Substrate Ar-CH₂-Br Substrate->OxAdd Alkyne R'C≡CH Heck_Cycle Pd0 Pd(0)L₂ OxAdd Ar-CH₂-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Insertion Alkene Insertion Intermediate OxAdd->Insertion Migratory Insertion HPdBr H-Pd(II)-Br Insertion->HPdBr β-Hydride Elimination Product Coupled Product Insertion->Product HPdBr->Pd0 + Base Substrate Ar-CH₂-Br Substrate->OxAdd Alkene Alkene Alkene->Insertion Base Base Base->HPdBr Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-CH₂-Pd(II)(Br)L Pd0->OxAdd Oxidative Addition AmideComplex [Ar-CH₂-Pd(II)(NR'R'')L] OxAdd->AmideComplex + Amine + Base AmideComplex->Pd0 Reductive Elimination Product Ar-CH₂-NR'R'' AmideComplex->Product Substrate Ar-CH₂-Br Substrate->OxAdd Amine HNR'R'' Amine->OxAdd Base Base (e.g., NaOtBu) Base->OxAdd Experimental_Workflow Start Start: this compound Setup Reaction Setup (Inert Atmosphere, Add Reagents) Start->Setup Reaction Heating & Stirring Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS, HRMS) Purification->Analysis End Final Pure Product Analysis->End

References

Application Notes and Protocols for the Synthesis of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive benzylic bromide and a fluorinated biphenyl core, makes it a valuable building block for the synthesis of complex molecular architectures. The fluorinated biphenyl motif is a privileged scaffold in numerous pharmacologically active compounds, notably in non-steroidal anti-inflammatory drugs (NSAIDs), where the fluorine atom can enhance metabolic stability and binding affinity. This document provides a comprehensive guide to the use of this compound in key synthetic transformations, including detailed experimental protocols, mechanistic insights, and safety considerations.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₁₃H₁₀BrFN/A
Molecular Weight 265.12 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not available. Similar compound 4-(bromomethyl)biphenyl melts at 83-86 °C.[1]N/A
Solubility Soluble in common organic solvents such as THF, DMF, and CH₂Cl₂.N/A

Safety and Handling:

This compound is expected to be a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.[1][2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4]

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[5][6]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.[5][6]

  • H335: May cause respiratory irritation.

  • H410: Very toxic to aquatic life with long lasting effects.[4][5]

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P273: Avoid release to the environment.[4]

  • P280: Wear protective gloves/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Synthetic Applications and Protocols

The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions.

C-Alkylation of Active Methylene Compounds: Synthesis of NSAID Precursors

A fundamental application of this reagent is in the C-alkylation of active methylene compounds, a key step in the synthesis of various profen-class NSAIDs. The following protocol details the synthesis of a precursor to Flurbiprofen.

Reaction Scheme:

Overall reaction scheme for the synthesis of a Flurbiprofen precursor.

Experimental Protocol:

  • Enolate Formation: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol under a nitrogen atmosphere. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the malonate enolate.[7]

  • Alkylation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution.[7]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer and wash it sequentially with water and saturated brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude diethyl 2-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)malonate by column chromatography on silica gel.

Subsequent Hydrolysis and Decarboxylation:

The resulting alkylated malonate can be hydrolyzed and decarboxylated to yield the corresponding carboxylic acid, a key intermediate for NSAIDs.

  • Hydrolysis: To the purified diethyl 2-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)malonate, add a solution of sodium hydroxide (2.5 eq) in a mixture of water and ethanol. Heat the mixture to reflux for 3-4 hours.[7]

  • Acidification and Decarboxylation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to pH 1-2. Gentle heating can facilitate the decarboxylation of the resulting malonic acid derivative.[7]

  • Isolation: Cool the acidic solution in an ice bath to precipitate the product, which can then be collected by filtration.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve NaOEt in EtOH prep2 Add Diethyl Malonate prep1->prep2 30 min stir react1 Add 4-(Bromomethyl)-4'-fluoro- 1,1'-biphenyl solution prep2->react1 react2 Reflux 4-6h react1->react2 workup1 Evaporate EtOH react2->workup1 workup2 Extract with Et₂O/H₂O workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Experimental workflow for C-alkylation.

Williamson Ether Synthesis: Preparation of Aryl Ethers

The Williamson ether synthesis provides a reliable method for the preparation of ethers. This compound serves as an excellent electrophile for the synthesis of aryl ethers, which are common motifs in drug molecules.[8][9][10][11]

Reaction Scheme:

General scheme for Williamson ether synthesis.

Experimental Protocol:

  • Phenoxide Formation: In a round-bottom flask, dissolve the desired phenol (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 30 minutes.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography or recrystallization.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Phenol & Base in DMF prep2 Stir 30 min prep1->prep2 react1 Add 4-(Bromomethyl)-4'-fluoro- 1,1'-biphenyl solution prep2->react1 react2 Heat at 60-80°C for 2-4h react1->react2 workup1 Pour into H₂O react2->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash & Dry workup2->workup3 workup4 Purify workup3->workup4

Experimental workflow for Williamson ether synthesis.

Suzuki-Miyaura Cross-Coupling: A Note on Potential Reactivity

While the primary reactive site of this compound is the benzylic bromide, the biphenyl system itself contains an aryl-fluorine bond. Under certain palladium-catalyzed conditions, particularly with electron-rich boronic acids and strong bases at elevated temperatures, there is a possibility of a Suzuki-Miyaura cross-coupling reaction occurring at the C-F bond. However, the C-Br bond of the bromomethyl group is significantly more labile and will preferentially undergo nucleophilic substitution. For intentional Suzuki-Miyaura coupling to modify the biphenyl core, it is advisable to start with a corresponding aryl bromide or triflate derivative of the biphenyl system rather than the bromomethyl analog.

Characterization of Products

The successful synthesis of derivatives from this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the disappearance of the characteristic singlet for the -CH₂Br protons (typically around 4.5 ppm) and the appearance of new signals corresponding to the protons of the newly introduced group. ¹³C NMR will show a corresponding shift in the benzylic carbon signal.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the expected molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the product molecule.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of potential pharmaceutical agents. The protocols outlined in this document provide a solid foundation for its application in C-alkylation and Williamson ether synthesis. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe utilization in the laboratory.

References

Application Notes and Protocols for 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl: A Versatile Building Block in the Synthesis of Novel Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Biphenyls in Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous blockbuster drugs.[1] The strategic introduction of fluorine into these scaffolds can significantly enhance the pharmacological profile of a molecule. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can improve metabolic stability, binding affinity, and bioavailability.[2][3][4] 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl emerges as a highly valuable building block, combining the reactive handle of a bromomethyl group with the advantageous properties of a fluorinated biphenyl system. The benzylic bromide is a potent electrophile, ideal for the alkylation of various nucleophiles, while the fluorine atom can modulate the electronic and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[5] This application note provides a detailed exploration of the use of this compound in the synthesis of a novel, potential angiotensin II receptor antagonist, leveraging established synthetic methodologies for sartan-class drugs.

Physicochemical and Safety Data

A thorough understanding of the starting material's properties and safety profile is paramount for its effective and safe utilization in any synthetic protocol.

PropertyValueReference
Molecular Formula C₁₃H₁₀BrF[6]
Molecular Weight 265.12 g/mol [6]
Appearance Solid[6]
IUPAC Name 4-(bromomethyl)-4'-fluorobiphenyl[6]
CAS Number 147497-57-2[6]
Storage Inert atmosphere, 2-8°C[6]

Safety Information:

Hazard StatementPrecautionary StatementSignal Word
H302 - Harmful if swallowedP280 - Wear protective gloves/protective clothing/eye protection/face protection.Danger
H314 - Causes severe skin burns and eye damageP305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310 - Immediately call a POISON CENTER or doctor/physician.

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound.[7][8][9]

Application in the Synthesis of a Novel Fluorinated Angiotensin II Receptor Antagonist

Angiotensin II receptor blockers (ARBs), commonly known as sartans, are a cornerstone in the management of hypertension and other cardiovascular diseases.[10] A key step in the synthesis of many sartans is the alkylation of a heterocyclic core with a bromomethylated biphenyl derivative.[10][11][12][13] Here, we present a detailed protocol for the synthesis of a novel fluorinated sartan analogue, 2-butyl-4-chloro-1-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carbaldehyde , a potential precursor to a fluorinated analogue of Losartan.

Synthetic Pathway

The synthetic strategy involves the N-alkylation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with this compound. This reaction leverages the high reactivity of the benzylic bromide towards the imidazole nitrogen.

Synthetic Pathway A 2-butyl-4-chloro-1H- imidazole-5-carbaldehyde C Novel Fluorinated Sartan Intermediate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 4-(Bromomethyl)-4'-fluoro- 1,1'-biphenyl B->C

Caption: Synthetic route to a novel fluorinated sartan intermediate.

Experimental Protocol: Synthesis of 2-butyl-4-chloro-1-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carbaldehyde

This protocol is adapted from established procedures for the synthesis of Losartan and related analogues.[12][13]

Materials:

  • 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reagents.

  • Addition of the Building Block: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-butyl-4-chloro-1-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carbaldehyde.

Rationale Behind Experimental Choices
  • Base: Potassium carbonate is a mild and effective base for the N-alkylation of imidazoles, minimizing side reactions.

  • Solvent: DMF is a polar apathetic solvent that is excellent for dissolving the reactants and facilitating the SN2 reaction.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent moisture from interfering with the reaction and to avoid potential side reactions.

  • Temperature: Moderate heating accelerates the reaction rate without promoting significant decomposition of the reactants or products.

Characterization of the Final Product

The structure and purity of the synthesized compound would be confirmed by standard analytical techniques. The expected data is extrapolated from similar known compounds.

TechniqueExpected Observations
¹H NMR Signals corresponding to the butyl chain, the imidazole proton, the aldehyde proton, the methylene bridge protons, and the aromatic protons of the fluorinated biphenyl moiety. The integration of these signals should be consistent with the proposed structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the imidazole and biphenyl rings, the butyl chain carbons, and the methylene bridge carbon. The carbon attached to the fluorine will show a characteristic splitting pattern.
Mass Spec (ESI) A prominent peak corresponding to the molecular ion [M+H]⁺.
FT-IR Characteristic absorption bands for the C=O stretching of the aldehyde, C-H stretching of the aromatic and aliphatic groups, and C-F stretching.

Further Synthetic Transformations

The synthesized 2-butyl-4-chloro-1-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carbaldehyde can serve as a versatile intermediate for further modifications to create a final API. For instance, the aldehyde group can be reduced to a hydroxymethyl group, which is a key structural feature in Losartan.

Further Transformations A Novel Fluorinated Sartan Intermediate (Aldehyde) B Fluorinated Losartan Analogue (Alcohol) A->B Reduction (e.g., NaBH₄)

Caption: Potential reduction of the intermediate to a fluorinated Losartan analogue.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel APIs. Its utility is particularly evident in the construction of fluorinated analogues of established drug classes, such as the sartans. The protocol outlined in this application note provides a clear and scientifically grounded pathway for researchers to synthesize a novel fluorinated angiotensin II receptor antagonist intermediate. The strategic incorporation of the 4-fluoro-1,1'-biphenyl moiety has the potential to yield new chemical entities with improved pharmacological properties, highlighting the importance of such fluorinated building blocks in modern drug discovery.

References

Application Notes and Protocols: Strategic Functionalization of Biphenyl Scaffolds Using 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Biphenyl Scaffold and the Strategic Advantage of Fluorination

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science.[1][2] Its rigid, yet conformationally adaptable, nature provides an excellent scaffold for the spatial projection of functional groups, enabling precise interactions with biological targets such as enzymes and receptors.[3][4] Biphenyl derivatives are integral components of numerous marketed drugs, demonstrating efficacy as antihypertensive, anti-inflammatory, and anticancer agents.[1][5]

The introduction of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties.[6][7][8] Strategic fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electronic interactions, and enhance membrane permeability.[7][8] The compound 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl capitalizes on these advantages, offering a versatile building block for drug discovery and development. The presence of a reactive bromomethyl group allows for straightforward derivatization, while the fluoro substituent provides the aforementioned benefits.[9]

This guide provides detailed protocols for the functionalization of various nucleophiles using this compound, focusing on common and synthetically valuable transformations.

Physicochemical Properties and Safety Considerations

Before proceeding with any experimental work, it is crucial to be familiar with the properties and hazards of this compound.

PropertyValueReference
Molecular Formula C₁₃H₁₀BrF[9][10]
Molecular Weight 265.12 g/mol [9][10]
Appearance Solid
Melting Point 83 - 86 °C[11]
Storage Inert atmosphere, 2-8°C[9]

Safety Profile:

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed, causes severe skin burns and eye damage.

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.[11][12] Handle only in a well-ventilated area, preferably in a fume hood.[11][12]

  • In case of contact: Immediately flush skin or eyes with plenty of water for at least 15 minutes.[11][12] Seek immediate medical attention.

Always consult the latest Safety Data Sheet (SDS) before use.[11][12]

Core Synthetic Applications and Protocols

The primary utility of this compound lies in its reactivity as a benzylic bromide, making it an excellent electrophile for SN2 reactions with a variety of nucleophiles. This allows for the facile introduction of the 4'-fluorobiphenylmethyl moiety into diverse molecular frameworks.

Williamson Ether Synthesis: Coupling with Phenols

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an organohalide and an alkoxide.[13][14] In this protocol, we detail the reaction of this compound with a generic phenol to form a diaryl ether linkage, a common motif in bioactive molecules.

3.1.1. Rationale and Mechanistic Insight

The reaction proceeds via an SN2 mechanism. The phenolic proton is first abstracted by a base to generate a more nucleophilic phenoxide anion. This anion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Reagent1 4-(Bromomethyl)-4'-fluoro- 1,1'-biphenyl Step2 SN2 Attack Reagent1->Step2 Reagent2 Phenol (Ar-OH) Step1 Deprotonation of Phenol Reagent2->Step1 Base Base (e.g., K₂CO₃) Base->Step1 Step1->Step2 Phenoxide (Ar-O⁻) Product Diaryl Ether Step2->Product Byproduct Salt (e.g., KBr) + Water + CO₂ Step2->Byproduct

Figure 1. Workflow for Williamson Ether Synthesis.

3.1.2. Detailed Experimental Protocol

Materials:

  • This compound

  • Substituted Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Electrophile: Stir the mixture at room temperature for 15 minutes. Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterConditionRationale
Base K₂CO₃ (anhydrous)Mild base, suitable for deprotonating phenols without causing side reactions. Anhydrous conditions are crucial to prevent hydrolysis of the bromide.
Solvent DMF (anhydrous)Polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier without promoting decomposition.
Stoichiometry Slight excess of the biphenyl bromideEnsures complete consumption of the potentially more valuable phenol.
Esterification: Reaction with Carboxylic Acids

The formation of an ester linkage is another fundamental transformation in organic synthesis. This protocol describes the esterification of a carboxylic acid using this compound.

3.2.1. Rationale and Mechanistic Insight

Similar to the Williamson ether synthesis, this reaction proceeds via an SN2 pathway. The carboxylic acid is first converted to its more nucleophilic carboxylate salt by a base. This carboxylate then displaces the bromide from the benzylic position of the biphenyl reagent. Cesium carbonate is often a preferred base for this transformation as the resulting cesium carboxylate is highly dissociated and thus more reactive.

Esterification cluster_reactants Reactants cluster_process Process cluster_products Products Reagent1 4-(Bromomethyl)-4'-fluoro- 1,1'-biphenyl Step2 SN2 Attack Reagent1->Step2 Reagent2 Carboxylic Acid (R-COOH) Step1 Deprotonation Reagent2->Step1 Base Base (e.g., Cs₂CO₃) Base->Step1 Step1->Step2 Carboxylate (R-COO⁻) Product Biphenylmethyl Ester Step2->Product Byproduct Salt (e.g., CsBr) + Water + CO₂ Step2->Byproduct

Figure 2. Workflow for Esterification Reaction.

3.2.2. Detailed Experimental Protocol

Materials:

  • This compound

  • Carboxylic Acid

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Addition of Electrophile: Stir the suspension at room temperature for 20 minutes. Add a solution of this compound (1.2 eq) in anhydrous acetonitrile.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating (40-50 °C) may be required for less reactive carboxylic acids.

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with deionized water, dry the organic layer over anhydrous magnesium sulfate, and concentrate. Purify the crude ester by flash column chromatography.

ParameterConditionRationale
Base Cs₂CO₃A strong, yet non-nucleophilic base that effectively deprotonates the carboxylic acid.
Solvent AcetonitrileA polar aprotic solvent that promotes the SN2 reaction.
Temperature Room Temperature to 50 °CMild conditions are generally sufficient, preserving sensitive functional groups.
Stoichiometry Slight excess of the biphenyl bromideDrives the reaction to completion.
N-Alkylation of Amines

The introduction of the 4'-fluorobiphenylmethyl group onto a nitrogen atom is a valuable strategy in medicinal chemistry to modulate the pharmacokinetic properties of amine-containing compounds.

3.3.1. Rationale and Mechanistic Insight

Primary and secondary amines are effective nucleophiles that can directly displace the bromide from this compound. A non-nucleophilic base is typically added to neutralize the hydrobromic acid (HBr) that is formed during the reaction, preventing the protonation and deactivation of the starting amine. Diisopropylethylamine (DIPEA) is a common choice for this purpose due to its steric bulk.

N_Alkylation cluster_reactants Reactants cluster_process Process cluster_products Products Reagent1 4-(Bromomethyl)-4'-fluoro- 1,1'-biphenyl Step1 Nucleophilic Attack Reagent1->Step1 Reagent2 Amine (R₂NH) Reagent2->Step1 Base Base (e.g., DIPEA) Step2 Deprotonation Base->Step2 Step1->Step2 Ammonium Salt Product Alkylated Amine Step2->Product Byproduct DIPEA·HBr Step2->Byproduct

Figure 3. Workflow for N-Alkylation of Amines.

3.3.2. Detailed Experimental Protocol

Materials:

  • This compound

  • Primary or Secondary Amine

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of the amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous THF, add a solution of this compound (1.1 eq) in anhydrous THF at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography.

ParameterConditionRationale
Base DIPEAA bulky, non-nucleophilic base that scavenges the HBr produced without competing with the amine nucleophile.
Solvent THFA common aprotic solvent that dissolves a wide range of organic compounds.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction, followed by stirring at ambient temperature to ensure completion.
Stoichiometry Excess of DIPEAEnsures complete neutralization of the acid byproduct.

Conclusion

This compound is a highly valuable and versatile reagent for the functionalization of biphenyl scaffolds. Its dual functionality—a reactive bromomethyl group for nucleophilic substitution and a strategically placed fluorine atom for modulating physicochemical properties—makes it an attractive building block in the synthesis of novel therapeutic agents and advanced materials. The protocols outlined in this guide provide robust and reproducible methods for the incorporation of the 4'-fluorobiphenylmethyl moiety into a variety of molecular architectures. As with any chemical synthesis, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

Application Notes and Protocols: The Strategic Role of Fluorine in the Medicinal Chemistry of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Scaffold and the Fluorine Advantage

Biphenyl derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas. Their rigid yet conformationally flexible nature allows for precise spatial orientation of substituents to optimize interactions with biological targets. However, like many hydrocarbon-rich structures, biphenyls are often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes. This metabolic liability can lead to poor pharmacokinetic profiles, limiting the therapeutic potential of promising lead compounds.

The introduction of fluorine, the most electronegative element, into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Its strategic incorporation into the biphenyl scaffold is a powerful tactic to mitigate metabolic instability, modulate physicochemical properties, and enhance binding affinity.[1][3] This guide provides an in-depth analysis of the roles of fluorine in biphenyl drug candidates, complete with actionable protocols for synthesis and evaluation.

The Multifaceted Role of Fluorine in Modulating Biphenyl Properties

The substitution of a hydrogen atom with fluorine can induce profound changes in a molecule's properties, stemming from the unique characteristics of the C-F bond—its strength, polarity, and the steric demand of the fluorine atom itself.[1][4]

Enhancing Metabolic Stability

A primary driver for incorporating fluorine is to block metabolically labile sites.[1][5][6] Aromatic hydroxylation is a common metabolic pathway for biphenyl rings. Placing a fluorine atom at a position susceptible to CYP-mediated oxidation effectively shields that site from attack. The exceptional strength of the C-F bond (around 109 kcal/mol) makes it highly resistant to enzymatic cleavage compared to a C-H bond.[6] This "metabolic blocking" strategy can significantly increase the half-life and oral bioavailability of a drug candidate.[7][8]

  • Causality: CYP450 enzymes typically initiate oxidation via hydrogen atom abstraction. The high bond dissociation energy of the C-F bond makes this process energetically unfavorable, thus redirecting or halting metabolism at that position.

Modulating Binding Affinity and Potency

Fluorine's influence extends beyond metabolic stability to directly impacting drug-receptor interactions.

  • Conformational Control: The planarity of the two phenyl rings in a biphenyl system is dictated by the dihedral angle, which is influenced by the size of substituents at the ortho positions.[9] While biphenyl itself has a dihedral angle of approximately 42-45°, this can be modulated.[9][10][11] Introducing fluorine, with its van der Waals radius of 1.47 Å (comparable to hydrogen's 1.20 Å), can subtly alter this angle through steric and electronic effects, potentially locking the molecule into a more bioactive conformation for receptor binding.[1][12]

  • Direct Protein Interactions: The polarized C-F bond can participate in favorable non-covalent interactions within a protein's active site.[7] While a weak hydrogen bond acceptor, fluorine can engage in productive dipole-dipole, C-F···C=O, and other electrostatic interactions that contribute to binding affinity.[13][14] The electron-withdrawing nature of fluorine also alters the electron density of the aromatic ring, which can weaken or enhance π-stacking interactions.[13]

Tuning Physicochemical Properties

The introduction of fluorine systematically alters key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity (LogP/LogD): Fluorination almost invariably increases lipophilicity.[4][15] Replacing a hydrogen with a fluorine atom on an aromatic ring can increase the LogP value by 0.3-0.5 units.[7] This enhanced lipophilicity can improve membrane permeability and absorption.[4][5][7] However, excessive lipophilicity can lead to poor solubility and increased non-specific binding, requiring a carefully balanced approach.[7]

  • Acidity/Basicity (pKa): As a potent electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[4][5] This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Strategic Application and Data Interpretation

The decision of where and how to incorporate fluorine is highly context-dependent. A systematic "fluorine scan," where fluorine is introduced at various positions on the biphenyl scaffold, can be an effective strategy. The resulting data should be analyzed to understand the structure-activity relationship (SAR) and structure-property relationship (SPR).

Table 1: Hypothetical Data for a Fluorine Scan on a Biphenyl Parent Compound

CompoundSubstitutionLogD (pH 7.4)HLM Stability (t½, min)Target IC₅₀ (nM)
Parent-H Unsubstituted2.51550
Analog-F1 4-Fluoro2.96545
Analog-F2 2-Fluoro2.820150
Analog-F3 4'-Fluoro2.98030
Analog-F4 3',5'-Difluoro3.6>12035
  • Interpretation:

    • Analog-F1 & F3: Fluorination at the para-positions significantly improves metabolic stability, suggesting these are primary sites of metabolism for the parent compound. The effect on potency is modest.

    • Analog-F2: Ortho-fluorination is detrimental to potency, possibly by forcing an unfavorable dihedral angle for binding, without a significant gain in stability.

    • Analog-F4: Difluorination provides the best metabolic stability but also increases lipophilicity significantly. The potency is improved over the parent, making it a promising candidate for further optimization.

Experimental Protocols

The following protocols provide standardized methods for the synthesis and evaluation of fluorinated biphenyl derivatives.

Diagram 1: Overall Workflow

This diagram outlines the logical flow from chemical synthesis to biological evaluation for assessing the impact of fluorination.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase A Fluorinated Aryl Halide + Biphenyl Boronic Acid B Suzuki-Miyaura Cross-Coupling A->B Reactants C Purification & Characterization (NMR, MS) B->C Crude Product D Physicochemical Profiling (LogD, pKa) C->D Pure Compound E In Vitro Metabolic Stability (Human Liver Microsomes) C->E F Target Binding Assay (e.g., IC50 Determination) C->F G Data Analysis & SAR D->G E->G F->G G->A Design Iteration

Caption: Workflow from synthesis to evaluation of fluorinated biphenyls.

Protocol 1: Synthesis of a 4-Fluoro-4'-methoxybiphenyl via Suzuki-Miyaura Coupling

This protocol describes a robust and widely used method for creating the C-C bond between the two phenyl rings.[16][17]

Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acids and aryl halides.[12][16] The palladium catalyst, in conjunction with a phosphine ligand, facilitates the catalytic cycle, while the base is crucial for the transmetalation step.[16]

Materials:

  • 1-Bromo-4-fluorobenzene

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-bromo-4-fluorobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water in a 4:1 ratio (v/v) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-fluoro-4'-methoxybiphenyl.

  • Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key mechanistic steps of the palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L2 OxiAdd Oxidative Addition PdII Ar-Pd(II)-X L2 OxiAdd->PdII Trans Transmetalation PdII_Ar Ar-Pd(II)-Ar' L2 Trans->PdII_Ar RedElim Reductive Elimination RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxiAdd ArB Ar'-B(OR)2 ArB->Trans Base Base Base->Trans G cluster_0 Unsubstituted Biphenyl cluster_1 Fluorinated Biphenyl a Biphenyl-H b Metabolic Hotspot (C-H) c Biphenyl-OH d Hydroxylated Metabolite e CYP450 Enzyme e->b Oxidation f Biphenyl-F g Blocked Site (C-F) (High Bond Energy) h No Reaction i CYP450 Enzyme i->g Attack Prevented

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for higher yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the free-radical bromination of 4-methyl-4'-fluoro-1,1'-biphenyl.[1][2] This reaction selectively targets the benzylic protons of the methyl group due to the resonance stabilization of the resulting benzylic radical.[3][4] The typical reagents used are N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent.[1][5]

Q2: What are the key safety precautions when working with N-Bromosuccinimide (NBS) and brominating agents?

NBS should be handled with care as it can decompose over time, releasing bromine, which is corrosive and toxic. It is advisable to use freshly recrystallized NBS for best results and to minimize side reactions.[5][6] Reactions involving NBS are often exothermic and should be carefully monitored, especially on a larger scale.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How should I store this compound?

This compound is sensitive to moisture and light. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to maintain its stability and prevent degradation.[7]

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound, along with their probable causes and recommended solutions.

Problem 1: Low Yield of the Desired Product

Possible Causes:

  • Inefficient Radical Initiation: Insufficient energy (heat or light) or a degraded radical initiator can lead to a slow or incomplete reaction.

  • Presence of Water: Moisture can hydrolyze the NBS reagent and the desired product, reducing the overall yield.[6]

  • Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to initiate radical formation but not so high as to promote side reactions or decomposition.

  • Poor Reagent Quality: Impure starting material or old, discolored NBS can negatively impact the reaction efficiency.

Solutions:

ParameterRecommendationScientific Rationale
Radical Initiator Use a freshly opened or recrystallized radical initiator (AIBN or BPO). Ensure the reaction is adequately heated (typically to the reflux temperature of the solvent) or irradiated with a suitable light source to ensure homolytic cleavage of the initiator.Radical initiators have a defined half-life at specific temperatures. Using a fresh initiator ensures a sufficient concentration of radicals to propagate the chain reaction.
Solvent and Glassware Use an anhydrous solvent (e.g., carbon tetrachloride, dichloromethane, or cyclohexane). Ensure all glassware is thoroughly dried before use.[6]NBS and the benzyl bromide product are sensitive to water. Anhydrous conditions prevent the hydrolysis of these species, thus maximizing the yield.
Reaction Temperature Optimize the reaction temperature. For thermally initiated reactions, refluxing in a solvent like carbon tetrachloride or dichloromethane is common.[1]The rate of radical formation is temperature-dependent. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to unwanted side reactions.
Reagent Purity Use pure 4-methyl-4'-fluoro-1,1'-biphenyl. If the NBS is yellow or brown, it should be recrystallized from water to remove bromine impurities before use.[5]Impurities in the starting material can interfere with the reaction. Bromine in impure NBS can lead to competing electrophilic aromatic substitution on the biphenyl ring system.
Problem 2: Formation of Significant Side Products (e.g., Dibrominated and Aromatic Bromination Products)

Possible Causes:

  • Over-bromination: Using an excess of NBS or prolonged reaction times can lead to the formation of the dibrominated product, 4-(dibromomethyl)-4'-fluoro-1,1'-biphenyl.[8]

  • Aromatic Bromination: The presence of ionic bromine (Br₂) can lead to electrophilic aromatic substitution on the electron-rich biphenyl rings, especially if the reaction conditions are not strictly radical.[8] This is often exacerbated by acidic conditions or impurities in the NBS.

Solutions:

ParameterRecommendationScientific Rationale
Stoichiometry of NBS Use a slight excess (1.05-1.1 equivalents) of NBS relative to the starting material. Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.Controlling the amount of the brominating agent is crucial to prevent the second bromination of the desired product.
Reaction Conditions Maintain strictly radical conditions. Avoid acidic environments. Some protocols recommend the addition of a non-nucleophilic base like barium carbonate to scavenge any HBr formed.[6]The Wohl-Ziegler reaction is a radical chain reaction. The presence of acid can promote the formation of Br₂, which is an electrophile that can attack the aromatic rings.
Solvent Choice Non-polar solvents like carbon tetrachloride or cyclohexane generally favor radical reactions over ionic pathways.Polar solvents can stabilize ionic intermediates, potentially increasing the rate of electrophilic aromatic substitution.
Problem 3: Difficulty in Product Purification

Possible Causes:

  • Similar Polarity of Products and Byproducts: The desired monobrominated product, the dibrominated byproduct, and the starting material can have similar polarities, making separation by column chromatography challenging.

  • Product Instability: The product can be unstable on silica gel, leading to decomposition during purification.

Solutions:

TechniqueRecommendationRationale
Crystallization If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective method for purification, especially for removing the less polar starting material and the more polar dibrominated byproduct.Crystallization relies on differences in solubility and can often provide a higher purity product than chromatography.
Column Chromatography Use a less acidic stationary phase like neutral alumina if silica gel causes decomposition. A non-polar eluent system (e.g., hexanes with a small amount of ethyl acetate or dichloromethane) is typically effective.Minimizing contact time with the stationary phase and using a less acidic medium can prevent product degradation.
Reaction Quenching After the reaction is complete, it is crucial to quench any remaining reactive species. This can be done by washing the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine, followed by a wash with a mild base like sodium bicarbonate to remove any acidic byproducts.Proper workup simplifies the purification process by removing many of the impurities before chromatography or crystallization.

Experimental Workflow and Protocols

Reference Protocol for Benzylic Bromination

This protocol is a starting point and may require optimization based on your specific laboratory conditions and analytical capabilities.

Materials:

  • 4-methyl-4'-fluoro-1,1'-biphenyl

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methyl-4'-fluoro-1,1'-biphenyl (1.0 eq).

  • Reagent Addition: Add anhydrous CCl₄ or CH₂Cl₂ to dissolve the starting material. Then, add NBS (1.05 eq) and AIBN or BPO (0.05-0.1 eq).

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography (eluent: hexanes/ethyl acetate gradient).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Start Synthesis of This compound CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No TroubleshootYield Troubleshoot Yield: - Check initiator/heat source - Ensure anhydrous conditions - Verify reagent purity CheckYield->TroubleshootYield Yes TroubleshootPurity Troubleshoot Purity: - Adjust NBS stoichiometry - Ensure radical conditions - Optimize purification method CheckPurity->TroubleshootPurity Yes PurificationIssues Purification Difficulty? CheckPurity->PurificationIssues No Success Successful Synthesis TroubleshootYield->Start Re-run Experiment TroubleshootPurity->Start Re-run Experiment PurificationIssues->Success No OptimizePurification Optimize Purification: - Try recrystallization - Use neutral alumina - Improve workup PurificationIssues->OptimizePurification Yes OptimizePurification->Start Re-run Experiment

Caption: A workflow for troubleshooting the synthesis of this compound.

Reaction Mechanism Overview

The benzylic bromination with NBS proceeds via a radical chain mechanism.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) 2 R• Initiator Radicals Initiator->2 R• Heat/Light R• Initiator Radical Br• Bromine Radical R•->Br• + NBS R-Br R-Br R•->R-Br + Br• Benzylic Radical Stabilized Benzylic Radical Br•->Benzylic Radical + Ar-CH3 Br2 Br2 Br•->Br2 + Br• Product + Br• Product + Bromine Radical Benzylic Radical->Product + Br• + NBS Product 4-(Bromomethyl)-4'-fluoro- 1,1'-biphenyl Ar-CH3 4-Methyl-4'-fluoro- 1,1'-biphenyl

Caption: Simplified radical chain mechanism for benzylic bromination with NBS.

By carefully considering these troubleshooting steps and understanding the underlying reaction mechanism, researchers can significantly improve the outcome of their synthesis of this compound.

References

Technical Support Center: Troubleshooting Suzuki Coupling with Bromomethyl-biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the challenges and nuances of using bromomethyl-biphenyl compounds as electrophilic partners. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize these critical C(sp³)–C(sp²) bond-forming reactions. Here, we move beyond standard protocols to address the specific issues you may encounter in your experiments, providing in-depth explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions that arise when working with bromomethyl-biphenyl compounds in Suzuki couplings.

Q1: Why is my Suzuki coupling with a bromomethyl-biphenyl substrate failing or giving low yields?

A1: Several factors can contribute to low or no yield in Suzuki couplings involving benzylic bromides. Key areas to investigate include:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active catalyst is a Pd(0) species, and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, consuming your nucleophile.[1] It is crucial to properly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[2]

  • Reagent Quality: Verify the purity and integrity of your bromomethyl-biphenyl compound, boronic acid, and base. Benzylic bromides can be susceptible to hydrolysis or other degradation pathways.

  • Reaction Conditions: Sub-optimal temperature, solvent, or base can significantly impact the reaction outcome. Benzylic couplings often require careful optimization of these parameters.[3]

Q2: What are the most common side products I should look out for?

A2: When working with bromomethyl-biphenyls, be aware of the following common side reactions:

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl derived from your boronic acid. It is often promoted by the presence of oxygen.[2]

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom.[2] It can be caused by excess water or harsh basic conditions.[2]

  • Dehalogenation: The bromomethyl group is reduced to a methyl group on the biphenyl backbone. This can occur if a hydride source is present in the reaction mixture.[4]

  • Homocoupling of the Benzyl Bromide: This leads to the formation of a bibenzyl-type product.

Q3: How does the reactivity of a bromomethyl-biphenyl (a C(sp³)-Br bond) differ from a typical aryl bromide (a C(sp²)-Br bond) in Suzuki coupling?

A3: The oxidative addition of a C(sp³)-Br bond to the Pd(0) catalyst is generally more challenging than for a C(sp²)-Br bond. This is a critical difference that necessitates specific considerations for catalyst and ligand selection. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate this step.[5][6] Furthermore, benzylic halides can undergo inversion of configuration during oxidative addition.[5]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Low to No Product Yield
Q: I've set up my reaction with a bromomethyl-biphenyl, a boronic acid, a palladium catalyst, and a base, but I'm seeing very little or no desired product. What should I investigate first?

A: Start by systematically evaluating your reaction components and conditions.

1. Catalyst System (Palladium Source and Ligand):

  • Rationale: The choice of ligand is critical for C(sp³)-C(sp²) couplings. The ligand must be electron-rich enough to promote the oxidative addition of the less reactive C(sp³)-Br bond and bulky enough to facilitate the final reductive elimination step.[5][7]

  • Troubleshooting Steps:

    • Ligand Screening: If you are using a general-purpose ligand like PPh₃, consider switching to more specialized, electron-rich, and bulky ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective for C(sp³)-C(sp²) couplings.[6][7][8]

    • Precatalyst Choice: Consider using a pre-formed Pd(0) source or a modern precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active catalytic species.[1]

    • Catalyst Loading: While typically low (0.5-2 mol%), you may need to empirically increase the catalyst loading if you suspect catalyst deactivation.

Ligand TypeExampleKey Characteristics
Monodentate PhosphinesP(t-Bu)₃, PCy₃Electron-rich and bulky, good for general Suzuki couplings.[6]
Biaryl PhosphinesSPhos, XPhosHighly electron-rich and sterically demanding, excellent for challenging couplings.[7]
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, offer high stability and activity.[6]

2. Base Selection:

  • Rationale: The base plays multiple roles in the Suzuki coupling: it activates the boronic acid to form a more nucleophilic boronate species, and it participates in the formation of key palladium intermediates.[7][9][10] The choice of base can significantly influence reaction rate and the prevalence of side reactions.

  • Troubleshooting Steps:

    • Base Strength: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[9][11] However, very strong bases like hydroxides can sometimes promote side reactions.[9]

    • Solubility: Ensure your chosen base has some solubility in the reaction medium. Finely powdered bases can improve reaction rates.[1]

    • Screening: If your initial choice is not working, screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF).

3. Solvent and Temperature:

  • Rationale: The solvent must solubilize all reaction components and be stable at the required reaction temperature. Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition or side reactions.[2]

  • Troubleshooting Steps:

    • Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[3][4] For some systems, a biphasic mixture (e.g., toluene/water) can be effective.[12]

    • Degassing: Thoroughly degas your solvent before use to remove dissolved oxygen. This can be done by sparging with an inert gas or by freeze-pump-thaw cycles.[2]

    • Temperature Optimization: If the reaction is sluggish at a lower temperature, cautiously increase it. Microwave heating can sometimes accelerate the reaction and improve yields.[3][13]

Problem 2: Significant Formation of Side Products
Q: My reaction is proceeding, but I'm isolating a mixture of products, including homocoupled boronic acid and dehalogenated starting material. How can I improve the selectivity for my desired product?

A: Minimizing side reactions requires careful control over the reaction environment and stoichiometry.

1. Minimizing Homocoupling of Boronic Acid:

  • Cause: This side reaction is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst and facilitate the homocoupling pathway.

  • Solution:

    • Rigorous Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.[2]

    • Degassed Reagents: Use freshly degassed solvents and ensure your other reagents have not been excessively exposed to air.

2. Preventing Protodeboronation:

  • Cause: The cleavage of the C-B bond of the boronic acid is often promoted by excess water, high temperatures, or overly harsh basic conditions.[2] Some boronic acids, particularly those with electron-withdrawing groups, are more susceptible to this side reaction.[14]

  • Solution:

    • Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental. Consider using anhydrous solvents and reagents, especially if protodeboronation is a significant issue.

    • Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates are generally more stable towards protodeboronation than boronic acids.[7][15]

    • Milder Base: If you are using a very strong base, consider switching to a milder one like KF or CsF, which can be effective while minimizing protodeboronation.[6]

3. Suppressing Dehalogenation:

  • Cause: The reduction of the bromomethyl-biphenyl starting material to the corresponding methyl-biphenyl can occur if a hydride source is present. This can sometimes arise from the solvent or additives.

  • Solution:

    • Solvent Choice: Avoid solvents that can act as hydride donors under the reaction conditions.

    • Base Purity: Ensure the base is free from impurities that could act as reducing agents.

Problem 3: Steric Hindrance Issues with Substituted Biphenyls
Q: My bromomethyl-biphenyl substrate has bulky ortho-substituents, and the coupling is very slow or fails completely. How can I overcome this steric hindrance?

A: Sterically hindered substrates represent a significant challenge in Suzuki couplings and require highly active catalyst systems.

  • Rationale: Bulky groups near the reaction center can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[16]

  • Solutions:

    • Highly Active Ligands: This is the most critical factor. Use highly active, sterically demanding biaryl phosphine ligands such as SPhos, RuPhos, or BrettPhos.[17] These ligands create a coordinatively unsaturated and highly reactive palladium center that can accommodate bulky substrates.

    • Stronger Bases: A strong, non-nucleophilic base like K₃PO₄ is often necessary to drive the reaction forward with sterically hindered substrates.[11][17]

    • Higher Temperatures: More forcing conditions, such as higher reaction temperatures, may be required to overcome the increased activation energy associated with sterically demanding substrates.

Experimental Protocols

General Procedure for Suzuki Coupling of a Bromomethyl-biphenyl
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromomethyl-biphenyl (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe.[1]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizing the Process

The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Bromomethyl-biphenyl) PdII_R1X R¹-Pd(II)L₂-X OxAdd->PdII_R1X BaseReact Base PdII_R1X->BaseReact PdII_R1Base R¹-Pd(II)L₂-Base BaseReact->PdII_R1Base Transmetal Transmetalation PdII_R1Base->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Inert Verify Inert Atmosphere & Degassed Solvent Start->Check_Inert Check_Catalyst Screen Ligands (e.g., SPhos, XPhos) Check_Inert->Check_Catalyst No Improvement Side_Products Side Products Observed? Check_Inert->Side_Products Yield Improves Check_Base Screen Bases (K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base No Improvement Check_Catalyst->Side_Products Yield Improves Check_Temp Optimize Temperature Check_Base->Check_Temp No Improvement Check_Base->Side_Products Yield Improves Check_Temp->Side_Products Yield Improves Homocoupling Homocoupling? (Improve Degassing) Side_Products->Homocoupling Yes Protodeboronation Protodeboronation? (Use Boronic Ester/Milder Base) Side_Products->Protodeboronation Yes Success Reaction Optimized Side_Products->Success No Homocoupling->Success Protodeboronation->Success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Purification of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic workflows. As a reactive intermediate, achieving high purity is paramount for the success of downstream applications, particularly in drug discovery where it serves as a key pharmacophore.[1] This guide provides in-depth, field-tested answers to common purification challenges, moving beyond simple protocols to explain the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: Why is rigorous purification of this compound necessary? My initial crude material is ~95% pure.

While a purity of 95% may seem acceptable, the seemingly minor 5% of impurities can have significant downstream consequences. This compound is a potent electrophile used in alkylation reactions. The common impurities are often structurally similar and can compete in subsequent reactions, leading to a complex product mixture that is far more challenging to purify than the starting material.

Key concerns with residual impurities include:

  • Side-Product Formation: Unreacted starting material or related impurities can react with your nucleophile, generating difficult-to-separate analogs of your target molecule.

  • Inaccurate Stoichiometry: The presence of non-reactive impurities leads to incorrect molar ratio calculations, reducing the yield of the desired product.

  • Catalyst Poisoning: Certain impurities can interfere with or deactivate catalysts used in subsequent steps.

Achieving a purity of >99% is the standard recommendation before employing this reagent in complex, multi-step syntheses.

Q2: What are the most common impurities I should expect after synthesizing this compound?

Understanding the potential impurities is the first step in designing an effective purification strategy. The impurity profile is directly related to the synthetic route, but typically arises from the radical bromination of 4-fluoro-4'-methyl-1,1'-biphenyl.

Impurity NameStructureCommon CauseRelative Polarity
4-fluoro-4'-methyl-1,1'-biphenyl Starting MaterialIncomplete brominationLess Polar
4-(Dibromomethyl)-4'-fluoro-1,1'-biphenyl Dibrominated ProductOver-brominationSimilar Polarity
(4'-fluoro-[1,1'-biphenyl]-4-yl)methanol Hydrolysis ProductExposure to moisture/waterMore Polar
N-Bromosuccinimide (NBS) & Succinimide Reagent & ByproductIncomplete work-upVery Polar

The key to separation is exploiting the polarity differences between the desired product and these contaminants.

Q3: What are the primary methods for purifying this compound?

The two most effective and scalable methods for purifying this compound are Flash Column Chromatography and Recrystallization . For analytical purposes or very small-scale preparative work, High-Performance Liquid Chromatography (HPLC) can also be employed.[2][3]

  • Flash Column Chromatography: Ideal for separating compounds with different polarities, such as removing the less polar starting material and the more polar hydrolysis product.

  • Recrystallization: Excellent for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles. It is often the most efficient method for achieving very high purity on a large scale.

Troubleshooting and In-Depth Protocols

This section addresses specific problems you may encounter and provides a logical workflow for resolving them.

Workflow: Selecting a Purification Strategy

If you are faced with a crude product of insufficient purity, the following decision tree can guide your choice of purification method.

Purification_Workflow cluster_impurities Impurity Profile start Crude Product (Purity <98%) tlc Analyze by TLC/LCMS Identify Impurities start->tlc nonpolar Mainly Non-Polar Impurity (e.g., Starting Material) tlc->nonpolar Rf > Product polar Mainly Polar Impurity (e.g., Hydrolysis Product) tlc->polar Rf < Product complex Complex Mixture tlc->complex chromatography Flash Column Chromatography nonpolar->chromatography recrystallize Recrystallization polar->recrystallize complex->chromatography chromatography->recrystallize For final polishing

Caption: Decision workflow for purification method selection.

Problem: My product purity is low (~90-95%) with significant starting material remaining.

This is a classic case where flash column chromatography is the superior choice due to the distinct polarity difference between the non-polar starting material and the slightly more polar brominated product.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel through the column faster than more polar compounds.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • Crude this compound

  • Flash chromatography system or glass column

  • TLC plates, chamber, and UV lamp

Step-by-Step Procedure:

  • Determine Eluent System: On a TLC plate, find a solvent system that gives the product an Rf value of ~0.25-0.35. A good starting point is a 95:5 mixture of Hexane:EtOAc. The starting material should have a higher Rf, and any polar impurities should be near the baseline.

  • Prepare the Column:

    • Wet Packing (Recommended): Create a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:EtOAc). Pour this slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Preferred for Solids): Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully load it onto the column.

  • Elution:

    • Begin elution with the low-polarity solvent system (e.g., 98:2 Hexane:EtOAc).

    • Gradually increase the polarity of the eluent (gradient elution) to a final concentration determined by your initial TLC analysis (e.g., up to 90:10 Hexane:EtOAc).

    • Collect fractions continuously throughout the run.

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified solid.

Problem: My product is an oil and won't solidify, or it fails to crystallize effectively.

This issue often points to the presence of impurities that act as a "eutectic" mixture, depressing the melting point, or residual solvent. Recrystallization is the ideal method to address this, provided a suitable solvent system can be found. A patent for the related compound 4-bromomethyl-2-cyanobiphenyl provides a strong procedural basis.[4]

Principle: This method relies on the difference in solubility of the compound and impurities in a specific solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Materials:

  • Crude this compound

  • Solvent system (e.g., Toluene/Hexane or Isopropanol/Water)

  • Erlenmeyer flask, condenser

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Select a Solvent System: The goal is to find a single solvent or a solvent pair.

    • Single Solvent: The compound should be sparingly soluble at room temperature but dissolve completely upon heating. Toluene can be effective.

    • Solvent Pair: Use a "good" solvent in which the compound is very soluble (e.g., Toluene, THF, Isopropanol) and a "poor" or "anti-solvent" in which it is insoluble (e.g., Hexane, Water).[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the "good" solvent (or the single solvent) required to dissolve the solid at an elevated temperature (e.g., 50-60°C). Do not overheat, as this can cause degradation.

  • Cooling & Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Inducing Crystallization (If needed):

    • Scratch the inside of the flask with a glass rod.

    • Add a single "seed" crystal of pure product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the collected crystals with a small amount of the cold "poor" solvent (e.g., cold hexane) to remove any residual soluble impurities.[5]

  • Drying: Dry the crystals under vacuum. The final product should be a white to off-white crystalline solid.

Problem: My product appears to be degrading during work-up or purification.

This compound is a benzylic bromide, making it susceptible to nucleophilic substitution and hydrolysis.

Causality & Prevention:

  • Hydrolysis: The most common degradation pathway is reaction with water to form the corresponding alcohol. Solution: Ensure all solvents and glassware are dry. When performing chromatography, use anhydrous solvents if possible. During aqueous work-ups, minimize the time the compound is in contact with water and avoid basic conditions, which accelerate hydrolysis.

  • Thermal Instability: Prolonged heating can cause decomposition. Solution: During recrystallization, use the minimum temperature necessary to dissolve the solid. When evaporating solvent, use a rotovap with a water bath temperature below 40°C.

  • Storage: The compound is best stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C) to prevent degradation over time.[6]

References

Technical Support Center: Synthesis of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 4-(bromomethyl)-4'-fluoro-1,1'-biphenyl. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields. Our guidance is grounded in established chemical principles and practical laboratory experience.

The synthesis of this compound is typically achieved in a two-step sequence:

  • Suzuki-Miyaura Coupling: Formation of the 4-fluoro-4'-methyl-1,1'-biphenyl core.

  • Benzylic Bromination: Selective bromination of the methyl group.

This guide is structured to address potential challenges in both stages of this synthesis.

Part 1: Troubleshooting Guide - Common Issues and Solutions

Scenario 1: Low Yield in the Suzuki-Miyaura Coupling Step

Question: I am experiencing a low yield (below 60%) in the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid and 4-bromotoluene. What are the likely causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura couplings are a common issue and can often be traced back to a few critical parameters.[1][2][3] A systematic approach to troubleshooting is essential.

Initial Checks:

  • Reagent Quality: Ensure the purity of your starting materials. Boronic acids can degrade over time, especially if exposed to air and moisture.[4] It is recommended to use fresh 4-fluorophenylboronic acid or to verify the purity of older batches.

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) pre-catalysts, can be sensitive to air and moisture. Phosphine ligands are prone to oxidation.[4] Ensure your catalyst and ligand have been stored under an inert atmosphere.

  • Solvent and Base Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.[4] The purity of your base is also crucial.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling reagents Check Reagent Quality (Boronic Acid, Aryl Halide) start->reagents catalyst Verify Catalyst/Ligand Integrity (Freshness, Storage) reagents->catalyst conditions Optimize Reaction Conditions (Solvent, Base, Temperature) catalyst->conditions atmosphere Ensure Inert Atmosphere (Proper Degassing) conditions->atmosphere side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling) atmosphere->side_reactions solution Implement Solutions: - Use fresh reagents - Screen catalysts/ligands - Adjust solvent/base - Thoroughly degas side_reactions->solution

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Deeper Mechanistic Insights and Solutions:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly with electron-deficient boronic acids.[4]

    • Cause: Presence of water and certain bases can facilitate this undesired reaction.

    • Solution: Use anhydrous conditions and consider a milder base. Potassium carbonate (K₂CO₃) is often a good starting point.[5][6] Using a boronic ester (e.g., a pinacol ester) can also mitigate this issue by slowly releasing the boronic acid in situ.[4]

  • Homocoupling: The formation of biphenyl from two molecules of the aryl halide or two molecules of the boronic acid can also reduce the yield of the desired product.

    • Cause: This can be promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state.[7]

    • Solution: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4]

Recommended Optimized Protocol for Suzuki-Miyaura Coupling:

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (1-3 mol%)A robust and commonly used catalyst for this type of coupling.[8]
Base K₂CO₃ (2 equivalents)An effective and moderately strong base that minimizes protodeboronation.[5][6]
Solvent Toluene/Water (4:1) or Dioxane/Water (4:1)A two-phase system that facilitates the reaction and is easy to work with.[6][8]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling side reactions.[4]
Scenario 2: Incomplete or "Dirty" Reaction in the Benzylic Bromination Step

Question: My benzylic bromination of 4-fluoro-4'-methyl-1,1'-biphenyl with N-bromosuccinimide (NBS) is resulting in a mixture of starting material, desired product, and what appears to be a di-brominated side product. How can I achieve a cleaner reaction and higher conversion?

Answer:

Benzylic bromination with NBS is a free-radical chain reaction and requires careful control of conditions to ensure selectivity.[9][10][11]

Initial Checks:

  • NBS Quality: NBS can degrade over time, especially if exposed to light and moisture. Impure NBS may contain excess bromine, leading to side reactions.[12] It is advisable to recrystallize NBS from water if its purity is questionable.[12]

  • Radical Initiator: The reaction requires a radical initiator to start the chain reaction. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[12] Ensure your initiator is active.

  • Solvent: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are preferred as they do not participate in the reaction.[13]

Troubleshooting Workflow:

start Incomplete/Dirty Bromination nbs_quality Check NBS Purity (Recrystallize if necessary) start->nbs_quality initiator Ensure Radical Initiator is Active nbs_quality->initiator solvent Verify Appropriate Solvent (Non-polar, e.g., CCl₄) initiator->solvent stoichiometry Optimize NBS Stoichiometry (Avoid large excess) solvent->stoichiometry side_reactions Identify Side Reactions (Di-bromination, Ring Bromination) stoichiometry->side_reactions solution Implement Solutions: - Use pure NBS - Use 1.05-1.1 eq. NBS - Ensure proper initiation - Use non-polar solvent side_reactions->solution

Caption: Troubleshooting workflow for benzylic bromination with NBS.

Deeper Mechanistic Insights and Solutions:

  • Di-bromination: The formation of 4-(dibromomethyl)-4'-fluoro-1,1'-biphenyl occurs when an excess of NBS is used or if the reaction is allowed to proceed for too long after the mono-brominated product has formed.

    • Cause: The benzylic protons on the mono-brominated product are still susceptible to radical abstraction and subsequent bromination.

    • Solution: Use a slight excess of NBS (1.05-1.1 equivalents). Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

  • Ring Bromination: Although less common with NBS under radical conditions, electrophilic aromatic substitution on the biphenyl rings can occur if the reaction conditions are not well-controlled.

    • Cause: The presence of ionic species or running the reaction at too high a temperature can favor this pathway.

    • Solution: Ensure the reaction is carried out under strict radical conditions (with an initiator and/or light) in a non-polar solvent.[9]

Recommended Optimized Protocol for Benzylic Bromination:

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS) (1.05-1.1 eq.)Provides a low, steady concentration of bromine, favoring selective benzylic bromination over other reactions.[9][14][15]
Radical Initiator AIBN or Benzoyl Peroxide (0.05-0.1 eq.)Initiates the radical chain reaction.[12]
Solvent Carbon Tetrachloride (CCl₄) or CyclohexaneInert, non-polar solvents that do not interfere with the radical mechanism.
Temperature RefluxProvides the necessary energy for homolytic cleavage of the initiator and propagation of the radical chain.
Light A sunlamp can be used to facilitate initiation.Provides an alternative or supplementary source of energy for radical formation.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: For the Suzuki coupling, what is the best palladium catalyst to use?

A1: While Pd(PPh₃)₄ is a reliable choice, other catalyst systems can offer advantages.[8] For example, using a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) can sometimes lead to higher yields and faster reaction times, especially with more challenging substrates.[16] The choice of ligand can be critical, with electron-rich and bulky ligands often promoting the key steps of oxidative addition and reductive elimination.[7]

Q2: Can I use a different base for the Suzuki coupling?

A2: Yes, the choice of base can significantly impact the reaction. While K₂CO₃ is a good starting point, other bases like K₃PO₄, Cs₂CO₃, or even organic bases can be used.[8][16] Stronger bases may be required for less reactive aryl halides, but they can also increase the rate of protodeboronation.[4] It is often beneficial to screen a few different bases to find the optimal conditions for your specific system.

Q3: Why is N-bromosuccinimide (NBS) preferred over elemental bromine for the benzylic bromination?

A3: NBS is the reagent of choice because it allows for a low and controlled concentration of bromine to be present in the reaction mixture.[9][14][15] This is crucial for selectivity. Using elemental bromine (Br₂) directly would lead to a high concentration of bromine, which would readily react with the aromatic rings via electrophilic aromatic substitution, a significant and undesired side reaction.[9]

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

A4: Common impurities in the final product include unreacted 4-fluoro-4'-methyl-1,1'-biphenyl, the di-brominated side product, and succinimide (from the NBS reaction).

  • Purification Strategy: Column chromatography on silica gel is typically the most effective method for purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will allow for the separation of the non-polar starting material and products from the more polar succinimide. The di-brominated product is generally less polar than the mono-brominated product and will elute first.

Q5: Are there any safety precautions I should be aware of when working with these reagents?

A5: Yes, several of the reagents used in this synthesis require careful handling.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood.

  • Solvents: Many of the organic solvents used (e.g., toluene, dioxane, carbon tetrachloride) are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Technical Support Center: Bromination of 4-fluoro-4'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 4-fluoro-4'-methyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you mitigate side reactions and optimize your synthetic outcomes.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the bromination of 4-fluoro-4'-methyl-1,1'-biphenyl, providing step-by-step solutions grounded in mechanistic principles.

Issue 1: Low Conversion of Starting Material

Symptoms: Significant amount of unreacted 4-fluoro-4'-methyl-1,1'-biphenyl remains after the reaction, as observed by TLC or LC-MS analysis.

Possible Causes & Solutions:

  • Insufficiently Activated Brominating Agent: Standard brominating agents like N-bromosuccinimide (NBS) may require an activator, especially for moderately activated or deactivated aromatic rings.[1][2] The biphenyl system's rings influence each other's reactivity, but may not be electron-rich enough for rapid bromination.[3]

    • Troubleshooting Steps:

      • Acid Catalysis: Introduce a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), to protonate NBS and generate a more potent electrophilic bromine species.[4] This is particularly effective for less reactive aromatic systems.[1][4]

      • Lewis Acid Catalysis: Alternatively, use a Lewis acid like iron(III) bromide (FeBr₃) with molecular bromine (Br₂). The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic "Br⁺" equivalent that can be attacked by the aromatic ring.[5][6]

      • Solvent Effects: Ensure your solvent is appropriate. For NBS bromination of electron-rich aromatics, polar aprotic solvents like N,N-dimethylformamide (DMF) can be effective and may enhance para-selectivity.[7]

  • Inadequate Reaction Temperature: The activation energy for the electrophilic attack may not be met at lower temperatures.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: Cautiously increase the reaction temperature in increments of 10°C. Monitor the reaction progress closely by TLC at each stage to find the optimal temperature that promotes product formation without significantly increasing byproduct formation.

      • Reflux Conditions: For less reactive systems, refluxing in a suitable solvent like acetonitrile or a halogenated solvent might be necessary.[8] However, be aware that higher temperatures can sometimes decrease regioselectivity.[8]

Issue 2: Formation of Multiple Isomeric Products (Poor Regioselectivity)

Symptoms: TLC or ¹H NMR analysis of the crude product shows a mixture of monobrominated isomers.

Underlying Principles: The directing effects of the substituents on the biphenyl core dictate the position of bromination. The methyl group (-CH₃) is an ortho-, para-directing activator, while the fluorine atom (-F) is an ortho-, para-directing deactivator. The interplay of these effects and steric hindrance determines the final isomer distribution.

Troubleshooting Strategies:

  • Kinetic vs. Thermodynamic Control:

    • Lower Temperatures for Kinetic Control: To favor the kinetically preferred product, which is often the para-isomer due to reduced steric hindrance, perform the reaction at lower temperatures (e.g., 0°C to room temperature).[8] This can enhance the selectivity for substitution at the position least sterically hindered and most electronically favored.

    • Reagent Choice for Enhanced Selectivity:

      • Bulky Brominating Agents: While less common, employing a bulkier brominating agent might increase steric hindrance at the ortho positions, thereby favoring para-substitution.

      • Zeolite Catalysts: The use of zeolites as catalysts can induce high para-selectivity in the bromination of some aromatic compounds due to the shape-selective nature of their pores.[8]

  • Visualizing Reaction Control:

    G cluster_0 Reaction Conditions cluster_1 Reaction Control & Outcome Low_Temp Low Temperature (e.g., 0°C) Kinetic Kinetic Control Low_Temp->Kinetic Favors High_Temp High Temperature (e.g., Reflux) Thermo Thermodynamic Control High_Temp->Thermo Favors Para_Product Increased para-Selectivity Kinetic->Para_Product Leads to Mixed_Isomers Mixture of Isomers Thermo->Mixed_Isomers Can lead to

    Caption: Control of regioselectivity through temperature.

Issue 3: Polybromination of the Aromatic Rings

Symptoms: Mass spectrometry analysis indicates the presence of dibrominated or even higher brominated species.

Cause: The monobrominated product is still sufficiently activated to undergo a second electrophilic substitution, especially if the reaction conditions are harsh or an excess of the brominating agent is used.

Mitigation Strategies:

  • Stoichiometric Control:

    • Precise Molar Equivalents: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Carefully weigh your reagents.

    • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring monosubstitution.

  • Reaction Monitoring:

    • TLC or GC/LC Analysis: Monitor the reaction progress frequently. Once the starting material is consumed to the desired level, quench the reaction immediately to prevent further bromination.

  • Table 1: Effect of Reagent Stoichiometry on Product Distribution

    Equivalents of NBS Starting Material (%) Monobrominated Product (%) Dibrominated Product (%)
    1.0 ~10 ~85 ~5
    1.5 <1 ~70 ~29
    2.0 0 ~45 ~55

    Note: These are illustrative values and will vary with specific reaction conditions.

Issue 4: Benzylic Bromination of the Methyl Group

Symptoms: The desired aromatic bromination is accompanied by the formation of 4-fluoro-4'-(bromomethyl)-1,1'-biphenyl. This is particularly a risk when using N-bromosuccinimide (NBS).

Cause: NBS can also be a source of bromine radicals (Br•), which can initiate free-radical substitution at the benzylic position of the methyl group, a process known as the Wohl-Ziegler reaction.[2][7] This is typically promoted by radical initiators (like AIBN or benzoyl peroxide) or light.[7]

Prevention and Control:

  • Exclusion of Radical Initiators:

    • Darkness: Run the reaction in the dark by wrapping the flask in aluminum foil.

    • Avoid Radical Initiators: Do not add any substances known to initiate radical reactions.

    • Purify Reagents: Ensure that solvents and reagents are free from peroxides, which can act as radical initiators.

  • Choice of Brominating System:

    • Ionic Conditions: Favor conditions that promote an ionic electrophilic aromatic substitution mechanism over a radical pathway. The use of a strong acid or a Lewis acid catalyst with Br₂ will strongly favor the desired aromatic substitution.[4][5]

  • Workflow for Minimizing Benzylic Bromination:

    G Start Reaction Setup Ionic_Conditions Promote Ionic Pathway (e.g., use Lewis Acid or H₂SO₄) Start->Ionic_Conditions Radical_Conditions Avoid Radical Pathway Start->Radical_Conditions Desired_Product Aromatic Bromination Product Ionic_Conditions->Desired_Product Darkness Run in Darkness Radical_Conditions->Darkness No_Initiators Exclude Radical Initiators Radical_Conditions->No_Initiators Side_Product Benzylic Bromination Product Radical_Conditions->Side_Product Darkness->Desired_Product No_Initiators->Desired_Product

    Caption: Experimental choices to favor aromatic over benzylic bromination.

II. Frequently Asked Questions (FAQs)

Q1: Which ring of 4-fluoro-4'-methyl-1,1'-biphenyl is more likely to be brominated?

The methyl-substituted ring is more activated towards electrophilic aromatic substitution than the fluoro-substituted ring. The methyl group is an activating, electron-donating group, while the fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, which outweighs its resonance electron-donating effect. Therefore, bromination will preferentially occur on the 4'-methylphenyl ring.

Q2: What is the expected major monobrominated product?

The methyl group is an ortho, para-director. Since the para position is already part of the biphenyl linkage, bromination is directed to the positions ortho to the methyl group. Therefore, the expected major product is 3'-bromo-4-fluoro-4'-methyl-1,1'-biphenyl .

Q3: Can I use liquid bromine (Br₂) directly?

Yes, but with caution. Liquid bromine is highly corrosive and toxic. It is typically used with a Lewis acid catalyst like FeBr₃.[5][6] This system is very effective for brominating aromatic rings. However, for substrates prone to over-bromination, NBS can offer milder conditions and better control.[1]

Q4: How do I effectively purify the desired brominated product from the side products?

  • Column Chromatography: This is the most common and effective method for separating isomers and removing polybrominated byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradient) is typically effective.

  • Recrystallization: If the desired product is a solid and has significantly different solubility from the impurities, recrystallization can be a highly effective purification technique for obtaining high-purity material.[9]

III. Recommended Experimental Protocol

This protocol provides a starting point for the selective monobromination of 4-fluoro-4'-methyl-1,1'-biphenyl.

Materials:

  • 4-fluoro-4'-methyl-1,1'-biphenyl (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.1 eq)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask wrapped in aluminum foil, dissolve 4-fluoro-4'-methyl-1,1'-biphenyl in acetonitrile.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add recrystallized NBS in one portion with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC every 30 minutes. Let the reaction warm to room temperature if the reaction is slow at 0°C.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine species.

  • Workup:

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired monobrominated product.

IV. References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. --INVALID-LINK--

  • 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl. Benchchem. --INVALID-LINK--

  • Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. (2019). YouTube. --INVALID-LINK--

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2017). PubMed Central. --INVALID-LINK--

  • N-Bromosuccinimide. Wikipedia. --INVALID-LINK--

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022). Chemia. --INVALID-LINK--

  • Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. --INVALID-LINK--

  • Bromination - Common Conditions. Common Organic Chemistry. --INVALID-LINK--

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR - Western Kentucky University. --INVALID-LINK--

  • Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. --INVALID-LINK--

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. (2013). ResearchGate. --INVALID-LINK--

  • Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2. Google Patents. --INVALID-LINK--

  • Schematic representation of bromination of biphenyl compound in the presence of peptide catalyst. ResearchGate. --INVALID-LINK--

  • Electrophilic Aromatic Substitution Reactions: Bromination. NC State University Libraries. --INVALID-LINK--

References

Technical Support Center: 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (F-BMB), a critical intermediate in pharmaceutical and materials science research. This document provides in-depth guidance on the stability and storage of F-BMB, addressing common challenges encountered in the laboratory. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the longevity of this valuable reagent.

I. Core Concepts: Understanding the Instability of this compound

This compound is a benzylic bromide. The reactivity of the bromomethyl group, which is key to its synthetic utility, is also the source of its instability.[1][2] The benzylic position is susceptible to nucleophilic attack and radical reactions, making the compound sensitive to environmental factors.[1][2][3]

Key Factors Influencing Stability:

  • Moisture: Benzylic bromides can slowly hydrolyze in the presence of water to form the corresponding benzyl alcohol and hydrogen bromide.[4] This is a significant degradation pathway that can impact the purity and reactivity of F-BMB.

  • Temperature: Elevated temperatures can accelerate decomposition.[5] Thermal energy can promote both hydrolysis and radical-mediated degradation pathways.[5][6]

  • Light: While the biphenyl core has some inherent photostability, prolonged exposure to UV light can potentially initiate radical reactions, leading to degradation.[7]

  • Oxygen: The presence of oxygen can facilitate oxidative degradation, especially in the presence of light or heat.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for F-BMB?

A1: For long-term storage, F-BMB should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, at 2-8°C. This minimizes exposure to moisture and oxygen, which are primary drivers of degradation.[8] The refrigerated temperature slows down the rate of any potential decomposition reactions.[5]

Q2: Can I store F-BMB at room temperature for short periods?

A2: While not ideal, short-term storage at room temperature is generally acceptable if the compound is in a well-sealed container, protected from light and moisture. However, for periods longer than a few days, refrigeration is strongly recommended to maintain purity.

Q3: The material has turned slightly yellow. Is it still usable?

A3: A slight yellowing may indicate minor degradation. While it might still be suitable for some applications, it is crucial to assess its purity before use, for example, by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. For sensitive reactions, using freshly purchased or purified material is always the best practice.

Q4: How should I handle F-BMB in the laboratory to minimize degradation?

A4: Handle the compound in a well-ventilated area, preferably a fume hood.[9][10] Minimize its exposure to ambient air and moisture. When weighing and transferring the solid, do so quickly and efficiently. For preparing solutions, use anhydrous solvents.

Q5: What are the signs of significant degradation?

A5: Significant degradation can be indicated by a noticeable change in color (e.g., deep yellow or brown), a change in physical state (e.g., becoming sticky or oily), or the presence of an acidic odor (due to hydrogen bromide formation from hydrolysis).[4] If any of these are observed, the material is likely compromised and should not be used for sensitive applications.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.

Problem Potential Cause Recommended Solution
Low reaction yield or incomplete reaction Degradation of F-BMB due to improper storage or handling.1. Verify Purity: Check the purity of the F-BMB stock using TLC or NMR. 2. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened container of the reagent. 3. Optimize Handling: Ensure all handling is performed under anhydrous conditions and with minimal exposure to air and light.
Formation of unexpected byproducts The primary byproduct is often 4-(hydroxymethyl)-4'-fluoro-1,1'-biphenyl from hydrolysis.1. Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon). 3. Purification: If the byproduct has already formed, it may be possible to separate it from the desired product via column chromatography.
Solid appears discolored or has an unusual odor Significant degradation has likely occurred.1. Do not use for sensitive reactions. 2. Consider purification: Recrystallization may be an option to purify the material, but its effectiveness will depend on the extent of degradation. 3. Proper Disposal: If purification is not feasible, dispose of the material according to your institution's chemical waste guidelines.[11]

IV. Experimental Protocols

Protocol 1: Proper Handling and Dispensing of F-BMB

This protocol outlines the best practices for handling solid F-BMB to maintain its integrity.

Materials:

  • This compound in its original container

  • Spatula

  • Weighing paper or boat

  • Reaction vessel

  • Anhydrous solvent

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation: Before opening the F-BMB container, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[12]

  • Inert Atmosphere: If your reaction is sensitive to moisture, flush the reaction vessel with an inert gas.

  • Dispensing: Briefly open the container in a fume hood. Quickly weigh the desired amount of F-BMB and transfer it to the reaction vessel.

  • Sealing: Immediately and tightly reseal the F-BMB container. Consider purging the headspace with an inert gas before sealing for long-term storage.

  • Dissolution: Add the anhydrous solvent to the reaction vessel containing the F-BMB and proceed with your reaction.

Protocol 2: Assessment of F-BMB Purity by Thin-Layer Chromatography (TLC)

A quick TLC analysis can provide a qualitative assessment of the purity of your F-BMB.

Materials:

  • F-BMB sample

  • TLC plate (silica gel)

  • Developing chamber

  • Solvent system (e.g., 9:1 Hexanes:Ethyl Acetate)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of F-BMB in a suitable solvent (e.g., dichloromethane).

  • Spotting: Spot the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the solvent system. Allow the solvent to ascend the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Interpretation: Pure F-BMB should appear as a single, well-defined spot. The presence of additional spots, particularly one at a lower Rf value (more polar), may indicate the presence of the hydrolysis byproduct, 4-(hydroxymethyl)-4'-fluoro-1,1'-biphenyl.

V. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_decision Decision Point cluster_solution Corrective Actions cluster_outcome Resolution Problem Unexpected Experimental Outcome (e.g., low yield, byproducts) CheckPurity Assess Purity of F-BMB (TLC, NMR) Problem->CheckPurity ReviewProcedure Review Handling & Storage Procedures Problem->ReviewProcedure IsPure Is the F-BMB Pure? CheckPurity->IsPure ImproveHandling Implement Strict Anhydrous & Inert Techniques ReviewProcedure->ImproveHandling UseFresh Use Fresh Reagent IsPure->UseFresh No Purify Purify Existing Stock (e.g., Recrystallization) IsPure->Purify No, but salvageable Proceed Proceed with Experiment IsPure->Proceed Yes UseFresh->Proceed Purify->Proceed ImproveHandling->Proceed

Caption: Troubleshooting workflow for F-BMB stability issues.

VI. References

  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--

  • Buckingham, G. T., Ormond, T. K., Porterfield, J. P., Ellison, G. B., Hemberger, P., Kostko, O., Ahmed, M., Robichaud, D. J., Nimlos, M. R., & Daily, J. W. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics, 142(4), 044307.

  • Echemi. (n.d.). 4-Bromo-2-fluoro-1,1′-biphenyl. Retrieved January 4, 2026, from --INVALID-LINK--

  • Citterio, A., Santi, R., & Pagani, A. (1987). Benzylic Bromination-Acetoxylation of Toluenes by Bromide Ion-Catalyzed Thermal Decomposition of Peroxydisulfate in Acetic Acid in the Presence of Acetate Ions. The Journal of Organic Chemistry, 52(22), 4925–4927.

  • Mulder, P., Saastad, O. W., & Griller, D. (1998). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Physical Chemistry Chemical Physics, 1(1), 137-142.

  • Ossila. (n.d.). Air Sensitive Compounds. Retrieved January 4, 2026, from --INVALID-LINK--

  • Buckingham, G. T., Ormond, T. K., Porterfield, J. P., Ellison, G. B., Hemberger, P., Kostko, O., Ahmed, M., Robichaud, D. J., Nimlos, M. R., & Daily, J. W. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. OSTI.GOV.

  • Echemi. (n.d.). 4-Bromo-4′-fluoro-1,1′-biphenyl Safety Data Sheets. Retrieved January 4, 2026, from --INVALID-LINK--

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-(Bromomethyl)biphenyl. Retrieved January 4, 2026, from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(Bromomethyl)-4-fluorobenzene. Retrieved January 4, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). Benzyl Bromide. Retrieved January 4, 2026, from --INVALID-LINK--

  • Kim, H. K., Jeong, J. M., Lee, Y. S., Chi, D. Y., & Chung, K. H. (2007). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. Bulletin of the Korean Chemical Society, 28(11), 2003-2006.

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved January 4, 2026, from --INVALID-LINK--

  • Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets 4-(Bromomethyl)biphenyl. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved January 4, 2026, from --INVALID-LINK--

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved January 4, 2026, from --INVALID-LINK--

  • Lhiaubet-Vallet, V., Sarabia, F. J., Boscá, F., Marín, M. L., & Miranda, M. A. (2009). Photostability and spectral properties of fluorinated fluoresceins and their biarsenical derivatives: a combined experimental and theoretical study. Photochemical & Photobiological Sciences, 8(9), 1242–1249.

  • BLDpharm. (n.d.). 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl. Retrieved January 4, 2026, from --INVALID-LINK--

  • ChemUniverse. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 4-Bromo-4'-fluoro-1,1'-biphenyl. Retrieved January 4, 2026, from --INVALID-LINK--

  • Kim, J. Y., Kim, Y. J., Oh, S. J., Lee, S. J., Kim, J. S., & Chun, K. S. (2009). Metabolic Stability of [18F]Fluoroalkylbiphenyls. Bulletin of the Korean Chemical Society, 30(7), 1541-1544.

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved January 4, 2026, from --INVALID-LINK--

  • Rahman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Villinger, A., Bullo, S., Baby, R., & Asghar, M. A. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29285–29295.

  • BLDpharm. (n.d.). 4-Bromo-2-fluoro-1,1'-biphenyl. Retrieved January 4, 2026, from --INVALID-LINK--

  • CSIRO. (2024). Chemical storage area technical guide. Retrieved January 4, 2026, from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved January 4, 2026, from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved January 4, 2026, from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved January 4, 2026, from --INVALID-LINK--

  • Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. Retrieved January 4, 2026, from --INVALID-LINK--

  • Lab-Chemicals.Com. (n.d.). 4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl. Retrieved January 4, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 1,1'-Biphenyl, 4-(bromomethyl)-. Retrieved January 4, 2026, from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved January 4, 2026, from --INVALID-LINK--

  • Seeger, M., Timmis, K. N., & Hofer, B. (1999). Degradation of Polychlorinated Biphenyl Metabolites by Naphthalene-Catabolizing Enzymes. Applied and Environmental Microbiology, 65(8), 3614–3621.

  • Shi, M., & Feng, Y. S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235–3237.

  • PubMed. (n.d.). Degradation of polychlorinated biphenyl metabolites by naphthalene-catabolizing enzymes. Retrieved January 4, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. Retrieved January 4, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Biphenyl degradation upper pathway. Retrieved January 4, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol. Retrieved January 4, 2026, from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Byproducts in Reactions with 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis and subsequent reactions of this versatile building block. My aim is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

Introduction

This compound is a key intermediate in the synthesis of numerous compounds in medicinal chemistry and materials science. Its utility stems from the reactive benzylic bromide, which allows for facile introduction of the 4'-fluorobiphenyl moiety. However, this reactivity can also be a source of various side reactions, leading to impurities that can complicate purification and impact yields. This guide provides a structured approach to identifying, understanding, and mitigating the formation of common byproducts.

Section 1: Troubleshooting the Synthesis of this compound (Benzylic Bromination)

The most common route to this compound is the radical bromination of 4-methyl-4'-fluoro-1,1'-biphenyl, typically using N-bromosuccinimide (NBS) and a radical initiator.

Frequently Asked Questions (FAQs)
Question 1: My reaction mixture shows multiple brominated species in the mass spectrum. How can I improve the selectivity for the desired mono-brominated product?

Answer: The formation of di- and even tri-brominated byproducts is a classic challenge in benzylic bromination, often resulting from the high reactivity of the benzylic position.[1] To enhance selectivity for the mono-brominated product, consider the following strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent (e.g., NBS). Using a slight excess of the starting material (4-methyl-4'-fluoro-1,1'-biphenyl) relative to NBS can help minimize over-bromination.

  • Slow Addition: Instead of adding the radical initiator all at once, add it portion-wise or via a syringe pump. This maintains a low, steady concentration of radicals, favoring the initial bromination over subsequent ones.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or NMR. Quench the reaction as soon as the starting material is consumed to an optimal level, before significant amounts of di-brominated products form.

  • Alternative Brominating Agents: While NBS is common, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a Lewis acid catalyst such as ZrCl₄ have been reported to offer better control and prevent competing aromatic bromination.[1]

Question 2: I've isolated my product, but the NMR spectrum shows impurities consistent with an alcohol or an aldehyde. What is the source of these oxygenated byproducts?

Answer: The presence of 4-(hydroxymethyl)-4'-fluoro-1,1'-biphenyl (the corresponding alcohol) or 4-formyl-4'-fluoro-1,1'-biphenyl (the aldehyde) points towards hydrolysis and oxidation, respectively.

  • Hydrolysis: Benzylic bromides are susceptible to hydrolysis. The presence of water in your reaction or during workup can lead to the formation of the corresponding alcohol.

    • Troubleshooting: Ensure all your reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize contact with aqueous solutions and consider using a non-aqueous workup if possible.

  • Oxidation: The benzylic position is prone to oxidation, which can be exacerbated by light and air.[2][3]

    • Troubleshooting: Degas your solvents and run the reaction under an inert atmosphere. Protect the reaction from light by wrapping the flask in aluminum foil. Avoid unnecessarily high temperatures.

Summary of Common Byproducts in Benzylic Bromination
Byproduct NameStructureCommon CausePrevention & Mitigation
4-(Dibromomethyl)-4'-fluoro-1,1'-biphenyl4'-(F)-C₆H₄-C₆H₄-CHBr₂Excess brominating agent, prolonged reaction timeControl stoichiometry, monitor reaction closely
4-(Hydroxymethyl)-4'-fluoro-1,1'-biphenyl4'-(F)-C₆H₄-C₆H₄-CH₂OHPresence of waterUse anhydrous conditions, inert atmosphere
4-Formyl-4'-fluoro-1,1'-biphenyl4'-(F)-C₆H₄-C₆H₄-CHOOxidation by air/lightInert atmosphere, protect from light
Ring-Brominated IsomersBr-C₆H₃(F)-C₆H₄-CH₃ or F-C₆H₄-C₆H₃(Br)-CH₃Use of molecular bromine, acidic conditionsUse NBS, avoid strong acids

Experimental Workflow: Selective Benzylic Bromination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 4-methyl-4'-fluoro-1,1'-biphenyl setup Combine starting material and NBS in solvent. Degas with N₂ for 15 min. start->setup reagents NBS (1.05 eq), AIBN (0.05 eq), Anhydrous CCl₄ reagents->setup heat Heat to reflux (e.g., 77°C). Protect from light. setup->heat initiate Add AIBN portion-wise over 1 hour. heat->initiate monitor Monitor by TLC/GC-MS every 30 min. initiate->monitor quench Cool to RT. Filter to remove succinimide. monitor->quench Upon optimal conversion wash Wash filtrate with Na₂S₂O₃ (aq) then brine. quench->wash dry Dry organic layer (Na₂SO₄), filter, and concentrate. wash->dry purify Purify by recrystallization (e.g., hexanes/EtOAc). dry->purify product Product: this compound purify->product

Caption: Workflow for selective mono-bromination.

Section 2: Troubleshooting Reactions Using this compound (e.g., Suzuki Coupling)

Once synthesized, this compound is often used in cross-coupling reactions. The following FAQs address byproducts when this reagent is used as an electrophile.

Frequently Asked Questions (FAQs)
Question 3: I am performing a Suzuki coupling with a boronic acid, but I'm observing a significant amount of a homocoupled dimer of my boronic acid. What's causing this?

Answer: Homocoupling of the boronic acid is a well-known side reaction in Suzuki couplings.[4][5] This is often promoted by the presence of oxygen, which can participate in a competing catalytic cycle that leads to the dimerization of the organoboron species.[5]

  • Troubleshooting:

    • Rigorous Degassing: This is the most critical step. Thoroughly degas all your solvents and the reaction mixture before adding the palladium catalyst. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or to use several freeze-pump-thaw cycles.

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different palladium sources and ligands.

    • Base Selection: The choice of base can also influence the rate of homocoupling. Weaker bases may sometimes suppress this side reaction, although this can also affect the rate of the desired cross-coupling.

Question 4: My main byproduct has a mass corresponding to the dimerization of this compound. How is this formed and how can I prevent it?

Answer: The formation of 1,2-bis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethane is a result of a Wurtz-type homocoupling reaction.[6] This can be particularly problematic if you are using strongly reducing conditions or certain metals in your reaction. In the context of a Suzuki coupling, this can occur if the oxidative addition of your benzylic bromide to Pd(0) is followed by a reductive coupling pathway before transmetalation can occur.

  • Troubleshooting:

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.

    • Ligand Effects: Bulky electron-rich phosphine ligands on the palladium catalyst can often favor the desired cross-coupling over homocoupling.

    • Rate of Addition: Adding the this compound slowly to the reaction mixture containing the catalyst and the boronic acid can help to maintain a low concentration of the electrophile, thus minimizing the chance of it reacting with itself.

Question 5: I'm seeing a significant amount of 4-methyl-4'-fluoro-1,1'-biphenyl in my crude product. What is this debromination product from?

Answer: The formation of 4-methyl-4'-fluoro-1,1'-biphenyl is due to a dehalogenation or hydrodehalogenation reaction, where the bromine atom is replaced by a hydrogen atom.[7][8] This can be caused by several factors:

  • Protic Solvents: Solvents with available protons (like alcohols or water) can act as a proton source.

  • Reducing Agents: Certain reagents or additives in your reaction mixture may act as reducing agents. For instance, some bases or additives can facilitate the reduction.

  • Catalyst-Mediated Reduction: The palladium catalyst itself can sometimes mediate this reduction, especially in the presence of a hydrogen source.

  • Troubleshooting:

    • Anhydrous and Aprotic Solvents: Use anhydrous, aprotic solvents to minimize the availability of proton sources.

    • Choice of Base: Be mindful of the base used. Some bases, like ethoxides in ethanol, can be more prone to causing reduction than others, like potassium carbonate or cesium fluoride.

    • Reaction Additives: Scrutinize all components of your reaction for potential reducing agents.

Byproduct Formation Pathways

Start This compound + Ar-B(OH)₂ Desired Desired Cross-Coupling Product Start->Desired Suzuki Coupling (Pd Catalyst, Base) Homocoupling_B Homocoupling of Boronic Acid (Ar-Ar) Start->Homocoupling_B O₂ Present Homocoupling_Wurtz Wurtz-Type Homocoupling Start->Homocoupling_Wurtz Reductive Conditions Debromination Debromination Product (4-methyl-4'-fluoro-1,1'-biphenyl) Start->Debromination H⁺ Source Hydrolysis Hydrolysis Product (Alcohol) Start->Hydrolysis H₂O Present

Caption: Competing reaction pathways.

References

Technical Support Center: Strategies to Avoid Dibromination in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Minimizing Dibromination Byproducts

This section addresses common issues encountered during biphenyl synthesis, offering a question-and-answer format for rapid problem-solving.

Question 1: My Suzuki-Miyaura reaction with a dibromoarene is yielding a mixture of the desired monobrominated biphenyl, the non-brominated biphenyl, and a terphenyl byproduct. What are the primary causes and how can I improve selectivity?

Answer 1: This is a frequent selectivity challenge when working with dihaloarenes. The formation of non-brominated biphenyl points to a competing hydrodehalogenation (debromination) side reaction, while the terphenyl is the result of a second, undesired coupling event.[1][2] Here’s a systematic approach to troubleshoot this issue:

  • Stoichiometric Control: The ratio of the dibromoarene to the boronic acid is a critical parameter. An excess of the boronic acid will inevitably drive the reaction toward double arylation.

    • Solution: Employ a 1:1 stoichiometry or a slight excess of the dibromoarene (e.g., 1.1:1) to favor the formation of the mono-coupled product.

  • Catalyst and Ligand Selection: The electronic and steric properties of the palladium catalyst and its associated ligands are paramount in controlling selectivity.[3][4]

    • Problem: Highly active catalyst systems can readily engage in a second oxidative addition with the monobrominated biphenyl product.

    • Solution:

      • Ligand Choice: Utilize bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step to release the product and their steric bulk can hinder the approach of the already substituted product to the palladium center for a second reaction.[5][6] Ligands such as SPhos, XPhos, or P(t-Bu)₃ are excellent candidates. N-heterocyclic carbenes (NHCs) can also be employed to achieve high selectivity.[7]

      • Catalyst Precursor: While highly active pre-catalysts are beneficial in many cases, starting with a more traditional precursor like Pd(OAc)₂ can sometimes offer a more controlled reaction rate, thereby improving selectivity.

  • Reaction Conditions: Temperature and Duration:

    • Problem: Elevated temperatures and extended reaction times increase the probability of the second, less favorable coupling reaction occurring.[2]

    • Solution:

      • Temperature Optimization: Conduct the reaction at the lowest temperature that affords a reasonable conversion rate. A screening of temperatures (e.g., from room temperature to 80 °C) is often necessary.

      • Reaction Monitoring: Diligently monitor the reaction's progress using techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The reaction should be quenched once the concentration of the desired monobrominated product is maximized.

Question 2: I've optimized the primary reaction parameters but am still observing unacceptable levels of the double-coupled product. What other techniques can I implement?

Answer 2: When initial optimizations are insufficient, more advanced strategies can be employed to further enhance selectivity:

  • Judicious Choice of Base and Solvent:

    • Base: The choice of base can influence the transmetalation step and the overall catalytic turnover.[8] Weaker bases, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), can sometimes lead to better selectivity compared to stronger bases like potassium phosphate (K₃PO₄).

    • Solvent System: The solvent not only affects the solubility of the reagents but also the stability of the catalytic species. Experimenting with different solvent mixtures (e.g., toluene/water, dioxane/water) or anhydrous conditions may be beneficial.[9][10]

  • Slow Addition of the Limiting Reagent:

    • Technique: Instead of adding the boronic acid all at once, introduce it gradually over the course of the reaction using a syringe pump.

    • Rationale: This method maintains a low instantaneous concentration of the boronic acid, which statistically favors the reaction with the more abundant and reactive dibromoarene over the less concentrated monobrominated biphenyl intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for dihaloarenes in Suzuki-Miyaura couplings?

A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions typically follows the order: I > OTf > Br > Cl.[4] This predictable reactivity allows for selective mono-functionalization when starting with a dihaloarene containing two different halogens (e.g., 1-bromo-4-iodobenzene), as the oxidative addition will preferentially occur at the carbon-iodine bond.

Q2: How can I accurately quantify the product distribution in my reaction mixture?

A2: Precise quantification is essential for effective reaction optimization. The following analytical techniques are recommended:

  • GC-MS: Ideal for volatile and thermally stable compounds. Relative peak areas can provide a good estimation of the product ratio. For absolute quantification, an internal standard should be used.

  • HPLC: A versatile technique for a wide range of compounds. Quantification is achieved by integrating the peak areas from a UV or other suitable detector. Calibration curves with an internal standard will yield the most accurate results.

  • ¹H NMR Spectroscopy: If distinct, well-resolved signals exist for the starting material, mono-arylated product, and di-arylated byproduct, ¹H NMR can be used for quantification by integrating these signals against a known amount of an internal standard.

Experimental Protocols and Data

Exemplary Protocol: Selective Mono-arylation of 1,4-Dibromobenzene

Objective: To synthesize 4-bromo-1,1'-biphenyl with high selectivity.

Reagents & Equipment:

  • 1,4-Dibromobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 1,4-dibromobenzene (1.1 mmol), phenylboronic acid (1.0 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of toluene.

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas three times.

  • Add toluene (10 mL) and degassed water (1 mL) to the flask.

  • Introduce the catalyst/ligand solution to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC or GC-MS at regular intervals.

  • Upon optimal conversion to the desired product, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Table 1: Influence of Ligand on Selectivity
LigandMono-arylated Product (%)Di-arylated Product (%)
PPh₃7520
SPhos925
XPhos943
P(t-Bu)₃907

Note: Yields are approximate and can vary based on specific reaction conditions.

Visualizing the Process

Diagram 1: Suzuki-Miyaura Catalytic Cycle and Dibromination Pathway

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Ar(Br)-Pd(II)-Br(L2) Oxidative Addition (First C-Br bond) Pd(0)L2->Ar(Br)-Pd(II)-Br(L2) ArBr₂ Ar(Br)-Pd(II)-Ar'(L2) Transmetalation Ar(Br)-Pd(II)-Br(L2)->Ar(Br)-Pd(II)-Ar'(L2) Ar'-B(OR)₂ Ar(Br)-Ar' Monobrominated Biphenyl Ar(Br)-Pd(II)-Ar'(L2)->Ar(Br)-Ar' Reductive Elimination Ar(Br)-Ar'->Pd(0)L2 Terphenyl Dibrominated (Terphenyl) Product Ar(Ar')-Pd(II)-Br(L2) Second Oxidative Addition Intermediate Ar(Ar')-Pd(II)-Br(L2)->Terphenyl Coupling

Caption: The catalytic cycle for Suzuki-Miyaura coupling of a dibromoarene, illustrating the desired mono-arylation pathway and the competing pathway leading to dibromination.

Diagram 2: Troubleshooting Workflow for Dibromination

Troubleshooting_Dibromination start Dibromination Observed? stoichiometry Adjust Stoichiometry (1.1:1 Dihaloarene:Boronic Acid) start->stoichiometry Yes ligand Optimize Ligand (Bulky & Electron-Rich, e.g., SPhos) stoichiometry->ligand Issue Persists success Selective Mono-arylation Achieved stoichiometry->success Resolved conditions Modify Reaction Conditions (Lower Temperature, Monitor Time) ligand->conditions Issue Persists ligand->success Resolved base_solvent Screen Base & Solvent (e.g., Weaker Base) conditions->base_solvent Issue Persists conditions->success Resolved slow_addition Implement Slow Addition of Boronic Acid base_solvent->slow_addition Issue Persists base_solvent->success Resolved slow_addition->success Resolved

Caption: A systematic workflow for troubleshooting and resolving issues with dibromination in biphenyl synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl.

This substrate is of particular interest in medicinal chemistry due to its fluorinated biphenyl core, but it presents a unique challenge: the presence of a highly reactive benzylic bromide (Csp³-Br).[1] This functionality allows for the strategic introduction of diverse molecular fragments via C(sp³)-C(sp²) cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, the success of this transformation hinges on the precise control of the catalytic system. Incorrect catalyst loading can lead to a cascade of issues, from sluggish or incomplete reactions to a plethora of side products, compromising yield, purity, and project timelines. This guide is designed to provide a logical framework for troubleshooting these issues and systematically optimizing your reaction conditions.

Section 1: Foundational FAQs - Understanding Catalyst Loading

Q1: What is "catalyst loading," and why is it a critical parameter in reactions with this compound?

A1: Catalyst loading refers to the amount of catalyst used relative to the limiting reactant, typically expressed in mole percent (mol %). For palladium-catalyzed cross-coupling reactions, this parameter is arguably one of the most critical variables to optimize. The palladium catalyst is often the most expensive reagent in the reaction, making its efficient use paramount for economic viability, especially at scale.[2]

Beyond cost, the loading directly influences:

  • Reaction Rate and Completion: Sufficient catalyst is required to achieve a reasonable reaction rate and ensure full conversion of the starting material.[2]

  • Selectivity: The benzylic bromide of this compound is prone to side reactions like homocoupling or elimination.[1] An optimal catalyst loading helps to favor the desired cross-coupling pathway over these undesired routes.

  • Catalyst Stability: Excessively high loadings can sometimes lead to the formation of palladium black (inactive, precipitated palladium), which is a form of catalyst decomposition.[2] Conversely, a loading that is too low may not be sufficient to overcome low-level catalyst poisons present in the reagents or solvents.[2]

Q2: What is a typical starting catalyst loading for a Suzuki-Miyaura C(sp³)-C(sp²) coupling involving a benzylic bromide?

A2: For initial screening of Suzuki-Miyaura reactions involving benzylic electrophiles, a relatively high catalyst loading is often used to ensure a positive result before optimization. A typical starting point would be:

  • Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): 1-5 mol %

  • Ligand (e.g., SPhos, JohnPhos): 1.2 to 2 times the molar amount of the palladium metal.

While standard Suzuki reactions involving aryl bromides can sometimes be run with catalyst loadings from 0.5 to 5 mol%, the coupling at a C(sp³) center can be more demanding.[2][3] Highly active catalyst systems, particularly those using bulky, electron-rich biarylphosphine ligands, have been developed that can achieve high yields with significantly lower loadings, sometimes in the parts-per-million (ppm) range, but this is typically achieved after careful optimization.[4][5]

Q3: What are the signs of suboptimal catalyst loading?

A3: Identifying the symptoms of poor catalyst loading is the first step in troubleshooting.

  • Too Low: The most common issue is a sluggish or stalled reaction.[2] You will observe the persistence of starting materials (this compound and the boronic acid partner) even after extended reaction times or upon heating. This indicates that the catalyst's turnover number (TON) or turnover frequency (TOF) is insufficient under the given conditions.[2]

  • Too High: While less common, an excessively high catalyst loading can promote side reactions. You might observe an increase in the formation of homocoupled products from the boronic acid or decomposition of the starting material.[6] A key visual cue is the premature formation of palladium black, indicating the catalyst is precipitating out of the solution in an inactive form.

Section 2: Troubleshooting Common Issues

Q4: My reaction shows low or no conversion of the starting material, even with a 2-5 mol % catalyst loading. What are the likely causes?

A4: This is a classic sign of catalyst inactivity or poisoning. Before increasing the loading further, investigate these potential root causes:

  • Catalyst Poisoning: Impurities in your reagents are a primary suspect. Sulfur-containing compounds, other phosphines, or coordinating species can bind irreversibly to the palladium center, rendering it inactive.

    • Solution: Ensure all reagents (substrate, boronic acid, base, solvent) are of high purity. Use freshly purchased, anhydrous, and degassed solvents. If impurities are suspected in the starting materials, consider purification by recrystallization or chromatography.[2]

  • Poor Pre-catalyst Activation: Most reactions use a Pd(II) precatalyst (like Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[6][7] If this activation is inefficient, the catalytic cycle cannot begin.

    • Solution: Ensure your ligand is not oxidized and that the reaction conditions (e.g., presence of a suitable base) facilitate this reduction. Some protocols benefit from a brief pre-heating of the catalyst and ligand before adding the substrates to form the active catalyst.

  • Atmospheric Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of boronic acids, consuming the nucleophile in a non-productive pathway.[6]

    • Solution: The reaction must be performed under a strict inert atmosphere (Nitrogen or Argon). Use Schlenk techniques and ensure all solvents are properly degassed via sparging with inert gas or through freeze-pump-thaw cycles.

Q5: The reaction starts, confirmed by early-stage TLC or LC-MS analysis, but stalls at ~50-60% conversion. Is my catalyst dying?

A5: Yes, this is a textbook symptom of catalyst deactivation during the reaction, meaning the catalyst has a limited lifetime under your conditions. The goal is to complete the reaction before the majority of the catalyst becomes inactive.

  • Cause 1: Thermal Instability: The specific palladium-ligand complex you are using may not be stable at the reaction temperature over long periods.

    • Solution: Try lowering the reaction temperature and accepting a longer reaction time. Alternatively, screen a different ligand. Bulky biarylphosphine ligands like SPhos or XPhos are known to form more stable catalytic complexes that resist decomposition.[4][8]

  • Cause 2: Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, slowing or stopping the catalytic cycle.

    • Solution: This is a more complex issue. Changing the ligand or solvent system may alter the coordination sphere of the palladium and mitigate this effect.

  • Cause 3: Base or Solvent Incompatibility: The chosen base or solvent could be slowly degrading the catalyst over time.[7][9]

    • Solution: Screen alternative bases (e.g., switch from an inorganic base like K₂CO₃ to an organic base, or vice-versa) and solvents. The choice of base can have a profound impact on the reaction mechanism and catalyst stability.[10]

Q6: I'm getting my desired product, but also significant side products like biphenyl (from homocoupling of phenylboronic acid) or 4-fluoro-4'-methyl-1,1'-biphenyl (from protodeboronation/dehalogenation). How can I improve selectivity?

A6: This indicates that while your catalyst is active, the reaction conditions favor undesired pathways. Adjusting the catalyst system is a key strategy.

  • Homocoupling: This side reaction is often exacerbated by the presence of oxygen or unactivated Pd(II) species.[6]

    • Solution: First, rigorously exclude oxygen. Second, ensure a proper palladium-to-ligand ratio. A higher ligand-to-metal ratio can sometimes suppress side reactions by keeping the palladium center coordinatively saturated and preventing the pathways that lead to homocoupling. Try increasing the ligand stoichiometry from 1.2:1 to 2.2:1 relative to Pd.

  • Protodeboronation/Dehalogenation: This occurs when the boronic acid or the aryl halide is converted to the corresponding arene.[11] This can be influenced by the base and the presence of water.

    • Solution: The choice of base is critical. A weaker base might disfavor these pathways. Additionally, optimizing the amount of water in biphasic systems is important; both too much and too little can be detrimental.[9] Sometimes, switching to a more electron-rich and bulky ligand can accelerate the desired reductive elimination step, outcompeting the side reactions.[4]

Section 3: Advanced Optimization & Protocol

Q7: How do I systematically screen for the optimal catalyst system (Palladium source and Ligand) for coupling with this compound?

A7: A parallel screening approach is most efficient. The goal is to identify a palladium source and ligand combination that gives the highest conversion to the desired product with minimal side reactions.

Table 1: Recommended Catalyst Systems for Initial Screening

Palladium Source Ligand (Class) Key Characteristics
Pd(OAc)₂ Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) Bulky, electron-rich monophosphines. Excellent for challenging C-C couplings, often allowing lower temperatures and catalyst loadings.[4][8]
Pd₂(dba)₃ Josiphos Ligands Ferrocene-based diphosphines. Known for high activity and stability.
PdCl₂(dppf) Diphosphine Ligands (e.g., dppf) A common, robust system, though sometimes less active for challenging substrates than modern biarylphosphine ligands.

| [Pd(allyl)Cl]₂ | N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong sigma-donors that form very stable Pd complexes, often resistant to high temperatures. |

The screening should be performed on a small scale, keeping the base, solvent, temperature, and concentration constant, while varying only the Pd/ligand combination.

Q8: Once I have an effective catalyst system, what is the workflow to minimize the catalyst loading?

A8: With an optimized catalyst/ligand pair that provides >90% yield, you can begin to lower the loading.

  • Stepwise Reduction: Halve the catalyst loading (e.g., from 2.0 mol % to 1.0 mol %) while keeping all other parameters constant. Monitor the reaction to completion.

  • Analyze Impact: If the yield and reaction time remain acceptable, halve the loading again (to 0.5 mol %).

  • Identify the "Cliff": Continue this process until you see a significant drop in performance (e.g., incomplete conversion or a much longer reaction time). The optimal loading is typically the level just above this "performance cliff."[2]

  • Re-optimize Temperature: At very low catalyst loadings, you may need to slightly increase the temperature or extend the reaction time to achieve full conversion. The goal is to find the most economical balance of catalyst loading, time, and energy input.

Visualizations & Protocols

Diagrams

Troubleshooting_Low_Yield start Low / No Yield Observed check_conversion Does reaction start at all? (Check at t=1h) start->check_conversion no_start No Conversion check_conversion->no_start No stalled Reaction Stalls check_conversion->stalled Yes, but stalls cause_poisoning Cause: Catalyst Poisoning (Impurities in reagents/solvent) no_start->cause_poisoning cause_activation Cause: Poor Pre-catalyst Activation no_start->cause_activation cause_atmosphere Cause: Oxygen Contamination no_start->cause_atmosphere solution_no_start Solution: 1. Purify reagents. 2. Use fresh, degassed solvents. 3. Ensure inert atmosphere. cause_poisoning->solution_no_start cause_activation->solution_no_start cause_atmosphere->solution_no_start cause_deactivation Cause: Catalyst Deactivation (Thermal, Product Inhibition) stalled->cause_deactivation solution_stalled Solution: 1. Lower temperature. 2. Screen more stable ligands (e.g., Buchwald type). 3. Re-screen solvent/base. cause_deactivation->solution_stalled

Caption: Troubleshooting logic for addressing low product yield.

Optimization_Workflow start Goal: Minimize Catalyst Loading step1 Step 1: Screen Catalyst Systems (Vary Pd Source & Ligand) @ High Loading (e.g., 2 mol%) start->step1 step2 Identify Best System (>90% Yield) step1->step2 step2->step1 No, Re-screen step3 Step 2: Halve Catalyst Loading (e.g., 2% -> 1% -> 0.5%...) step2->step3 Yes step4 Performance Check (Yield & Time Acceptable?) step3->step4 step4->step3 Yes step5 Step 3: Identify 'Performance Cliff' (Loading before performance drops) step4->step5 No step6 Step 4: Re-optimize Temp/Time for the identified optimal loading step5->step6 finish Optimized Protocol step6->finish

Caption: Workflow for the systematic optimization of catalyst loading.

Detailed Experimental Protocol: Catalyst Loading Optimization

This protocol outlines a general procedure for a Suzuki-Miyaura coupling between this compound and a generic arylboronic acid (e.g., phenylboronic acid).

1. Vessel and Reagent Preparation:

  • An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvents (e.g., Toluene/Water 5:1) should be thoroughly degassed by sparging with argon for 30 minutes prior to use.

2. Catalyst Addition (Initial Screening at 2 mol %):

  • In a separate vial, under inert atmosphere, weigh the Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.044 equiv).

  • Add a small amount of the degassed solvent to the vial to dissolve or suspend the catalyst system.

  • Transfer the catalyst mixture to the Schlenk flask containing the substrates and base via a cannula or a gas-tight syringe.

  • Add the remaining degassed solvent to reach the desired reaction concentration (e.g., 0.1 M).

3. Reaction and Monitoring:

  • Lower the flask into a preheated oil bath set to the desired temperature (e.g., 80-100 °C).

  • Stir the mixture vigorously to ensure proper mixing, especially in biphasic systems.

  • Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h). Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC, GC-MS, or LC-MS to determine the consumption of starting material.[12]

4. Workup and Analysis:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers. Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and the ratio of product to side products. The crude material can then be purified by column chromatography.[12]

5. Optimization:

  • Based on the results, repeat the procedure with different catalyst systems (for screening) or with reduced amounts of the best-performing catalyst system (for loading optimization) as described in Q8.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile reagent. The dual reactivity of this benzylic bromide makes solvent selection a critical parameter that dictates reaction outcomes, efficiency, and byproduct formation. This guide explains the underlying principles of solvent effects and provides actionable protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs): The Role of the Solvent

This section addresses fundamental questions regarding the choice of solvent when working with this compound. Understanding these core concepts is the first step toward optimizing your reactions.

Q1: What are the primary reaction mechanisms for this compound?

A1: As a primary benzylic bromide, this compound can react via two primary nucleophilic substitution pathways: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms.

  • SN2 Pathway: This pathway is favored due to the primary nature of the electrophilic carbon, which is sterically accessible to nucleophiles.[1] The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom as the bromide leaving group departs. This pathway is highly dependent on the strength and concentration of the nucleophile.

  • SN1 Pathway: Although it is a primary bromide, the benzylic position allows for the formation of a resonance-stabilized carbocation if the bromide ion departs first. This stabilization makes the SN1 pathway a competing possibility, particularly under conditions that favor carbocation formation, such as the use of polar protic solvents and weaker nucleophiles.[2][3]

The choice of solvent is the most powerful tool a chemist has to direct the reaction toward the desired SN1 or SN2 pathway.

Q2: How does solvent polarity (protic vs. aprotic) fundamentally alter the reaction?

A2: Solvents influence reactions by stabilizing or destabilizing reactants, transition states, and intermediates. The key distinction is between polar protic and polar aprotic solvents.[4][5]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have acidic protons (O-H or N-H bonds) and can form strong hydrogen bonds.[4][6] They excel at stabilizing both cations and anions. In the context of substitution reactions:

    • They strongly solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" that hinders their ability to attack the electrophile, thus slowing down SN2 reactions.[1][5]

    • They effectively stabilize the carbocation intermediate and the leaving group anion in an SN1 reaction, lowering the activation energy and promoting this pathway.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents have dipole moments but lack acidic protons.[4] They can solvate cations but are poor at solvating anions.

    • They dissolve ionic nucleophiles (e.g., NaCN, NaN₃) by solvating the cation (Na⁺). The anionic nucleophile (CN⁻, N₃⁻) is left poorly solvated, or "naked," making it highly reactive and poised for an SN2 attack.[7][8] This dramatically increases the rate of SN2 reactions.[1]

    • They do not effectively stabilize carbocations, making the SN1 pathway less favorable.

Q3: What are the recommended solvents for achieving a clean SN2 reaction?

A3: For a clean and efficient SN2 reaction with this compound, polar aprotic solvents are strongly recommended.[4][9]

  • Acetonitrile (CH₃CN): An excellent choice for many SN2 reactions, offering good solubility for a range of organic substrates and inorganic salts.

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Highly polar solvents that are exceptional at dissolving nucleophilic salts and accelerating SN2 reactions. However, they have high boiling points, which can complicate product isolation.

  • Acetone: A less polar option that is still effective and is easily removed due to its lower boiling point. It is particularly useful for reactions with more soluble nucleophiles like iodide ions.[1]

The use of these solvents maximizes the nucleophile's reactivity, leading to faster reaction rates and higher yields for the desired SN2 product.[7]

Troubleshooting Guide: Common Experimental Issues

Even with careful planning, experiments can encounter issues. This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause: Incorrect solvent choice leading to a competing reaction pathway or deactivation of the nucleophile.

  • Solution:

    • Verify Solvent Type: If an SN2 reaction with a strong nucleophile is intended, ensure you are using a dry, polar aprotic solvent (e.g., DMF, acetonitrile). Using a protic solvent like ethanol will solvate your nucleophile, drastically reducing its reactivity and slowing the reaction.[1]

    • Assess Nucleophile Strength: If you are using a weak nucleophile, an SN2 reaction will be inherently slow. A switch to a more forcing polar aprotic solvent (like DMSO) or an increase in temperature may be necessary.

    • Check for Solubility: Ensure your nucleophile and substrate are soluble in the chosen solvent system. If solubility is low, consider a different polar aprotic solvent or the addition of a phase-transfer catalyst.

Problem 2: Formation of 4-(Hydroxymethyl)-4'-fluoro-1,1'-biphenyl as a Major Byproduct

  • Possible Cause: Hydrolysis of the benzylic bromide. This occurs when water is present in the reaction mixture, acting as a nucleophile.

  • Solution:

    • Use Anhydrous Solvents: Ensure your solvent is rigorously dried before use. Commercially available anhydrous solvents are recommended.

    • Dry Glassware and Reagents: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon). Ensure all other reagents are anhydrous.

    • Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel. This is especially critical for reactions run over long periods or at elevated temperatures.

Problem 3: Observation of Elimination Byproducts

  • Possible Cause: The nucleophile is acting as a base, causing HBr elimination to form a stilbene-like byproduct. This is more common with sterically hindered or strongly basic nucleophiles.

  • Solution:

    • Choose a Less Basic Nucleophile: If possible, select a nucleophile that is less basic. For example, azide (N₃⁻) and cyanide (CN⁻) are strong nucleophiles but relatively weak bases. Alkoxides (RO⁻) are strongly basic and more prone to causing elimination.[9]

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.

    • Solvent Choice: While polar aprotic solvents are generally preferred for SN2, highly polar solvents like DMSO can sometimes increase the rate of E2 elimination with very strong bases.[9] In such specific cases, a less polar solvent like acetone or THF might offer a better SN2/E2 ratio.

Problem 4: Reaction is Sluggish or Stalls Before Completion

  • Possible Cause: Insufficient nucleophile reactivity or poor leaving group ability.

  • Solution:

    • Solvent-Enhanced Nucleophilicity: As detailed above, switching from a protic to a polar aprotic solvent is the most effective way to increase the kinetic competency of your nucleophile.[8]

    • Catalytic Iodide: The bromide leaving group can be swapped in-situ for iodide, which is a much better leaving group. Adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can significantly accelerate SN2 reactions (Finkelstein reaction conditions). Acetone is an excellent solvent for this, as NaBr and KBr are insoluble in acetone, driving the equilibrium toward the iodo-intermediate.

Summary of Solvent Effects on Reactivity
Solvent ClassTypical SolventsFavored MechanismEffect on NucleophileEffect on Intermediate/Transition StateCommon Issues
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneSN2 Minimally solvated ("naked"), highly reactive.[7][8]Stabilizes the cation of the nucleophilic salt, but not the SN2 transition state itself.High boiling points (DMF/DMSO) can complicate workup. Can promote E2 with strong bases.
Polar Protic Water, Methanol, EthanolSN1 Heavily solvated by H-bonding, reactivity is suppressed.[1][5]Strongly stabilizes the carbocation intermediate and leaving group, lowering the SN1 activation energy.[3][4]Solvolysis (solvent acts as nucleophile). Slows SN2 reactions dramatically.
Non-Polar Hexane, Toluene, BenzeneNeither Favored Poor solubility for most ionic nucleophiles.Does not effectively stabilize charged transition states or intermediates.Low solubility of reagents, extremely slow reaction rates for ionic processes.

Visualized Workflows and Mechanisms

Visual aids can clarify complex decision-making processes and reaction pathways.

Solvent Selection Workflow

This diagram provides a logical path for choosing the optimal solvent system based on your desired transformation.

SolventChoice start Goal: Nucleophilic Substitution on This compound nucleophile What is the nature of your nucleophile? start->nucleophile strong_nuc Strong Nucleophile (e.g., CN⁻, N₃⁻, RS⁻, RO⁻) nucleophile->strong_nuc Strong weak_nuc Weak/Neutral Nucleophile (e.g., H₂O, ROH, RNH₂) nucleophile->weak_nuc Weak sn2_path Desired Pathway: SN2 (Concerted, high yield, inversion) strong_nuc->sn2_path sn1_path Pathway will be SN1 (Stepwise, potential racemization, solvolysis risk) weak_nuc->sn1_path aprotic_solvent Recommendation: Use Polar Aprotic Solvent (DMF, DMSO, CH₃CN, Acetone) sn2_path->aprotic_solvent protic_solvent Recommendation: Use Polar Protic Solvent (The nucleophile itself, e.g., EtOH) sn1_path->protic_solvent

Caption: Decision tree for solvent selection.

Mechanism of Solvent Interaction

This diagram illustrates how different solvent types interact with the species involved in SN1 and SN2 reactions.

SolventMechanism cluster_SN2 SN2 Pathway cluster_aprotic In Polar Aprotic Solvent cluster_protic_sn2 In Polar Protic Solvent cluster_SN1 SN1 Pathway cluster_protic_sn1 In Polar Protic Solvent sn2_nuc Nu⁻ sn2_ts [Nu---C---Br]⁻ Transition State aprotic_nuc "Naked" Nu⁻ (Highly Reactive) aprotic_nuc->sn2_ts Fast Attack protic_nuc_sn2 Solvated Nu⁻ (Hindered) protic_nuc_sn2->sn2_ts Slow Attack sn1_carbocation Benzylic Carbocation (+) protic_carbocation H-Bond Stabilized Carbocation & Br⁻ (FAVORED) sn1_lg Br⁻

Caption: Solvent interactions in SN1 and SN2 mechanisms.

Exemplary Experimental Protocol: SN2 Cyanation

This protocol provides a robust method for the synthesis of 4-((4'-fluorobiphenyl-4-yl)methyl)benzonitrile, a typical SN2 reaction.

Objective: To replace the benzylic bromide with a cyanide group using sodium cyanide in a polar aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq) and anhydrous DMSO to a flame-dried round-bottom flask equipped with a magnetic stir bar. Stir until the starting material is fully dissolved.

  • Addition of Nucleophile: Add sodium cyanide (1.2 eq) to the solution in one portion. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and have a quench solution (e.g., bleach) available.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20% ethyl acetate in hexanes. The product should have a lower Rf than the starting bromide. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with deionized water, followed by one wash with saturated brine solution to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to yield the pure nitrile product.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecules is a cornerstone of successful research and development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, a key intermediate in the synthesis of various functionalized biphenyl derivatives. Through a comparative approach, we will dissect the expected spectral features of this compound and provide the rationale behind these assignments, supported by experimental data from structurally analogous molecules.

The Structural Significance of this compound

This compound is a bifunctional molecule featuring a reactive bromomethyl group and a fluorine atom on a biphenyl scaffold. The bromomethyl group serves as a versatile handle for introducing the biphenyl moiety into larger molecular frameworks through nucleophilic substitution reactions.[1] The fluorine atom, on the other hand, is a common substituent in medicinal chemistry, often introduced to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and binding affinity.[1] An accurate interpretation of its ¹H NMR spectrum is therefore crucial for confirming its synthesis and purity before its use in subsequent synthetic steps.

Predicted ¹H NMR Spectrum of this compound

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found, we can confidently predict its key features by analyzing the spectra of its constituent parts and closely related analogues. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are presented below.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₂ Br~4.55Singlet (s)2H
H-2', H-6'~7.50-7.60Doublet of Doublets (dd) or Multiplet (m)2H
H-3', H-5'~7.10-7.20Triplet (t) or Multiplet (m)2H
H-2, H-6~7.55-7.65Doublet (d)2H
H-3, H-5~7.40-7.50Doublet (d)2H

Comparative Analysis with Structurally Related Compounds

The prediction of the ¹H NMR spectrum of this compound is grounded in the experimental data of the following compounds:

4-(Bromomethyl)biphenyl

This compound provides a direct reference for the chemical shift of the bromomethyl protons and the protons on the unsubstituted phenyl ring. The reported ¹H NMR data in CDCl₃ shows a singlet for the -CH₂Br protons at approximately 4.55 ppm.[2][3] The aromatic protons appear in the range of 7.35-7.60 ppm.[2] The downfield shift of the benzylic protons to ~4.55 ppm is a characteristic feature of a -CH₂Br group attached to an aromatic ring, influenced by the electron-withdrawing effect of the bromine atom and the ring current of the phenyl group.[4]

4-Fluoro-1,1'-biphenyl

This molecule serves as an excellent model for the fluoro-substituted phenyl ring. The ¹H NMR spectrum of 4-fluoro-1,1'-biphenyl in CDCl₃ displays characteristic signals for the aromatic protons.[5][6][7] The protons ortho to the fluorine atom (H-3', H-5') typically appear as a triplet around 7.16 ppm due to coupling with both the adjacent protons and the fluorine atom. The protons meta to the fluorine (H-2', H-6') are observed further downfield, often as a multiplet around 7.55-7.59 ppm.[5]

Rationale for the Predicted Spectrum

By combining the spectral features of these two key analogues, we can construct a reliable predicted spectrum for this compound.

  • -CH₂Br Protons: The electronic environment of the bromomethyl group is primarily influenced by the adjacent phenyl ring. Therefore, its chemical shift is expected to be very similar to that in 4-(bromomethyl)biphenyl, around 4.55 ppm .

  • Aromatic Protons (Fluoro-substituted Ring): The fluorine atom's strong electron-withdrawing inductive effect and electron-donating mesomeric effect will dictate the chemical shifts of the protons on its ring. We anticipate the protons ortho to the fluorine (H-3', H-5') to be shielded relative to the other aromatic protons, appearing at approximately 7.10-7.20 ppm . The protons meta to the fluorine (H-2', H-6') will be deshielded and are predicted to resonate around 7.50-7.60 ppm .

  • Aromatic Protons (Bromomethyl-substituted Ring): The protons on the ring bearing the bromomethyl group will resemble an AB quartet or two distinct doublets. The protons ortho to the biphenyl linkage (H-2, H-6) are expected to be the most deshielded, appearing around 7.55-7.65 ppm . The protons meta to the biphenyl linkage (H-3, H-5) will be slightly upfield, around 7.40-7.50 ppm .

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum for structural verification, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe to ensure optimal magnetic field homogeneity.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters:

      • Spectral Width: ~16 ppm

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Visualizing the Molecular Structure and Proton Environments

The following diagrams illustrate the structure of this compound and the predicted ¹H NMR splitting patterns.

Figure 1: Molecular structure of this compound with proton labeling.

G cluster_spectrum Predicted ¹H NMR Spectrum ~7.60 ppm H-2, H-6 (d) ~7.55 ppm H-2', H-6' (dd or m) ~7.45 ppm H-3, H-5 (d) ~7.15 ppm H-3', H-5' (t or m) ~4.55 ppm -CH₂Br (s)

Figure 2: Predicted ¹H NMR chemical shifts and multiplicities for this compound.

Conclusion

The structural confirmation of synthetic intermediates like this compound is a critical step in the workflow of chemical and pharmaceutical research. By leveraging a comparative analysis of the ¹H NMR spectra of structurally related compounds, we have provided a robust prediction of the key spectral features of the title compound. This guide serves as a valuable resource for researchers in assigning the ¹H NMR spectrum of this compound and similar substituted biphenyls, ensuring the integrity of their synthetic materials and the reliability of their subsequent research.

References

A Comparative Guide to the ¹³C NMR Spectral Analysis of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, a key intermediate in pharmaceutical and materials science research. Moving beyond a simple presentation of data, this document details a first-principles approach to spectral prediction and assignment. By systematically comparing the chemical shifts of the parent biphenyl scaffold with those of its substituted analogues, we construct a reliable predicted spectrum. This empirically derived data is then compared against a computationally generated spectrum, offering a robust, cross-validated method for structural elucidation. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for complex organic molecules.

Introduction: The Imperative for Structural Verification

The precise structural characterization of organic molecules is a cornerstone of modern chemical research and development. For bifunctional scaffolds like this compound, which contains two distinct reactive sites, unambiguous confirmation of its structure is critical. ¹³C NMR spectroscopy provides an unparalleled, non-destructive method for mapping the carbon skeleton of a molecule, revealing the number of unique carbon environments and offering profound insights into the electronic effects of substituents.

This guide will deconstruct the ¹³C NMR analysis of the target molecule by:

  • Establishing a baseline using the ¹³C NMR data of the parent 1,1'-biphenyl structure.

  • Analyzing the distinct electronic effects of the 4'-fluoro and 4-(bromomethyl) substituents by examining related model compounds.

  • Synthesizing this information to predict the chemical shifts and coupling patterns for the target molecule.

  • Comparing this empirical prediction with a software-generated spectrum to provide a comprehensive and validated analysis.

Foundational Analysis: Building from the Biphenyl Core

To accurately predict the spectrum of a substituted biphenyl, one must first understand the unsubstituted core. The ¹³C NMR spectrum of 1,1'-biphenyl in CDCl₃ provides the foundational chemical shifts for the aromatic system.

Carbon AtomChemical Shift (ppm)
C1 (Quaternary)~141.2
C2/C6~128.7
C3/C5~127.2
C4~127.1
Table 1: Approximate ¹³C NMR chemical shifts for 1,1'-biphenyl.[1]

The analysis workflow is grounded in this foundational data, as illustrated below.

G cluster_0 Foundational Data cluster_1 Substituent Effect Analysis cluster_2 Prediction & Validation Biphenyl 1. Biphenyl Core (~141.2, 128.7, 127.2, 127.1 ppm) Fluoro 2. Fluoro Effect (4-Fluorobiphenyl) Biphenyl->Fluoro Bromo 3. Bromomethyl Effect (4-Methylbiphenyl & Benzyl Bromide) Biphenyl->Bromo Predict 4. Empirical Prediction (Additivity Principle) Fluoro->Predict Bromo->Predict Compare 6. Comparative Analysis (Final Assignment) Predict->Compare Software 5. Computational Prediction (Software Tool) Software->Compare

References

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a key building block in the synthesis of various organic molecules, and its precise characterization is paramount. This guide provides an in-depth technical comparison of the expected mass spectrometry data for this compound and its structural analogs, supported by established fragmentation principles and detailed experimental protocols.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of small molecules.[1] By ionizing a compound and separating the resulting ions based on their mass-to-charge ratio (m/z), we can obtain a molecular fingerprint that provides both molecular weight information and clues to the molecule's substructures through fragmentation analysis. The choice of ionization technique is critical and is dictated by the analyte's properties and the desired information.

Ionization Techniques: A Tale of "Hard" vs. "Soft"

For a molecule like this compound, two common ionization techniques are particularly relevant:

  • Electron Ionization (EI): A "hard" ionization technique where high-energy electrons bombard the sample, causing extensive fragmentation.[2] This is highly valuable for structural elucidation as the fragmentation pattern can be pieced together like a puzzle to deduce the original structure. EI is typically coupled with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions with minimal fragmentation, typically producing the protonated molecule [M+H]+.[3] This is ideal for confirming the molecular weight of a compound and is often used with Liquid Chromatography (LC-MS).

Mass Spectrometry Profile of this compound

The molecular formula for this compound is C13H10BrF, with a molecular weight of 265.12 g/mol .[4] Due to the presence of bromine, which has two stable isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion in the mass spectrum will appear as a characteristic doublet with a 1:1 intensity ratio, separated by 2 m/z units.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, we can anticipate a rich fragmentation pattern for this compound. The primary fragmentation events are expected to be:

  • Loss of the bromine atom: Cleavage of the C-Br bond to yield a stable benzyl-type carbocation at m/z 185. This is often a very prominent peak.

  • Loss of the bromomethyl radical: Cleavage of the bond between the phenyl ring and the bromomethyl group, resulting in a fluorobiphenyl cation at m/z 172.

  • Formation of the biphenyl cation: Subsequent loss of fluorine from the m/z 172 fragment to give the biphenyl cation at m/z 152.

  • Tropylium ion formation: Rearrangement of the benzyl carbocation (m/z 185) can lead to the formation of a tropylium-like ion.

Comparative Analysis with Structural Analogs

To better understand the mass spectrometric behavior of this compound, it is instructive to compare its predicted data with that of structurally similar compounds. The presence or absence of the fluorine atom and the nature of the substituent on the second phenyl ring will significantly influence the fragmentation pathways.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Expected Fragments (m/z) under EI
This compound C13H10BrF265.12[4]264/266 (M+), 185, 172, 152
4-(Bromomethyl)-1,1'-biphenylC13H11Br247.13[5]246/248 (M+), 167, 152
4-Bromo-4'-fluoro-1,1'-biphenylC12H8BrF251.09[6]250/252 (M+), 171, 152
4-Fluoro-4'-methyl-1,1'-biphenylC13H11F186.23186 (M+), 171, 152

This comparison highlights how the presence of the fluorine atom and the bromomethyl group influences the observed fragments. For instance, the loss of a bromine atom from 4-Bromo-4'-fluoro-1,1'-biphenyl leads to a fragment at m/z 171, which is also seen in the fragmentation of 4-Fluoro-4'-methyl-1,1'-biphenyl after the loss of a methyl radical.

Visualizing the Fragmentation Pathway

The predicted fragmentation of this compound under electron ionization can be visualized as follows:

fragmentation M C13H10BrF+. m/z 264/266 F1 [M-Br]+ m/z 185 M->F1 - Br F2 [M-CH2Br]+ m/z 172 M->F2 - CH2Br F3 [M-Br-C7H6]+ (Biphenyl)+. m/z 152 F2->F3 - F

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

To acquire high-quality mass spectrometry data for this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is recommended.

Sample Preparation
  • Solvent Selection: Dissolve the sample in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. From this, create a working solution of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating biphenyl compounds.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • MS Transfer Line Temperature: 280°C.[7]

  • Ion Source Temperature: 230°C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Scan Range: m/z 40-400.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

  • Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.

  • Interpretation:

    • Identify the molecular ion peak (M+), noting the characteristic isotopic pattern of bromine.

    • Identify and assign structures to the major fragment ions.

    • Compare the obtained spectrum with a library of known spectra (if available) or with the predicted fragmentation pattern.

Experimental Workflow Visualization

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve in Volatile Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Analyze TIC Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Interpret Interpret Fragmentation Spectrum->Interpret

Caption: General workflow for GC-MS analysis of small molecules.

Conclusion

The mass spectrometric analysis of this compound, particularly using GC-MS with electron ionization, provides a wealth of structural information. The characteristic isotopic signature of bromine in the molecular ion, combined with a predictable fragmentation pattern involving the loss of bromine and the bromomethyl group, allows for confident identification. By comparing its mass spectrum to those of its structural analogs, a deeper understanding of the influence of different functional groups on fragmentation can be achieved. The protocols and data presented in this guide serve as a valuable resource for researchers working with this and similar halogenated biphenyl compounds.

References

A Comparative Guide to the Reactivity of 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the biphenyl scaffold remains a privileged structural motif. Its conformational flexibility and synthetic tractability allow for the precise spatial arrangement of pharmacophores and functional groups. Among the myriad of substituted biphenyls, 4-(bromomethyl)-4'-fluoro-1,1'-biphenyl stands out as a versatile building block, offering a unique combination of a reactive benzylic bromide for nucleophilic substitution and a fluorinated aromatic ring that can modulate physicochemical properties and serve as a handle for cross-coupling reactions.

This guide provides an in-depth technical comparison of the reactivity of this compound with other relevant biphenyl analogs. We will delve into the electronic and steric factors governing its reactivity in key synthetic transformations, supported by established principles of physical organic chemistry and illustrative experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to strategically employ this valuable synthetic intermediate.

The Duality of Reactivity: Nucleophilic Substitution at the Benzylic Position

The primary reactive site of this compound is the bromomethyl group. As a benzylic bromide, it is primed for nucleophilic substitution reactions. The adjacent phenyl ring stabilizes the transition states of both SN1 and SN2 pathways, rendering it significantly more reactive than its non-benzylic alkyl bromide counterparts.[1] The choice between an SN1 or SN2 mechanism is dictated by the reaction conditions, particularly the nucleophile's strength and the solvent's polarity.[2] For primary benzylic halides like our compound of interest, the SN2 pathway is often favored, especially with moderately to highly nucleophilic reagents.

The Electronic Influence of the 4'-Fluoro Substituent

The fluorine atom at the 4'-position of the second phenyl ring exerts a nuanced electronic effect on the reactivity of the distant bromomethyl group. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I).[3] However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R effect).[3]

In the case of a para-substituent, the resonance effect can directly influence the stability of intermediates and transition states. For a nucleophilic substitution reaction at the benzylic position, the transition state involves a partial positive charge developing on the benzylic carbon. An electron-donating group on the biphenyl system would stabilize this positive charge, thereby accelerating the reaction. Conversely, an electron-withdrawing group would destabilize it and slow the reaction down.

While fluorine's inductive effect is electron-withdrawing, its resonance effect is electron-donating. The overall electronic effect of a substituent can be quantified by its Hammett substituent constant (σ). For a para-fluoro group, the σp value is +0.06, indicating a slight net electron-withdrawing character.[4] This suggests that this compound would be slightly less reactive in nucleophilic substitution reactions compared to the unsubstituted 4-(bromomethyl)-1,1'-biphenyl.

Comparative Reactivity in Nucleophilic Substitution: A Predictive Analysis

CompoundRelevant Substituent (at 4'-position)Hammett Constant (σp)Predicted Relative Reactivity (Nucleophilic Substitution)Rationale
This compound -F+0.06Slightly DeactivatedThe para-fluoro group is weakly electron-withdrawing, slightly destabilizing the partial positive charge in the transition state.[4]
4-(Bromomethyl)-1,1'-biphenyl-H0BaselineThe unsubstituted biphenyl serves as the reference compound.
4-(Bromomethyl)-4'-methoxy-1,1'-biphenyl-OCH₃-0.27ActivatedThe methoxy group is a strong electron-donating group through resonance, stabilizing the transition state.[4]
4-(Bromomethyl)-4'-nitro-1,1'-biphenyl-NO₂+0.78DeactivatedThe nitro group is a strong electron-withdrawing group, significantly destabilizing the transition state.[4]

Experimental Protocol: Comparative Nucleophilic Substitution with a Common Nucleophile

To experimentally validate the predicted reactivity trends, a parallel synthesis can be performed. The following protocol provides a template for comparing the reactivity of different 4-(bromomethyl)-1,1'-biphenyl derivatives with a common amine nucleophile.

Objective: To compare the reaction rates of various 4'-substituted 4-(bromomethyl)-1,1'-biphenyls with morpholine.

Materials:

  • This compound

  • 4-(Bromomethyl)-1,1'-biphenyl

  • 4-(Bromomethyl)-4'-methoxy-1,1'-biphenyl

  • 4-(Bromomethyl)-4'-nitro-1,1'-biphenyl

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: In separate, identical reaction vessels, dissolve each 4-(bromomethyl)-1,1'-biphenyl derivative (1.0 eq) in acetonitrile (to achieve a 0.1 M concentration).

  • Addition of Reagents: To each vessel, add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixtures vigorously at a constant temperature (e.g., 60 °C).

  • Reaction Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by TLC and LC-MS to determine the consumption of the starting material and the formation of the product.

  • Data Analysis: Plot the percentage conversion against time for each reaction. The initial slope of this curve will be proportional to the initial reaction rate.

Expected Outcome: The rate of reaction is expected to follow the order: 4'-methoxy > 4'-H > 4'-fluoro > 4'-nitro, confirming the predictions based on electronic effects.

Nucleophilic_Substitution_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep1 Dissolve biphenyl derivative (1.0 eq) in Acetonitrile prep2 Add Morpholine (1.2 eq) prep1->prep2 prep3 Add K2CO3 (2.0 eq) prep2->prep3 react Stir at 60 °C prep3->react Start Reaction monitor1 Withdraw aliquots at time intervals react->monitor1 During Reaction monitor2 Quench and extract monitor1->monitor2 monitor3 Analyze by TLC/LC-MS monitor2->monitor3 monitor4 Plot % Conversion vs. Time monitor3->monitor4

Experimental workflow for comparative nucleophilic substitution.

The Second Reactive Frontier: Suzuki-Miyaura Cross-Coupling

While the bromomethyl group provides a handle for nucleophilic substitution, the aromatic C-F bond in this compound is generally stable under these conditions. However, the biphenyl core itself can be further functionalized. For instance, if one were to start with a bromo-substituted biphenyl and introduce the fluorinated ring via a Suzuki-Miyaura coupling, the electronic nature of the substituents would play a crucial role.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[5] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[6] This step is favored by electron-withdrawing groups on the aryl halide, which make the carbon atom more electrophilic.

Comparative Reactivity in Suzuki-Miyaura Coupling

Let's consider the Suzuki-Miyaura coupling of various 4-bromo-4'-substituted-1,1'-biphenyls with a generic boronic acid. In this scenario, the substituent on the second ring will have a more subtle electronic influence on the reactivity of the C-Br bond on the first ring. However, electron-withdrawing groups are generally known to enhance the rate of oxidative addition.

CompoundRelevant Substituent (at 4'-position)Hammett Constant (σp)Predicted Relative Reactivity (Suzuki Coupling of C-Br bond)Rationale
4-Bromo-4'-fluoro-1,1'-biphenyl -F+0.06Slightly ActivatedThe weakly electron-withdrawing fluoro group should slightly accelerate the oxidative addition step.[4]
4-Bromo-1,1'-biphenyl-H0BaselineThe unsubstituted biphenyl serves as the reference.
4-Bromo-4'-methoxy-1,1'-biphenyl-OCH₃-0.27DeactivatedThe electron-donating methoxy group will decrease the electrophilicity of the C-Br bond, slowing the oxidative addition.[4]
4-Bromo-4'-nitro-1,1'-biphenyl-NO₂+0.78ActivatedThe strongly electron-withdrawing nitro group will significantly enhance the rate of oxidative addition.[4]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

The following protocol provides a framework for comparing the reactivity of different 4-bromo-4'-substituted-1,1'-biphenyls in a Suzuki-Miyaura coupling reaction.

Objective: To compare the reaction rates of various 4-bromo-4'-substituted-1,1'-biphenyls with phenylboronic acid.

Materials:

  • 4-Bromo-4'-fluoro-1,1'-biphenyl

  • 4-Bromo-1,1'-biphenyl

  • 4-Bromo-4'-methoxy-1,1'-biphenyl

  • 4-Bromo-4'-nitro-1,1'-biphenyl

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: To separate, identical Schlenk flasks under an inert atmosphere (e.g., Argon), add the respective 4-bromo-1,1'-biphenyl derivative (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to each flask to achieve a 0.1 M concentration of the aryl bromide.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq) to each flask under a positive pressure of inert gas.

  • Reaction Conditions: Heat the reaction mixtures to a constant temperature (e.g., 90 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the consumption of the starting aryl bromide in each reaction by TLC and LC-MS at regular intervals.

  • Data Analysis: Plot the percentage conversion against time for each reaction to compare the initial reaction rates.

Expected Outcome: The reaction rate is anticipated to follow the order: 4'-nitro > 4'-fluoro > 4'-H > 4'-methoxy, which is the reverse of the trend observed for nucleophilic substitution at the benzylic position.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X transmetalation Transmetalation oxidative_addition->transmetalation Ar'-B(OH)2 / Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Ar-Ar' end start

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a strategically designed building block that offers orthogonal reactivity. The bromomethyl group's susceptibility to nucleophilic substitution is slightly attenuated by the weakly electron-withdrawing nature of the para-fluoro substituent. This understanding allows for the fine-tuning of reaction conditions and the prediction of relative reactivity compared to other substituted analogs.

Conversely, when considering the biphenyl core for transformations like Suzuki-Miyaura coupling at a different position (e.g., a C-Br bond), the para-fluoro group is predicted to have a slight activating effect. This dual nature of the fluorine substituent—deactivating for one type of reaction and activating for another—underscores the importance of a nuanced understanding of electronic effects in designing complex synthetic routes.

The experimental protocols provided herein offer a framework for systematically investigating these reactivity patterns. By leveraging the principles of physical organic chemistry, researchers can make informed decisions in the selection and application of this compound and its analogs, thereby accelerating the discovery and development of novel molecules with desired functions.

References

A Comparative Guide to Rotational Barriers in Fluorinated Biphenyls: An In-depth Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise control of molecular conformation is paramount. Fluorinated biphenyls represent a critical class of compounds where the rotation around the central C-C bond, and thus the molecule's three-dimensional shape, can be finely tuned. This guide provides a comprehensive analysis of the rotational barriers in these molecules, offering a comparative overview of experimental and computational methodologies for their determination. We will delve into the underlying principles governing these barriers, providing field-proven insights and detailed protocols to empower researchers in their pursuit of rational molecular design.

The Significance of Rotational Barriers in Fluorinated Biphenyls

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[1] The introduction of fluorine atoms, particularly at the ortho positions, dramatically influences the rotational barrier around the central C-C bond. This restricted rotation can lead to a phenomenon known as atropisomerism, where the rotational isomers are stable and can be isolated as distinct enantiomers.[2] The ability to control this rotational barrier is a powerful tool for optimizing drug-target interactions, as different atropisomers can exhibit distinct pharmacological profiles.[3]

This guide will compare and contrast the primary methods used to quantify this critical parameter: Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy for experimental determination and Density Functional Theory (DFT) for computational prediction.

Experimental Determination of Rotational Barriers: A Guide to Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers of conformational exchange processes, including the rotation in biphenyls.[4] The method relies on monitoring the temperature-dependent changes in the NMR lineshape of diastereotopic protons or other suitable nuclei.

The Underlying Principles of Dynamic NMR

In an ortho-substituted biphenyl, prochiral groups (e.g., isopropyl or CF(CF3)2OH) can be introduced to serve as diastereotopic probes.[5] At low temperatures, rotation around the biphenyl axis is slow on the NMR timescale, and the diastereotopic nuclei are in distinct chemical environments, giving rise to separate signals. As the temperature is increased, the rate of rotation increases. When the rate of interconversion between rotamers becomes comparable to the frequency difference between the signals, the peaks broaden, coalesce into a single broad signal, and eventually sharpen into a time-averaged singlet at higher temperatures. By analyzing the lineshape at various temperatures, the rate constant for rotation (k) can be determined, and from this, the Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be calculated using the Eyring equation.

Experimental Protocol: Dynamic NMR Analysis of a Fluorinated Biphenyl

This protocol outlines the general steps for determining the rotational barrier of a fluorinated biphenyl using DNMR.

1. Sample Preparation:

  • Dissolve a known concentration of the fluorinated biphenyl sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., deuterated toluene, deuterated chloroform). The choice of solvent is critical as it must have a wide temperature range and not interact significantly with the analyte.
  • Transfer the solution to a high-quality NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
  • Lock and shim the spectrometer on the deuterated solvent signal to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • Acquire a standard 1H or 19F NMR spectrum at ambient temperature to identify the signals of the diastereotopic protons or fluorine nuclei.
  • Gradually decrease the temperature in increments of 5-10 K, allowing the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.
  • Continue acquiring spectra at decreasing temperatures until the signals of the diastereotopic nuclei are well-resolved (slow exchange limit).
  • Gradually increase the temperature from the low point, acquiring spectra at the same temperature intervals, through the coalescence point (where the two signals merge into a single broad peak), and into the fast exchange region where a single sharp peak is observed.

4. Data Analysis:

  • Determine the coalescence temperature (Tc), which is the temperature at which the two signals merge.
  • At the slow exchange limit, measure the frequency difference (Δν) between the two signals.
  • Calculate the rate constant (k) at the coalescence temperature using the approximate equation: k = πΔν / √2.
  • Use a lineshape analysis software package to simulate the experimental spectra at different temperatures to obtain more accurate rate constants.
  • Plot ln(k/T) versus 1/T (Eyring plot) to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.
  • Calculate the Gibbs free energy of activation (ΔG‡) at a specific temperature (e.g., 298 K) using the equation: ΔG‡ = ΔH‡ - TΔS‡.

Computational Prediction of Rotational Barriers: A DFT Workflow

Density Functional Theory (DFT) has emerged as a robust computational tool for predicting the rotational barriers in biphenyl systems with a good balance of accuracy and computational cost.[6][7] DFT calculations can provide valuable insights into the structure of the ground and transition states and the energetic profile of the rotation.

The Causality Behind Computational Choices

The choice of the functional and basis set is critical for obtaining accurate results. For biphenyl systems, functionals that include dispersion corrections (e.g., B3LYP-D3) are often recommended to accurately model the non-covalent interactions between the two rings.[7] A triple-ζ basis set (e.g., def2-TZVP) is generally a good starting point to ensure sufficient flexibility in describing the electronic structure.

Step-by-Step DFT Workflow for Rotational Barrier Calculation

This workflow outlines the key steps for calculating the rotational barrier of a fluorinated biphenyl using DFT.

1. Building the Initial Structure:

  • Construct the 3D structure of the fluorinated biphenyl molecule using a molecular modeling software.

2. Ground State Optimization:

  • Perform a geometry optimization of the initial structure to find the lowest energy conformation (ground state). This is typically a twisted conformation for ortho-substituted biphenyls.
  • Select a suitable DFT functional (e.g., B3LYP-D3) and basis set (e.g., def2-TZVP).
  • Perform a frequency calculation on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

3. Transition State Search:

  • The transition state for rotation in biphenyls is typically the planar conformation.
  • Generate a starting structure for the transition state by setting the dihedral angle between the two phenyl rings to 0°.
  • Perform a transition state optimization using an appropriate algorithm (e.g., Berny algorithm with Opt=TS).
  • Perform a frequency calculation on the optimized transition state structure to verify that it is a true first-order saddle point (i.e., has exactly one imaginary frequency corresponding to the rotation around the C-C bond).

4. Calculating the Rotational Barrier:

  • The rotational barrier is the difference in electronic energy between the transition state and the ground state.
  • Include zero-point vibrational energy (ZPVE) corrections to obtain a more accurate barrier height.

5. Potential Energy Surface Scan (Optional but Recommended):

  • To gain a more detailed understanding of the rotational profile, perform a relaxed potential energy surface (PES) scan.
  • Constrain the dihedral angle of interest and perform a geometry optimization at fixed increments (e.g., every 10°) from 0° to 180°.
  • Plot the relative energy versus the dihedral angle to visualize the entire rotational energy profile.

Comparative Analysis: Experimental vs. Computational Data

A direct comparison of experimental and computational data is crucial for validating the accuracy of the theoretical models. Below is a table summarizing available data for select ortho-fluorinated biphenyls.

CompoundExperimental MethodRotational Barrier (kcal/mol)Computational MethodCalculated Barrier (kcal/mol)
2-FluorobiphenylDynamic 19F NMR4.4[5]Ab initio (CCSD(T)/6-31G(d))4.3
2-HydroxybiphenylDynamic NMR5.4[5]Ab initio (CCSD(T)/6-31G(d))5.3

This table will be expanded as more comparative data becomes available.

The excellent agreement between the experimental and high-level ab initio calculated values for 2-fluorobiphenyl provides confidence in the application of both techniques.

The Mechanistic Underpinnings: How Fluorine Modulates Rotational Barriers

The influence of fluorine on the rotational barrier of biphenyls is a complex interplay of steric, electrostatic, and hyperconjugative effects.

Steric Effects

The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). Consequently, the introduction of fluorine at the ortho position increases steric repulsion in the planar transition state, thereby raising the rotational barrier. This steric hindrance is the primary reason for the existence of stable atropisomers in many poly-substituted biphenyls.[2]

Electrostatic Interactions

The highly electronegative nature of fluorine creates a strong C-F bond dipole. In the planar transition state of a 2,2'-difluorobiphenyl, the two C-F bond dipoles can be oriented in a way that leads to electrostatic repulsion, further destabilizing the transition state and increasing the rotational barrier.

Hyperconjugation

Hyperconjugation can also play a role in stabilizing certain conformations. For instance, the gauche effect, which is a stereoelectronic preference for a gauche conformation in 1,2-disubstituted ethanes, has been attributed to hyperconjugative interactions.[8] In fluorinated biphenyls, similar interactions between C-H or C-F sigma bonds and adjacent pi-systems can influence the torsional potential.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Factors Influencing Rotational Barrier Steric Hindrance Steric Hindrance Rotational Barrier Rotational Barrier Steric Hindrance->Rotational Barrier Increases Electrostatic Effects Electrostatic Effects Electrostatic Effects->Rotational Barrier Increases/Decreases Hyperconjugation Hyperconjugation Hyperconjugation->Rotational Barrier Influences

Caption: Key factors modulating the rotational barrier in fluorinated biphenyls.

G cluster_1 Experimental & Computational Workflow A Synthesize/Obtain Fluorinated Biphenyl B Dynamic NMR Spectroscopy A->B C DFT Calculation A->C D Experimental Rotational Barrier (ΔG‡) B->D E Calculated Rotational Barrier (ΔE‡) C->E F Comparative Analysis D->F E->F

References

Spectroscopic data for 4-fluoro-4'-methyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 4-fluoro-4'-methyl-1,1'-biphenyl: A Comparative Analysis

Introduction

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure, offering a versatile platform for tuning physicochemical and biological properties. The introduction of specific substituents, such as fluorine and methyl groups, can dramatically alter a molecule's electronic character, lipophilicity, and metabolic stability. This guide provides a detailed spectroscopic characterization of 4-fluoro-4'-methyl-1,1'-biphenyl, a compound of interest in drug discovery and organic electronics.[1]

Through a comparative analysis with its parent analogs, 4-fluorobiphenyl and 4-methylbiphenyl, we will dissect the influence of each substituent on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of substituted biphenyls.

Molecular Structure

The numbering convention used for the assignment of NMR signals is presented below.

Caption: Numbering of 4-fluoro-4'-methyl-1,1'-biphenyl.

Spectroscopic Data and Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) provide a wealth of information about the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-fluoro-4'-methyl-1,1'-biphenyl is characterized by distinct signals in the aromatic region and a singlet in the aliphatic region. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group exert opposing effects on the chemical shifts of the aromatic protons.

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
4-fluoro-4'-methyl-1,1'-biphenyl7.55-7.45 (m, 4H), 7.25 (d, J=8.0 Hz, 2H), 7.15 (t, J=8.8 Hz, 2H)2.40 (s, 3H)
4-fluorobiphenyl[2][3]7.59-7.55 (m, 4H), 7.47 (t, J=7.3 Hz, 2H), 7.38 (t, J=7.3 Hz, 1H), 7.16 (t, J=8.7 Hz, 2H)-
4-methylbiphenyl[2]7.64 (d, J=8.0 Hz, 2H), 7.56 (d, J=8.0 Hz, 2H), 7.49 (t, J=7.2 Hz, 2H), 7.39 (t, J=7.6 Hz, 1H), 7.32 (d, J=8.0 Hz, 2H)2.26 (s, 3H)
  • Analysis: In 4-fluoro-4'-methyl-1,1'-biphenyl, the protons on the fluorinated ring (H-2, H-6, H-3, H-5) are expected to be multiplets due to both H-H and H-F coupling. The protons on the methylated ring (H-2', H-6' and H-3', H-5') will appear as doublets. The methyl group provides a characteristic singlet at approximately 2.40 ppm. Comparatively, in 4-fluorobiphenyl, all aromatic protons appear as multiplets. In 4-methylbiphenyl, the protons on the unsubstituted ring show more complex splitting, while the protons on the methylated ring are distinct doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The most notable features in the spectrum of 4-fluoro-4'-methyl-1,1'-biphenyl are the large coupling constant between the fluorine and the carbon to which it is attached (C-4), and the distinct chemical shifts of the substituted carbons.

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)
4-fluoro-4'-methyl-1,1'-biphenyl[4]~162 (d, ¹JCF), ~138, ~137, ~130, ~129 (d), ~127, ~116 (d)~21
4-fluorobiphenyl[3]162.5 (d, J=244.7 Hz), 140.3, 137.4 (d, J=3.2 Hz), 128.9, 128.7 (d, J=7.9 Hz), 127.3, 127.1, 115.6 (d, J=21.3 Hz)-
4-methylbiphenyl[3]141.2, 138.4, 137.0, 129.5, 128.7, 127.0, 126.921.1
  • Analysis: The carbon attached to the fluorine (C-4) in both 4-fluoro-4'-methyl-1,1'-biphenyl and 4-fluorobiphenyl exhibits a large one-bond C-F coupling constant (¹JCF) of around 245 Hz, appearing as a doublet. The chemical shift of this carbon is significantly downfield due to the electronegativity of fluorine. The carbons ortho and meta to the fluorine also show smaller C-F couplings. The methyl group in 4-fluoro-4'-methyl-1,1'-biphenyl and 4-methylbiphenyl results in a signal at approximately 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying functional groups.

CompoundC-H stretch (aromatic) (cm⁻¹)C=C stretch (aromatic) (cm⁻¹)C-F stretch (cm⁻¹)C-H bend (aromatic) (cm⁻¹)
4-fluoro-4'-methyl-1,1'-biphenyl~3100-3000~1600-1450~1250-1100~900-675
4-fluorobiphenyl[5][6]~3100-3000~1600-1475~1240-1150~830
4-methylbiphenyl[7][8]~3100-3000~1610-1480-~820
  • Analysis: The IR spectrum of 4-fluoro-4'-methyl-1,1'-biphenyl will exhibit characteristic absorptions for the aromatic C-H stretching above 3000 cm⁻¹.[9] The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected in the 1250-1100 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern. The presence of the methyl group will also contribute to C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
4-fluoro-4'-methyl-1,1'-biphenyl[10]186171 ([M-CH₃]⁺), 167 ([M-F]⁺), 152 ([M-CH₃-F]⁺)
4-fluorobiphenyl[11][12]172171, 170, 152, 146
4-methylbiphenyl[13][14]168167 ([M-H]⁺), 153 ([M-CH₃]⁺), 152 ([M-CH₄]⁺)
  • Analysis: The electron ionization (EI) mass spectrum of 4-fluoro-4'-methyl-1,1'-biphenyl is expected to show a prominent molecular ion peak at m/z 186.[10] Key fragmentation pathways would include the loss of the methyl radical to give a fragment at m/z 171, and potentially the loss of a fluorine atom. The biphenyl core is relatively stable, so the molecular ion is expected to be abundant.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Use a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Acquisition
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Report Sample 4-fluoro-4'-methyl- 1,1'-biphenyl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparative Analysis (vs. Analogs) Structure->Comparison Guide Technical Guide Comparison->Guide

Caption: Workflow for spectroscopic analysis.

References

A Comparative Guide to the Crystal Structure Analysis of Fluorinated Biphenyl Analogues

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The strategic incorporation of fluorine into the biphenyl scaffold is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] This guide provides a comprehensive comparison of the crystal structures of fluorinated biphenyl analogues, offering insights into how fluorine substitution radically alters molecular conformation, crystal packing, and intermolecular interactions. Understanding these structural nuances is paramount for researchers, scientists, and drug development professionals aiming to rationally design molecules with tailored physicochemical and biological properties.[3][4] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making its structural consequences a critical area of study.[3][4]

This guide delves into the causality behind experimental choices in crystallization and X-ray diffraction, presents comparative data in a clear, tabular format, and provides detailed, field-proven protocols.

The Influence of Fluorination on Biphenyl Conformation and Crystal Packing

The introduction of fluorine, a small but highly electronegative atom, into the biphenyl system induces significant changes in its solid-state architecture.[5] These changes are not merely academic; they have profound implications for a compound's bulk properties, including melting point, solubility, and even charge transport characteristics in organic semiconductors.[6][7]

One of the most fundamental parameters affected is the dihedral angle between the two phenyl rings. In unsubstituted biphenyl, this angle is typically non-planar in the gas phase but can be influenced by crystal packing forces. Fluorination can either increase or decrease this twist, depending on the position and number of fluorine atoms. For instance, substitution at the ortho positions can lead to a more twisted conformation due to steric hindrance. Conversely, fluorine's involvement in intermolecular interactions can favor a more planar arrangement.[8]

A compelling case study demonstrates how a subtle modification—substituting fluorine at the p-position of the phenyl rings of N,N′-diphenyl-naphthalene diimide (a biphenyl-containing system)—dramatically alters the crystal packing from a π-stacking motif to a herringbone arrangement.[6][7] This is counterintuitive, as fluorination is often expected to enhance π-stacking. The observed change was attributed to alterations in the electrostatic potential of the phenyl rings, which in turn modified their relative orientation and the packing of the larger molecular cores.[6][7]

ParameterNon-Fluorinated BiphenylFluorinated Biphenyl AnalogueRationale for Change
Dihedral Angle ~20-45° (in crystals)Can range from near-planar to >60°Steric effects of ortho-fluorine atoms increase the angle. Intermolecular C-H···F or C-F···π interactions can favor planarity.[8][9]
Crystal Packing Typically herringbone or π-stackedCan be significantly altered (e.g., from π-stacked to herringbone)Changes in electrostatic potential and the introduction of new, influential intermolecular interactions (C-H···F, F···F) dictate the packing motif.[6][7]
Unit Cell System VariesOften crystallizes in common space groups like P2₁/c (monoclinic)The overall molecular shape and dominant intermolecular forces guide the crystal system.[1][2][10]
Intermolecular Interactions C-H···π, π-π stacking, van der Waals forcesC-H···F, C-F···π, F···F, halogen bonds, dipole-dipole interactionsThe highly polarized C-F bond introduces strong electrostatic and specific non-covalent interactions that can dominate the crystal packing.[2][11][12][13]

Experimental Workflow: From Synthesis to Structure

The journey from a designed molecule to its elucidated crystal structure is a multi-step process requiring precision and an understanding of the underlying chemical principles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structure Analysis synthesis Synthesis (e.g., Suzuki-Miyaura Coupling) purification Purification (Chromatography, Recrystallization) synthesis->purification screening Solvent Screening & Condition Optimization purification->screening growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) screening->growth xray Single-Crystal X-ray Diffraction (SC-XRD) growth->xray elucidation Structure Solution & Refinement xray->elucidation final_structure Final Crystal Structure (CIF File) elucidation->final_structure Final Structure & CIF

Caption: A generalized workflow from molecular synthesis to final crystal structure determination.

Detailed Experimental Protocols

The Suzuki-Miyaura coupling is a robust and widely used method for synthesizing biphenyl compounds, offering high yields and tolerance for various functional groups.[1][2][10]

  • Reaction Setup: In a nitrogen-purged flask, combine the fluorinated boronic acid (1.0 eq), the aryl halide partner (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent: A mixture of toluene and water (e.g., 4:1 v/v) is commonly used.

  • Reaction Conditions: Heat the mixture to reflux (e.g., 90-100 °C) and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure fluorinated biphenyl analogue.

Obtaining high-quality single crystals is often the most challenging step.[14] A systematic screening of conditions is essential.

  • Initial Screening: Dissolve a small amount of the purified compound (2-5 mg) in a good solvent (e.g., dichloromethane, acetone) in a small vial. Add a few drops of an anti-solvent (e.g., methanol, hexane) until the solution becomes slightly turbid.

  • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.[8]

  • Vapor Diffusion: Alternatively, place the vial containing the compound dissolved in a volatile solvent inside a larger, sealed chamber containing a less volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, inducing crystallization.

  • Crystal Selection: Carefully select a well-formed, clear crystal free of defects under an optical microscope for X-ray analysis.[15]

SC-XRD is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[1][2][14][16]

  • Mounting: Mount the selected crystal on a goniometer head.

  • Data Collection: Collect diffraction data at a controlled temperature, often low temperatures like 123 K, to minimize thermal vibrations and improve data quality.[1][2] A modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα) is used.[15][17]

  • Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group.[16] The structure is then solved using direct methods or Patterson methods.

  • Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1] The final refined structure provides precise bond lengths, angles, and torsion angles.

Comparative Analysis of Intermolecular Interactions

The types and strengths of intermolecular interactions are fundamentally altered by fluorination. These interactions govern the crystal packing and ultimately the material's properties.

interactions cluster_nonF Non-Fluorinated Biphenyl cluster_F Fluorinated Biphenyl pi_pi π-π Stacking ch_pi C-H···π ch_f C-H···F pi_pi->ch_f vdw Van der Waals cf_pi C-F···π ch_pi->cf_pi f_f F···F Contact vdw->f_f dipole Dipole-Dipole vdw->dipole

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.